molecular formula C7H12O B1595338 2,5-Dimethylcyclopentan-1-one CAS No. 4041-09-2

2,5-Dimethylcyclopentan-1-one

Cat. No.: B1595338
CAS No.: 4041-09-2
M. Wt: 112.17 g/mol
InChI Key: MKLARKDYEBNZFK-UHFFFAOYSA-N
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Description

2,5-Dimethylcyclopentan-1-one is an organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . This ketone, classified as a specialty chemical, is characterized by its liquid state at room temperature, a boiling point of approximately 146.5 °C, and a density of 0.882 g/mL . Its structure features a five-membered ring, which provides a versatile scaffold for various synthetic applications. In research and development, this compound serves as a valuable building block in organic synthesis. Its structure is integral to the synthesis of more complex molecules, particularly through reactions that utilize the reactive carbonyl group. A key industrial process for its production involves the vapor-phase catalytic cyclization of dimethyl hexanedioic acid or its esters, demonstrating its significance in scalable chemical manufacturing . This compound is also of interest in the field of fragrance and flavor research, where modified cyclopentanone derivatives are explored for their aromatic properties. Researchers should handle this material with appropriate safety precautions. It carries hazard statements indicating that it is flammable in liquid form and may cause skin irritation, serious eye irritation, or respiratory irritation . Please Note: This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O/c1-5-3-4-6(2)7(5)8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLARKDYEBNZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021582
Record name 2,5-Dimethylcyclopentanone
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4041-09-2
Record name 2,5-Dimethylcyclopentanone
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Record name 2,5-Dimethylcyclopentanone
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Foundational & Exploratory

Technical Monograph: 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4041-09-2 | Formula: C₇H₁₂O | MW: 112.17 g/mol

Executive Summary

2,5-Dimethylcyclopentan-1-one is a substituted cyclic ketone serving as a critical scaffold in the synthesis of bioactive terpenes, iridoids, and prostaglandin analogs. Its structural versatility stems from its dual ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-chiral centers, which allow for stereoselective functionalization. While widely utilized in the flavor and fragrance industry for its sweet, somatic notes, its primary value in drug development lies in its utility as a five-membered ring precursor for complex natural product synthesis.

This guide details the physicochemical properties, synthetic routes, and reactivity profiles of this compound, with a specific focus on stereochemical control and downstream applications in medicinal chemistry.

Physicochemical Profile

Key Physical Data

The molecule exists as a colorless liquid with a characteristic ethereal, fruity odor.[1]

PropertyValueNotes
Boiling Point 147–149 °CAt 760 mmHg
Density 0.882 g/mLAt 25 °C
Refractive Index (

)
1.4279
Flash Point ~43 °CFlammable (Category 3)
Solubility Soluble in EtOH, Et₂O, CHCl₃Poorly soluble in water
Partition Coeff.[2][3][4] (logP) 1.50Lipophilic
Stereochemistry & Thermodynamic Stability

This compound possesses two chiral centers at the C2 and C5 positions, giving rise to cis (meso) and trans (racemic) diastereomers.

  • Thermodynamic Preference: The trans isomer is thermodynamically more stable than the cis isomer.[1][5] In the cis conformation, the two methyl groups on the envelope of the cyclopentane ring experience eclipsing interactions (torsional strain). The trans arrangement minimizes this steric repulsion.[1]

  • Epimerization: The stereocenters are

    
     to the carbonyl, making them labile. Treatment with base (e.g., NaOMe) or acid facilitates enolization, leading to an equilibrium mixture typically favoring the trans isomer (~60-70% trans).
    

Synthetic Routes & Manufacturing

Industrial Route: Vapor-Phase Cyclization

The most scalable synthesis involves the decarboxylative cyclization of dimethyl 2,5-dimethyladipate. This method avoids the polyalkylation issues often seen in direct alkylation of cyclopentanone.[1]

Mechanism:

  • Dieckmann Condensation: Base-catalyzed intramolecular cyclization of the diester.[1]

  • Hydrolysis & Decarboxylation: The resulting ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -keto ester is hydrolyzed and decarboxylated to yield the ketone.
    
Laboratory Route: Methylation of Cyclopentanone

Direct methylation using methyl iodide (MeI) and lithium diisopropylamide (LDA) is possible but requires strict temperature control (-78 °C) to prevent over-alkylation (e.g., 2,2,5-trimethyl formation).

Visualization: Synthetic Pathways

The following diagram outlines the primary synthetic workflows.

SynthesisWorkflow Adipate Dimethyl 2,5-dimethyladipate Cyclization Vapor Phase Cyclization (MnO2/Al2O3, 450°C) Adipate->Cyclization Intermed Intermediate: B-Keto Ester Cyclization->Intermed - MeOH Target This compound (Target) Intermed->Target - CO2 CP Cyclopentanone Alkylation Kinetic Alkylation (LDA, MeI, -78°C) CP->Alkylation Alkylation->Target Stepwise caption Fig 1. Comparative Synthetic Routes: Decarboxylative Cyclization vs. Kinetic Alkylation

Chemical Reactivity & Functionalization[1][6]

Enolization and Aldol Condensation

The C2 and C5 protons are highly acidic (


).
  • Self-Condensation: Under vigorous basic conditions, the ketone undergoes self-aldol condensation to form dimers.

  • Cross-Aldol: Reaction with aldehydes (e.g., valeraldehyde) yields ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -alkylidene derivatives. This is a key step in synthesizing jasmonate-type fragrances and prostaglandin side chains.[1]
    
Baeyer-Villiger Oxidation

Treatment with peracids (mCPBA) converts the ketone into the corresponding lactone (2,5-dimethyl-valerolactone).

  • Regioselectivity: Migration follows the standard aptitude (Tertiary > Secondary > Primary).[1] Since both

    
    -carbons are secondary, migration is influenced by steric factors and electronic effects of the methyl groups, typically resulting in a mixture unless one side is sterically hindered.
    
Reduction

Reduction with NaBH₄ or LiAlH₄ yields 2,5-dimethylcyclopentanol .[1] The stereochemical outcome (cis/trans alcohol) is dictated by the approach of the hydride reagent relative to the methyl groups (steric approach control).

Visualization: Reactivity Network

Reactivity Ketone This compound Base Base (NaOMe) Ketone->Base mCPBA mCPBA (Baeyer-Villiger) Ketone->mCPBA Aldehyde R-CHO / Base (Aldol) Ketone->Aldehyde Red NaBH4 (Reduction) Ketone->Red Enolate Thermodynamic Enolate (Trans-predominant) Base->Enolate Epimerization Lactone 2,5-Dimethylvalerolactone mCPBA->Lactone Oxidative Expansion Enone 2-Alkylidene-5-methyl cyclopentanone Aldehyde->Enone C-C Bond Formation Alcohol 2,5-Dimethylcyclopentanol Red->Alcohol Stereoselective caption Fig 2. Core Reactivity Profile: Epimerization, Oxidation, and Condensation Pathways

[7][8][9][10][11]

Applications in Drug Discovery

Prostaglandin Synthesis

This compound serves as a model system and precursor for the cyclopentane ring found in prostaglandins (e.g., PGF2


). The ability to functionalize the 

-positions allows for the introduction of the characteristic

- and

-side chains of prostaglandins via sequential alkylation or aldol condensation.
Iridoid Precursors

The molecule mimics the core structure of iridoids (monoterpenes). It is used in the semi-synthesis of nepetalactol analogs.[1] The cis-isomer stereochemistry is particularly relevant here, as many natural iridoids possess a cis-fused ring system.

Experimental Protocols

Protocol A: Thermodynamic Equilibration (Cis/Trans)

Objective: To establish the thermodynamic ratio of isomers.

  • Dissolution: Dissolve 1.0 g of this compound (mixture) in 10 mL of dry methanol.

  • Catalysis: Add 0.1 equivalents of Sodium Methoxide (NaOMe).

  • Reflux: Heat the solution to reflux (65 °C) for 4 hours under nitrogen atmosphere.

  • Quench: Cool to room temperature and quench with saturated NH₄Cl solution.

  • Analysis: Extract with diethyl ether and analyze via GC-MS.

    • Expected Result: Shift toward the trans-isomer (typically >60%).[1]

Protocol B: Baeyer-Villiger Oxidation

Objective: Synthesis of 2,5-dimethylvalerolactone.

  • Preparation: Dissolve 5 mmol of ketone in 20 mL of dichloromethane (DCM).

  • Addition: Add 1.2 equivalents of m-chloroperoxybenzoic acid (mCPBA) portion-wise at 0 °C.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Wash with 10% Na₂SO₃ (to reduce excess peroxide) followed by saturated NaHCO₃.[1]

  • Purification: Dry organic layer over MgSO₄ and concentrate. Purify via silica gel chromatography.

Safety & Handling (GHS)

Signal Word: WARNING

  • H226: Flammable liquid and vapor.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautions:

  • Handle in a fume hood.[1]

  • Avoid contact with strong oxidizing agents and strong bases.[1]

  • Store in a cool, dry place away from ignition sources.[1]

References

  • Synthesis via Adipate: Process for the preparation of 2,5-dimethylcyclopentanone.[1] US Patent 2863923A.[1]

  • Stereochemical Stability: Relative Stability of cis- and trans-Hydrindanones. Molecules, 2015.[1][6]

  • Aldol Reactivity: Aldol Condensation of Cyclopentanone with Valeraldehyde.[1][7] Asian Journal of Chemistry.[1] [7]

  • Physical Properties: this compound Compound Summary. PubChem.[1][2][3][4][8][9][10]

  • Baeyer-Villiger Mechanism: Baeyer–Villiger oxidation.[1] Organic Chemistry Portal.[1]

Sources

2,5-Dimethylcyclopentan-1-one: Technical Profile & Application Guide

[1]

Executive Summary

This compound (CAS: 4041-09-2) represents a critical class of functionalized cycloalkanones used as building blocks in the synthesis of bioactive molecules, agrochemicals, and specialty fragrances.[1] Unlike its gem-dimethyl isomer (2,2-dimethylcyclopentanone), the 2,5-substitution pattern introduces two chiral centers at the


1

This guide analyzes the physicochemical properties, synthesis pathways, and handling protocols for this compound, distinguishing between its stereoisomers to ensure precision in experimental design.

Chemical Identity & Stereochemistry

The molecule exists as a mixture of stereoisomers.[1] Commercial "tech grade" supplies are typically racemic mixtures of cis and trans isomers.[1] For high-precision pharmaceutical applications, distinguishing these is vital due to their differing thermodynamic stabilities and reactivities.[1]

CAS Registry Numbers
Isomer ConfigurationCAS NumberDescription
Generic / Racemic 4041-09-2 Most common commercial grade; mixture of cis and trans.[1]
Trans-Isomer 32476-60-1 Specifically (2S,5S)-2,5-dimethylcyclopentan-1-one.[1][2]
Cis-Isomer See GenericOften subsumed under 4041-09-2 in catalogs; thermodynamically less stable than trans in some environments due to steric strain.[1]

Critical Note: Do not confuse with 2,2-dimethylcyclopentanone (CAS 4541-32-6) or 2-methylcyclopentanone (CAS 1120-72-5) .[1] These structural isomers have significantly different reactivity profiles regarding enolization and alkylation.[1]

Structural Visualization

The following diagram illustrates the stereochemical relationship between the cis (meso-like characteristics in planar representation) and trans forms.

Stereochemistrycluster_0StereoisomersCisCis-Isomer(Methyls on same face)Less Stable (Steric Clash)RacemicCommercial Grade(CAS 4041-09-2)MixtureCis->RacemicTransTrans-Isomer(Methyls on opposite faces)Thermodynamically FavoredTrans->RacemiccaptionFig 1: Stereochemical relationship between cis/trans isomers and the commercial racemic mixture.

Physicochemical Properties

Data below is aggregated for the generic mixture unless specified.

PropertyValueTechnical Note
Molecular Weight 112.17 g/mol Suitable for fragment-based drug discovery (FBDD).[1]
Boiling Point 147–149 °CAtmospheric pressure.[1]
Density ~0.90 g/mLAt 25 °C.
Refractive Index

Useful for quick purity checks in distillation fractions.[1]
Solubility Organic SolventsMiscible with EtOH, Ether, Acetone.[1] Limited water solubility.[1]
Odor Profile Sweet, Peppermint-likeUsed in fragrance bases; distinct from the pungent cyclohexanone.[1]

Synthesis & Production Pathways

The industrial synthesis of this compound prioritizes the Dieckmann Cyclization or thermal decarboxylation routes to ensure correct substitution patterns.[1]

Primary Route: Thermal Cyclization of Adipates

This method is preferred for scalability and avoiding the regioselectivity issues inherent in direct methylation of cyclopentanone.[1]

Protocol Overview:

  • Precursor: Dimethyl 2,5-dimethyladipate.[1]

  • Catalyst: Manganese Dioxide (

    
    ) on Alumina (
    
    
    ) or Cadmium Oxide (
    
    
    ).[1]
  • Conditions: Vapor phase reaction at 400–475 °C.

  • Mechanism: The diester undergoes cyclization followed by decarboxylation to yield the ketone.[1]

Reaction Workflow Diagram

SynthesisPrecursorDimethyl 2,5-dimethyladipateReactorVapor Phase Reactor(400-475°C, MnO2/Al2O3)Precursor->ReactorFeed InjectionIntermediateCyclic Keto-Ester Intermediate(Transient)Reactor->IntermediateCyclizationDecarbDecarboxylation(-CO2)Intermediate->DecarbThermalProductThis compound(Mixture of Isomers)Decarb->ProductDistillation (147-149°C)captionFig 2: Vapor phase catalytic synthesis from adipate precursors.

Alternative Route: Methylation

Direct methylation of cyclopentanone using methyl iodide and a base (e.g., NaH, LDA) is possible but problematic.[1]

  • Challenge: Difficult to control stopping at di-methylation. Often yields a mixture of 2-methyl, 2,2-dimethyl, 2,5-dimethyl, and 2,2,5-trimethyl derivatives.[1]

  • Purification: Requires rigorous fractional distillation or chromatography to isolate the 2,5-isomer.[1]

Applications in Research & Industry

Pharmaceutical Intermediate

This compound serves as a scaffold for:

  • Prostanoid Analogs: The cyclopentane ring mimics the core structure of prostaglandins.[1]

  • Fungicides: Structural isomer precursors for azole-based fungicides (e.g., Metconazole analogs), where the steric bulk of methyl groups influences binding affinity.[1]

Fragrance & Flavor
  • Role: Fragrance fixative and modifier.[1]

  • Profile: Provides a "lift" to floral and minty accords due to its high volatility and sweet, diffusive odor.[1]

Safety & Handling Protocols (E-E-A-T)

While specific SDS data for the 2,5-isomer is less common than for the parent cyclopentanone, the structural similarity dictates following Class 3 Flammable Liquid protocols.

Hazard Identification (GHS Standards)
  • H226: Flammable liquid and vapor.[1][3][4]

  • H315: Causes skin irritation.[1][3][4][5][6]

  • H319: Causes serious eye irritation.[1][3][4][6]

Handling Procedure
  • Engineering Controls: Always handle in a fume hood. The vapor is heavier than air and can travel to ignition sources.[1][4][7]

  • PPE: Nitrile gloves (0.11 mm minimum thickness) are recommended for splash protection.[1]

  • Storage: Store under inert gas (

    
     or Ar) if long-term stability of a specific stereoisomer ratio is required, as keto-enol tautomerism can lead to racemization over time.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643076, cis-2,5-Dimethylcyclopentanone. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Cyclopentanone, 2,5-dimethyl- Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Google Patents.Process for the preparation of 2,5-dimethylcyclopentanone (US2863923A).

Structural Elucidation of 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of 2,5-dimethylcyclopentan-1-one presents a classic yet deceptive challenge in small-molecule stereochemistry. While the gross connectivity is easily established via standard Mass Spectrometry (MS) and Infrared (IR) spectroscopy, the assignment of relative stereochemistry—distinguishing between the cis (meso) and trans (racemic) diastereomers—requires rigorous NMR analysis and thermodynamic validation.

This guide outlines a self-validating workflow for researchers to synthesize, isolate, and definitively assign the stereochemistry of this compound. We move beyond simple spectral matching to explain the causality of the signals and provide a robust protocol for distinguishing isomers based on thermodynamic stability.

Structural Fundamentals & Stereochemical Complexity

The target molecule, this compound (


), possesses two chiral centers at the 

and

positions (C2 and C5). Due to the symmetry of the cyclopentanone ring, this gives rise to two distinct diastereomers:
  • The cis Isomer:

    • Configuration: (2R, 5S).

    • Symmetry: Possesses an internal plane of symmetry (

      
      ) passing through the carbonyl oxygen and the midpoint of the C3-C4 bond.
      
    • Nature: Achiral (Meso ).

    • Conformation: The methyl groups are on the same face of the ring. To minimize steric strain, the ring typically adopts an "envelope" conformation where the methyls occupy pseudo-equatorial/pseudo-axial positions, but the cis arrangement generally incurs higher torsional strain.

  • The trans Isomer:

    • Configuration: A racemic pair of (2R, 5R) and (2S, 5S).

    • Symmetry: Possesses a

      
       axis of rotation.
      
    • Nature: Chiral (Racemic mixture).

    • Conformation: The methyl groups are on opposite faces. This allows both methyl groups to adopt pseudo-equatorial positions in the preferred envelope conformation, rendering the trans isomer thermodynamically more stable.

Thermodynamic Stability & Epimerization

The


-protons are acidic (

). In the presence of a base (or acid), the chiral centers can epimerize via an enol/enolate intermediate. This property is the basis for our Self-Validating Protocol described in Section 4.

Spectroscopic Characterization Strategy

Mass Spectrometry (MS) & Infrared (IR)

These techniques confirm the molecular skeleton but cannot distinguish stereoisomers.

TechniqueParameterObservationStructural Insight
GC-MS (EI) Molecular Ion (

)
m/z 112Consistent with

.
Base Peakm/z 56 or 69Fragmentation via

-cleavage and McLafferty-like pathways.
FT-IR Carbonyl Stretch (

)
1740–1745

Characteristic of a 5-membered ring ketone (strained C=O).
Nuclear Magnetic Resonance (NMR)

The distinction between cis and trans relies on subtle symmetry arguments and Nuclear Overhauser Effect (NOE) experiments.

The Symmetry Trap

A common error is assuming that the number of signals in


 NMR will differ between isomers.
  • Cis (Meso): Plane of symmetry makes C2 equivalent to C5, and Methyl-2 equivalent to Methyl-5.

  • Trans (Racemic):

    
     axis makes C2 equivalent to C5, and Methyl-2 equivalent to Methyl-5.
    

Result: Both isomers show the same number of signals in standard 1D


 and 

NMR.
Definitive Assignment Strategy
  • Chemical Shift (

    
    ):  The methyl doublet in the cis isomer is typically shielded (upfield) relative to the trans isomer due to steric compression (gamma-gauche effect), though this difference is solvent-dependent (
    
    
    
    ppm).
  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the "smoking gun."

    • Cis: Strong NOE correlation between the two methyl groups (or the two methine protons) because they reside on the same face of the ring.

    • Trans: No direct NOE between the two methyl groups; they are on opposite faces.

Visualization of Signaling Pathways

The following diagram illustrates the logical workflow for synthesis, separation, and elucidation, emphasizing the critical decision points.

G Start Start: Cyclopentanone Synth Synthesis (Methylation or Hydrogenation) Start->Synth Crude Crude Mixture (Cis + Trans) Synth->Crude Sep Separation (Prep GC / Column) Crude->Sep IsoA Isomer A (Pure) Sep->IsoA IsoB Isomer B (Pure) Sep->IsoB NMR 1H NMR & NOESY IsoA->NMR IsoB->NMR ResultCis Strong Me-Me NOE Identified: CIS (Meso) NMR->ResultCis Correlation Observed ResultTrans No Me-Me NOE Identified: TRANS (Racemic) NMR->ResultTrans No Correlation

Figure 1: Analytical workflow for the isolation and stereochemical assignment of this compound isomers.

Experimental Protocols

Protocol A: Thermodynamic Equilibration (Self-Validating System)

This experiment confirms the assignment without requiring high-field NOESY. It relies on the fact that the trans isomer is thermodynamically preferred (typically >90:10 ratio at equilibrium).

Objective: Determine which isomer is the thermodynamic product.

  • Setup: Dissolve 50 mg of Isomer A (unknown) in 2 mL of methanol (

    
    ).
    
  • Catalyst: Add 10 mg of sodium methoxide (

    
    ).
    
  • Reaction: Reflux the mixture for 2 hours.

  • Quench: Cool, add dilute HCl to neutralize, and extract with dichloromethane.

  • Analysis: Inject the crude extract into GC-MS.

    • Scenario 1: If the chromatogram shows little change (mostly Isomer A), then Isomer A is the Trans (stable) isomer.

    • Scenario 2: If the chromatogram shows a new major peak (Isomer B) and Isomer A has diminished, then Isomer A was the Cis (unstable) isomer.

Protocol B: Synthesis via Hydrogenation (Recommended)

Direct methylation of cyclopentanone yields poly-methylated byproducts. The hydrogenation of 2,5-dimethylcyclopent-2-en-1-one is cleaner.

  • Precursor: 2,5-dimethylcyclopent-2-en-1-one (commercially available or synthesized via aldol condensation).

  • Hydrogenation: Dissolve precursor in EtOAc. Add 5% Pd/C (10 wt%). Stir under

    
     balloon (1 atm) for 4 hours.
    
  • Filtration: Filter through Celite to remove catalyst.

  • Note: This kinetic hydrogenation often favors the cis isomer initially, which can then be equilibrated to the trans form using Protocol A.

Summary of Physical Data

PropertyCis-2,5-dimethylcyclopentan-1-oneTrans-2,5-dimethylcyclopentan-1-one
Stereochemistry Meso (2R, 5S)Racemic (2R, 5R / 2S, 5S)
Thermodynamics Kinetic Product (Less Stable)Thermodynamic Product (More Stable)
NOESY Signal Me-Me Correlation: YES Me-Me Correlation: NO
Methyl Shift (

)

ppm (d)

ppm (d)
Boiling Point ~146°C~148°C

References

  • Spectroscopic Identification

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Thermodynamic Stability of Cyclopentanones

    • Allinger, N. L., & Tribble, M. T. (1972). Conformational Analysis. LXXXIII. The 2,5-Dialkylcyclopentanones. Tetrahedron, 28(5), 1191-1201.

  • Synthesis & Equilibration

    • House, H. O., & Umen, M. J. (1973). The Chemistry of Carbanions. XXIII. Use of Metal Coordination to Control the Stereochemistry of Alkylation. The Journal of Organic Chemistry, 38(6), 1000-1003.

  • NMR Data Verification

    • National Institute of Standards and Technology (NIST). Mass Spectrum of 2,5-Dimethylcyclopentanone. NIST Chemistry WebBook.

Technical Guide: Stereoisomers of 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethylcyclopentan-1-one represents a critical structural motif in the synthesis of bioactive natural products (e.g., prostaglandins, iridoids) and fragrance compounds. Its utility is defined by its stereochemical complexity: the molecule possesses two chiral centers at the


 and 

positions relative to the carbonyl group.[1] This guide provides a comprehensive technical analysis of its stereoisomers, thermodynamic stability, synthetic pathways, and characterization, designed for researchers requiring high-fidelity control over stereochemical outcomes.[1]

Part 1: Stereochemical Analysis & Structural Logic[1]

Isomer Classification

The molecule contains two stereocenters at C2 and C5.[1] Due to the symmetry of the cyclopentanone ring, the theoretical maximum of


 stereoisomers is reduced.[1]
  • The cis-Isomer (Meso Compound):

    • Configuration: (2R, 5S). Note that (2S, 5R) is identical to (2R, 5S) due to superimposability.[1]

    • Symmetry: Possesses an internal plane of symmetry (

      
      ) passing through the carbonyl carbon (C1) and bisecting the C3-C4 bond.[1]
      
    • Optical Activity: Achiral (optically inactive).[1]

  • The trans-Isomer (Racemic Pair):

    • Configuration: A pair of enantiomers: (2R, 5R) and (2S, 5S).

    • Symmetry: Possesses a

      
       axis of rotation perpendicular to the ring plane but lacks a plane of symmetry.[1]
      
    • Optical Activity: Chiral. The individual enantiomers are optically active, but synthetic preparations typically yield a racemic mixture unless asymmetric catalysis is employed.[1]

Conformational Dynamics

Unlike cyclohexane rings which exist in rigid chair forms, the cyclopentanone ring adopts a flexible "envelope" or "half-chair" conformation.[1]

  • Eclipsing Strain: The primary thermodynamic driver in 2,5-disubstituted cyclopentanones is the minimization of eclipsing interactions between the substituents and the adjacent carbonyl oxygen or ring hydrogens.

  • Thermodynamic Preference: The trans-isomer is generally the thermodynamic product.[1] In the trans configuration, the methyl groups can adopt a pseudo-diequatorial orientation that minimizes 1,3-diaxial-like repulsions and eclipsing strain across the planar carbonyl fragment.

Stereochemical Relationships Diagram[1][2]

Stereochemistry Start This compound (Structural Basis) Cis Cis-Isomer (Meso, 2R,5S) Thermodynamically Less Stable Start->Cis Kinetic Control (e.g., Hydrogenation) Trans Trans-Isomer Pair (Racemic: 2R,5R + 2S,5S) Thermodynamically Favored Start->Trans Thermodynamic Control (Equilibration) Enol Enol Intermediate (Planar, Achiral at C2/C5) Cis->Enol Base/Acid Deprotonation Enol->Trans Reprotonation (Min. Steric Strain)

Figure 1: Stereochemical relationships and interconversion pathways between cis and trans isomers via the enol intermediate.

Part 2: Thermodynamic vs. Kinetic Control[1]

Understanding the mechanism of epimerization is vital for controlling the isomeric ratio.[1]

The Epimerization Mechanism

Interconversion between cis and trans isomers occurs via keto-enol tautomerism.[1]

  • Deprotonation: Under basic conditions (e.g., NaOMe/MeOH), the

    
    -proton is removed, forming an enolate.[1]
    
  • Loss of Chirality: The

    
    -carbon becomes 
    
    
    
    hybridized (planar), destroying the stereocenter temporarily.[1]
  • Reprotonation: Protonation can occur from either face.[1] Reprotonation from the face that places the methyl group trans to the distal methyl group is energetically favored to reduce steric crowding.[1]

Quantitative Stability

While specific equilibrium constants (


) vary by solvent and temperature, the trans isomer typically dominates the equilibrium mixture (approx. 60-80% trans) due to the relief of torsional strain inherent in the cis-envelope conformation.

Part 3: Synthetic Protocols

Protocol A: Kinetic Synthesis of cis-2,5-Dimethylcyclopentanone

This method utilizes the stereoselective hydrogenation of the unsaturated precursor. Heterogeneous catalysts typically deliver hydrogen to the less hindered face (syn-addition), resulting in the cis isomer.[1]

Reagents:

  • Substrate: 2,5-Dimethylcyclopent-2-en-1-one[1][2]

  • Catalyst: 5% Pd/C or Rh/Al₂O₃[1]

  • Solvent: Ethanol or Ethyl Acetate

  • Hydrogen Source:

    
     gas (1-3 atm)[1]
    

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 2,5-dimethylcyclopent-2-en-1-one in 20 mL of ethanol.

  • Catalyst Addition: Add 5 mol% Pd/C carefully under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Hydrogenation: Purge the vessel with

    
    . Stir vigorously at room temperature under a hydrogen balloon (1 atm) or in a Parr shaker (3 atm).
    
  • Monitoring: Monitor reaction progress via GC-MS. The disappearance of the alkene peak indicates completion.[1]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.

  • Result: Predominantly cis-2,5-dimethylcyclopentanone (>90% dr).[1]

Protocol B: Thermodynamic Synthesis of trans-2,5-Dimethylcyclopentanone

This method relies on base-catalyzed equilibration of the cis-rich mixture or the commercially available mixture.

Reagents:

  • Substrate: Mixture of 2,5-dimethylcyclopentanone isomers[2]

  • Base: Sodium Methoxide (NaOMe)[1]

  • Solvent: Methanol (anhydrous)[1]

Step-by-Step Workflow:

  • Solution Prep: Dissolve the substrate in dry methanol (0.5 M concentration).

  • Equilibration: Add 0.5 equivalents of NaOMe. Reflux the solution for 4–6 hours.

  • Quenching: Cool to room temperature and quench with dilute HCl or saturated

    
     solution.
    
  • Extraction: Extract with diethyl ether (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: The product will be a thermodynamic mixture enriched in the trans isomer.[1] Separation of pure trans isomer requires high-efficiency fractional distillation or preparative GC, as boiling points are very close.[1]

Part 4: Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Symmetry is the primary tool for distinguishing the isomers without chiral shift reagents.[1]

Featurecis-Isomer (Meso)trans-Isomer (Racemic)
Symmetry Element Plane of Symmetry (

)

Axis of Rotation
13C NMR Signals Degenerate signals for Methyls (C-Me) and

-carbons (C2/C5).[1]
Degenerate signals for Methyls and

-carbons (due to time-averaged

symmetry).
1H NMR Multiplicity Methyl doublets appear at distinct shift.[1]Methyl doublets appear at distinct shift.[1]
Differentiation Key: In the cis isomer, the protons at C3/C4 are diastereotopic in a specific pattern distinct from the trans form.[1] However, 13C chemical shifts are often the most reliable indicator; the methyl carbons in the cis isomer are typically shielded (upfield) relative to the trans isomer due to steric compression (gamma-gauche effect).[1]Methyl carbons typically deshielded (downfield) relative to cis.
Gas Chromatography (GC)

The isomers can be separated on capillary columns (e.g., DB-5 or DB-Wax).[1]

  • Elution Order: The trans isomer (lower boiling point/lower polarity interaction) typically elutes before the cis isomer on non-polar columns, though this must be verified with standards as dipole moments differ.[1]

Part 5: Applications in Drug Development

  • Prostaglandin Analogs: The cyclopentanone ring serves as a scaffold for prostaglandin synthesis.[1] The relative stereochemistry of the substituents dictates the biological activity (binding affinity to EP receptors).[1]

  • Chiral Auxiliaries: Enantiopure trans-2,5-dimethylcyclopentanone can be used to generate chiral enolates for asymmetric alkylation reactions.[1]

References

  • Iridium-Catalyzed Double Asymmetric Hydrogenation of 2,5-Dialkylienecyclopentanones. Organic Letters (2022). Describes the synthesis of chiral cyclopentanones with high stereoselectivity. [1]

  • Microbiological Reduction of Racemic 2,5-Dimethyl-2-cyclopenten-1-one. Journal of Organic Chemistry (1985). Details the preparation of (2R,5R)-2,5-dimethylcyclopentanone.

  • Process for the preparation of 2,5-dimethylcyclopentanone. Google Patents (US2863923A).[1] Historical industrial synthesis via cyclization.[1]

  • PubChem Compound Summary: cis-2,5-Dimethylcyclopentanone. National Library of Medicine.[1] Physical properties and identifiers.

  • 13C NMR Spectra of 2,5-dimethylcyclopentanone. SpectraBase. Reference for spectral data (Stothers, Can.[1][3][4] J. Chem. 1974).[1][3][4]

Sources

Technical Guide: Stereochemical Control and Utility of 2,5-Dimethylcyclopentan-1-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethylcyclopentan-1-one (CAS 4041-09-2) represents a deceptively simple yet stereochemically rich scaffold. For researchers in drug discovery, it serves as a critical "rigidified" analogue of acyclic chains, constraining pharmacophores into defined vectors.[1] For the fragrance industry, its olfactory profile is heavily dependent on the isomeric ratio.

This guide moves beyond basic characterization to address the control of stereoisomerism . We analyze the thermodynamic preference for the trans-isomer, detail the catalytic pathways to access high enantiopurity, and provide self-validating analytical protocols to distinguish the cis (meso) form from the trans (racemic) pair.

Part 1: Stereochemical Dynamics & Thermodynamics

The Isomeric Landscape

The this compound system possesses two chiral centers at the


-positions relative to the carbonyl. Due to the symmetry of the cyclopentanone ring, this results in three distinct stereoisomers grouped into two physical forms:
IsomerConfigurationSymmetryOptical ActivityStability
cis (2R, 5S)

(Plane)
Inactive (Meso)Kinetic/Less Stable
trans (2R, 5R)

(Axis)
ActiveThermodynamic
trans (2S, 5S)

(Axis)
ActiveThermodynamic
Conformational Analysis & Stability

Unlike cyclohexane, which adopts a rigid chair, the cyclopentanone ring fluctuates between "envelope" and "twist" conformations.

  • The trans-Isomer: Adopts a conformation where both methyl groups occupy pseudo-equatorial positions to minimize steric repulsion and torsional strain with the carbonyl oxygen.

  • The cis-Isomer: Forces one methyl group into a pseudo-axial position or increases eclipsing interactions (Pitzer strain) between the methyl groups and adjacent ring hydrogens.

Thermodynamic Equilibrium: Under basic conditions (thermodynamic control), the equilibrium heavily favors the trans-isomer (typically >90:10 ratio). This is driven by the relief of torsional strain.

Mechanism of Epimerization

Epimerization occurs via the formation of an enolate intermediate. Any synthesis attempting to isolate the cis-isomer must avoid conditions that allow thermodynamic equilibration (e.g., strong bases or high heat).

Epimerization Cis cis-Isomer (Less Stable) Enolate Planar Enolate Intermediate Cis->Enolate Deprotonation (Kinetic barrier) Base Base (B:) Base->Enolate Enolate->Cis Reversion Trans trans-Isomer (Thermodynamic) Enolate->Trans Reprotonation (Face selective)

Figure 1: Base-catalyzed epimerization mechanism. The planar enolate destroys the stereocenter at C2/C5, allowing reprotonation from the less hindered face to form the trans-isomer.

Part 2: Synthetic Pathways & Process Control

To achieve high purity, one must choose between Thermodynamic Control (cheap, racemic trans) and Kinetic/Catalytic Control (expensive, enantiopure).

Protocol A: Thermodynamic Synthesis (Methylation)

Target: Racemic trans-2,5-dimethylcyclopentanone

This method utilizes the alkylation of cyclopentanone. Note that direct double methylation often leads to poly-alkylation (gem-dimethyl). A more controlled approach involves the Dieckmann condensation or decarboxylation of adipate precursors.

Workflow:

  • Precursor: Dimethyl 2,5-dimethyladipate.[2]

  • Cyclization: Heating with metal oxide catalysts (BaO or CaO) at 400–475°C [1].

  • Result: The high temperature ensures thermodynamic equilibration, yielding predominantly the trans-isomer.

Protocol B: Asymmetric Catalytic Hydrogenation

Target: Chiral, Enantioenriched Isomers

Modern drug development requires specific enantiomers. The reduction of 2,5-dialkylidenecyclopentanones using Iridium catalysts is the gold standard for stereocontrol.

Experimental Protocol (Adapted from Org. Lett. [2]):

  • Substrate Preparation: Condense cyclopentanone with aldehyde to form 2,5-bis(alkylidene)cyclopentanone.

  • Catalyst System: Ir(I) complex with chiral phosphine-oxazoline ligand (e.g., Ir-N,P complex).

  • Reaction Conditions:

    • Solvent: CH₂Cl₂ or DCE (Critical for diastereoselectivity).[3]

    • Pressure: 50 bar H₂.

    • Temperature: Ambient.

  • Outcome: High diastereoselectivity (trans:cis > 12:1) and high enantioselectivity (>90% ee).

SynthesisWorkflow cluster_0 Route A: Thermodynamic (Racemic) cluster_1 Route B: Asymmetric (Chiral) Start Cyclopentanone StepA1 Precursor: Dimethyl adipate Start->StepA1 StepB1 Aldol Condensation (2,5-dialkylidene) Start->StepB1 StepA2 Thermal Cyclization (450°C, BaO) StepA1->StepA2 ResultA trans-2,5-Dimethyl (Racemic) StepA2->ResultA StepB2 Ir-Catalyzed Hydrogenation (50 bar H2, Chiral Ligand) StepB1->StepB2 ResultB Chiral trans-Isomer (>90% ee) StepB2->ResultB

Figure 2: Comparison of synthetic routes. Route B is preferred for pharmaceutical applications requiring optical purity.

Part 3: Analytical Characterization

Distinguishing the isomers requires exploiting their symmetry elements.

NMR Spectroscopy (Self-Validating Logic)
  • Symmetry Argument:

    • cis (Meso): Possesses a mirror plane (

      
      ) passing through the carbonyl and C4. The two methyl groups are chemically equivalent.
      
    • trans (Racemic): Possesses a

      
       axis of rotation. The two methyl groups are also chemically equivalent.
      
  • Differentiation: Since both have equivalent methyls, simple peak counting fails. You must look at the coupling constants (J-values) of the methine proton (H2/H5).

    • In the cis isomer, the relationship between the ring protons creates a specific multiplet pattern distinct from the trans due to the dihedral angles (Karplus equation).

    • Carbon-13 NMR: The carbonyl carbon shift is sensitive to ring strain. The cis isomer, being more strained, often exhibits a slight downfield shift compared to the trans isomer [3].

Gas Chromatography (GC)

Due to the boiling point proximity, a capillary column with high polarity (e.g., PEG phase like DB-WAX) is recommended.

  • Elution Order: The more compact, lower-boiling isomer usually elutes first on non-polar columns, but on polar columns, the interaction with the stationary phase dominates.

  • Standard Observation: The trans isomer is the major peak in equilibrated mixtures.

Data Summary Table
Propertycis-Isomertrans-Isomer
Boiling Point Slightly Higher (Dipole effect)Slightly Lower
13C NMR (C=O) ~220 ppm (approx)~218 ppm (approx)
Thermodynamic Ratio < 10%> 90%
Common State LiquidLiquid

Part 4: Application in Ligand Design & Pharmacophores

Rigidified Scaffolds

In medicinal chemistry, replacing a flexible alkyl chain with a cyclic system ("rigidification") reduces the entropic penalty of binding to a protein target.

  • This compound acts as a rigid analogue of an acyclic ketone.

  • Vector Control: The trans-isomer projects substituents in defined vectors (approx 120° dihedral), whereas the cis-isomer projects them in a parallel vector. This geometric difference allows for precise probing of receptor binding pockets [4].

Fragrance & Pheromones

The olfactory properties of cyclopentanones are stereodependent.

  • Derivatives of 2,5-dimethylcyclopentanone are often precursors to jasmine-scented compounds (e.g., dihydrojasmone analogues).

  • The trans-isomer is often the bioactive component in insect pheromones, requiring high enantiomeric purity for biological assays.

References

  • Bortnick, N. M. (1958).[2] Process for the preparation of 2,5-dimethylcyclopentanone. U.S. Patent No.[2] 2,863,923.[2] Washington, DC: U.S. Patent and Trademark Office.

  • Miao, Y., et al. (2022). Iridium-Catalyzed Double Asymmetric Hydrogenation of 2,5-Dialkylidenecyclopentanones for the Synthesis of Chiral Cyclopentanones. Organic Letters, 24(42), 7763–7767.

  • SpectraBase. (n.d.). trans-2,5-Dimethyl-cyclopentanone 13C NMR. Wiley-VCH.[4]

  • Levterov, V. V., et al. (2023). 2,5-Disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical Science, 14, 8352-8359.

Sources

Comprehensive Spectroscopic Guide: 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2,5-dimethylcyclopentan-1-one, focusing on the differentiation of its stereoisomers and the mechanistic interpretation of its spectral data.

Executive Summary & Structural Context

This compound (CAS: 4041-09-2 for mixture) represents a fundamental structural motif in the synthesis of bioactive terpenes and fragrance compounds (e.g., jasmonoids).[1] Its utility in drug development stems from its rigid cyclopentyl core, which serves as a scaffold for stereoselective functionalization.

Researchers must address the critical challenge of stereoisomerism. The molecule exists as two diastereomers:[2]

  • trans-2,5-Dimethylcyclopentanone (Racemic): Possesses

    
     symmetry. Thermodynamically favored.
    
  • cis-2,5-Dimethylcyclopentanone (Meso): Possesses a plane of symmetry (

    
    ). Kinetic product in some hydrogenation cycles.
    

This guide details the spectroscopic signatures required to distinguish these isomers and validate sample purity.

Synthesis & Isolation Protocol

To obtain high-purity spectroscopic standards, a self-validating synthesis protocol is required. The following workflow utilizes the methylation of cyclopentanone, followed by thermodynamic equilibration to enrich the trans isomer.

Experimental Workflow
  • Alkylation: React cyclopentanone with methyl iodide (MeI) and LDA (Lithium Diisopropylamide) at -78°C.

    • Note: Direct double methylation often yields a mixture of 2,2-, 2,5-, and poly-methylated products.

  • Equilibration: Treat the crude mixture with catalytic NaOMe in MeOH under reflux. This shifts the cis/trans ratio towards the thermodynamically stable trans isomer.

  • Purification: Fractional distillation is mandatory due to the close boiling points.

    • Boiling Point: ~147–149°C (Atmospheric).

SynthesisWorkflow Start Cyclopentanone Step1 Methylation (LDA, MeI, -78°C) Start->Step1 Kinetic Control Inter Mixture: 2,2- & 2,5-isomers Step1->Inter Step2 Thermodynamic Equilibration (NaOMe/MeOH) Inter->Step2 Epimerization Final trans-2,5-Dimethyl cyclopentanone (>90% Major Isomer) Step2->Final Distillation

Figure 1: Synthetic pathway emphasizing the thermodynamic equilibration step to isolate the trans-isomer.

Mass Spectrometry (EI-MS)

Method: Electron Ionization (70 eV). Molecular Ion (


):  m/z 112.[3]

The fragmentation pattern of 2,5-dimethylcyclopentanone is distinct from acyclic ketones due to the ring strain and the stability of the daughter ions formed after


-cleavage.
Fragmentation Pathway Analysis

The spectrum is dominated by the sequential loss of carbon monoxide (CO) and ethylene (


).
m/zIon IdentityMechanism
112

Molecular Ion.
84


-cleavage followed by CO elimination.
69

Loss of isopropyl radical (complex rearrangement).
56

Base Peak. Loss of CO followed by loss of

.
41

Allyl cation (common in cyclic hydrocarbons).
Mechanistic Visualization

The formation of the base peak (m/z 56) involves a ring-opening event triggered by ionization at the carbonyl oxygen.

MS_Fragmentation M_Ion Molecular Ion [C7H12O]+. m/z 112 Alpha_Cleavage Distonic Ion (Ring Open) M_Ion->Alpha_Cleavage α-Cleavage Loss_CO Fragment [C6H12]+. m/z 84 Alpha_Cleavage->Loss_CO -CO (28 Da) Base_Peak Base Peak [C4H8]+. (Butene radical cation) m/z 56 Loss_CO->Base_Peak -C2H4 (28 Da) (McLafferty-like)

Figure 2: Primary fragmentation pathway leading to the diagnostic m/z 56 base peak.

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid diagnostic for the cyclic ketone functionality. The ring strain in the five-membered ring shifts the carbonyl stretch to a higher frequency compared to acyclic analogs (typically ~1715 cm⁻¹).

Key Vibrational Modes[4]
  • C=O Stretch: 1740–1745 cm⁻¹ (Strong). This shift is characteristic of cyclopentanones.

  • C-H Stretch (sp³): 2960–2870 cm⁻¹.

  • C-H Bending (

    
    ):  1460 cm⁻¹ (Scissoring) and 1375 cm⁻¹ (Methyl symmetric bend).
    
  • Fingerprint: 1160 cm⁻¹ (C-C(=O)-C bending).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the cis and trans stereoisomers. The symmetry of the molecules dictates the complexity of the signals.

Symmetry Considerations
  • cis-Isomer (Meso): Possesses a plane of symmetry (

    
    ) bisecting the carbonyl group and the C3-C4 bond.
    
    • Consequence: The two methyl groups are chemically equivalent. The protons at C2 and C5 are equivalent.

  • trans-Isomer (Racemic): Possesses a

    
     axis of rotation passing through the carbonyl carbon.
    
    • Consequence: The two methyl groups are chemically equivalent. The protons at C2 and C5 are equivalent.

Critical Distinction: While both isomers show equivalent methyls, their chemical shifts and coupling constants (


)  differ due to the magnetic environment (pseudo-axial vs. pseudo-equatorial orientation).
Consolidated NMR Data Table (CDCl₃)
NucleusAssignmenttrans-Isomer (

ppm)
cis-Isomer (

ppm)
Multiplicity & Coupling

H
-CH₃ (Methyls)1.101.14Doublet (

Hz)

H
H-2, H-5 (

-Methine)
2.352.52Multiplet (Complex due to ring puckering)

H
H-3, H-4 (

-Methylene)
1.40 – 2.101.40 – 2.10Multiplet (Overlapping)

C
C=O (Carbonyl)~220.5~221.8Quaternary

C
C-2, C-5 (

-CH)
45.243.8Methine

C
C-3, C-4 (

-CH₂)
28.527.1Methylene

C
-CH₃ (Methyls)15.114.8Methyl

> Note: Chemical shifts are approximate and solvent-dependent. The


-proton in the cis-isomer is typically more deshielded (downfield) due to the 1,3-diaxial-like interaction with the other methyl group on the same face of the ring.
Stereochemical Validation via NOE

To conclusively assign the stereochemistry of a synthesized sample, Nuclear Overhauser Effect (NOE) spectroscopy is required:

  • cis-Isomer: Strong NOE correlation observed between the two methine protons (H-2 and H-5) or between the two methyl groups, confirming their syn-facial proximity.

  • trans-Isomer: Minimal or no NOE enhancement between the methyl groups; NOE may be observed between a methyl group and the trans methine proton across the ring depending on the envelope conformation.

References

  • Stothers, J. B., & Tan, C. T. (1974).[4] 13C Nuclear Magnetic Resonance Studies. XXXII. The 13C Spectra of Several Norbornyl Derivatives. Canadian Journal of Chemistry.[4] (Foundational text for cyclic ketone shifts).

  • NIST Mass Spectrometry Data Center. (2023). Cyclopentanone, 2,5-dimethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5] [Link]

  • PubChem. (2024). Compound Summary for cis-2,5-Dimethylcyclopentanone. National Center for Biotechnology Information. [Link][4]

  • Magnus, P., & Roy, G. (1982). Exclusively thermodynamic enolization of 2,5-dimethylcyclopentanone. Organometallics.

Sources

Technical Guide: 1H NMR Spectrum of 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 1H NMR spectrum of 2,5-Dimethylcyclopentan-1-one, tailored for researchers and drug development professionals.

Executive Summary

This compound (C


H

O) serves as a critical intermediate in the synthesis of complex natural products, fragrances, and pharmacophores. Its structural simplicity belies a complex stereochemical profile dominated by the cis (meso) and trans (racemic) diastereomers.

This guide dissects the proton nuclear magnetic resonance (1H NMR) characteristics of this molecule.[1][2] It moves beyond basic peak assignment to explore the stereoelectronic effects governing chemical shifts, coupling constants (


), and the thermodynamic equilibrium between isomers.

Stereochemical Context & Symmetry

Understanding the NMR spectrum requires a rigorous analysis of the molecule's symmetry, as this dictates magnetic equivalence.

  • Trans-Isomer (Thermodynamic Product):

    • Symmetry:

      
       axis of rotation passing through the carbonyl carbon and the midpoint of the C3-C4 bond.
      
    • Equivalence: The two methyl groups are chemically equivalent. The two methine protons (H2/H5) are chemically equivalent.

  • Cis-Isomer (Kinetic/Less Stable):

    • Symmetry:

      
       plane of symmetry passing through the carbonyl group.
      
    • Equivalence: The two methyl groups are chemically equivalent. The two methine protons are chemically equivalent.

Implication: Both isomers produce simplified spectra (e.g., one methyl signal, one methine signal) rather than distinct signals for each side of the ring. However, the chemical shifts differ between isomers due to ring puckering and anisotropic shielding.

Visualization: Isomer Symmetry

Isomers Trans Trans-Isomer (C2 Symmetry) Methyls: Equivalent Methines: Equivalent NMR_Result Resultant Spectrum: Simplified Signal Set (Distinct Shifts for Cis vs Trans) Trans->NMR_Result Thermodynamically Favored Cis Cis-Isomer (Cs Plane) Methyls: Equivalent Methines: Equivalent Cis->NMR_Result Sterically Crowded

Caption: Symmetry analysis of 2,5-dimethylcyclopentanone isomers demonstrating magnetic equivalence.

Experimental Protocol

To ensure reproducible spectral data, the following acquisition parameters are recommended.

Sample Preparation
ParameterSpecificationRationale
Solvent CDCl

(Deuterated Chloroform)
Standard polarity; minimizes solvent overlap (~7.26 ppm).
Concentration 10–20 mg in 0.6 mLSufficient S/N ratio for resolving small coupling constants.
Reference TMS (Tetramethylsilane)Internal standard set to

0.00 ppm.
Tube Quality 5 mm High-PrecisionEssential for maintaining field homogeneity (shimming).
Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1-pulse (zg30).

  • Spectral Width: -2 to 14 ppm (covers all aliphatic and potential exchangeable protons).

  • Relaxation Delay (D1):

    
     2.0 seconds (allows full relaxation of methyl protons).
    
  • Scans (NS): 16–64 (depending on concentration).

Spectral Analysis & Assignment

The spectrum is divided into three distinct regions. The data below represents the Trans-isomer (major component in equilibrium mixtures).

A. Methyl Region ( 1.0 – 1.2 ppm)
  • Signal: Strong Doublet (3H

    
     2 = 6H).
    
  • Chemical Shift:

    
     1.05 – 1.15 ppm.
    
  • Splitting (

    
    ):  ~6.5 – 7.0 Hz.
    
  • Mechanism: Vicinal coupling (

    
    ) between the methyl protons and the adjacent methine proton (H2/H5).
    
  • Differentiation: The cis-isomer methyl doublet often appears slightly upfield (

    
     ppm) due to steric compression (gamma-gauche effect) in the envelope conformation.
    
B. Ring Methylene Region ( 1.4 – 2.3 ppm)
  • Signal: Complex Multiplets (2H

    
     2 = 4H).
    
  • Chemical Shift:

    
     1.40 – 2.25 ppm.
    
  • Mechanism: The protons on C3 and C4 are part of a spin system that is strongly coupled.

    • Trans-Isomer: The protons on C3 are diastereotopic relative to each other but symmetry-equivalent to the C4 protons. This creates a complex higher-order multiplet (AA'BB' or similar system depending on field strength).

    • Cis-Isomer: Similar complexity arises, but the specific puckering alters the magnetic environment.

C. Alpha-Methine Region ( 2.3 – 2.6 ppm)
  • Signal: Multiplet (sextet-like or complex quintet) (1H

    
     2 = 2H).
    
  • Chemical Shift:

    
     2.30 – 2.60 ppm.
    
  • Mechanism: These protons (H2 and H5) are alpha to the carbonyl, deshielding them significantly.

  • Coupling Tree:

    • Vicinal to Methyl: Coupled to 3 methyl protons (

      
       Hz).
      
    • Vicinal to Methylene: Coupled to 2 protons on C3/C4 (

      
       Hz, depending on dihedral angle).
      
  • Result: A "multiplet of quartets" or pseudo-sextet appearance.

Summary Table: Chemical Shift Data (CDCl )
PositionProton TypeMultiplicityIntegralApprox. Shift (

)
Coupling (

)
C-CH

MethylDoublet6H1.08 ppm6.8 Hz
C3/C4-H MethyleneMultiplet2H1.50 – 1.70 ppmComplex
C3/C4-H' MethyleneMultiplet2H2.05 – 2.20 ppmComplex
C2/C5-H Methine (

)
Multiplet2H2.35 – 2.55 ppm~7 Hz (avg)

> Note: Values are approximate for the trans-isomer. In a mixture, the cis-isomer peaks will appear as minor "shadow" peaks, typically with the methyl doublet slightly shifted.

Visualization: Signal Splitting Logic

Splitting Methine Alpha-Methine Proton (H2 / H5) Coupling1 Coupling to Methyl (3H) (J ~ 7 Hz) Methine->Coupling1 Quartet Quartet Formation Coupling1->Quartet Coupling2 Coupling to Methylene (2H) (J ~ 4-9 Hz) Quartet->Coupling2 Final Final Signal: Complex Multiplet (Pseudo-Sextet) Coupling2->Final

Caption: Splitting tree for the alpha-methine proton showing the cumulative effect of vicinal couplings.

Advanced Verification: 2D NMR

For unambiguous assignment, particularly in distinguishing isomers in a mixture, 2D NMR is required.

  • COSY (Correlation Spectroscopy):

    • Confirms the connectivity: Methyl doublet

      
       Methine multiplet 
      
      
      
      Methylene multiplets.
    • Isomer ID: In a mixture, the "major" methyl doublet will only correlate with the "major" methine multiplet, allowing clean separation of the two spin systems.

  • NOESY (Nuclear Overhauser Effect):

    • Cis-Isomer: Strong NOE correlation expected between the two methyl groups (if axial/pseudo-axial) or between the two methine protons, depending on the envelope conformation.

    • Trans-Isomer: No direct NOE between the two methyl groups as they are on opposite faces of the ring.

Synthesis & Applications

2,5-Dimethylcyclopentanone is typically synthesized via the thermal decarboxylation of dimethyl adipate derivatives or hydrogenation of 2,5-dimethylcyclopentenone.

  • Thermodynamics: The synthesis usually yields a mixture favoring the trans isomer (approx. 80:20 to 90:10 ratio) because the cis isomer suffers from greater steric repulsion between the methyl groups in the planar-averaged conformation.

  • Equilibration: Treatment with base (thermodynamic control) will shift a cis-enriched mixture toward the trans-isomer.

References

  • PubChem. cis-2,5-Dimethylcyclopentanone (CID 643076) & trans-2,5-Dimethylcyclopentanone (CID 643077). National Library of Medicine. Available at: [Link]

  • SpectraBase. 1H NMR of Cyclopentanone, 2,5-dimethyl-. Wiley Science Solutions. Available at: [Link]

  • Magnus, P., et al.Thermodynamic stability and synthesis of substituted cyclopentanones. Journal of the American Chemical Society.
  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for general chemical shift increments for cyclic ketones).

Sources

Technical Analysis: Mass Spectrometry of 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2]

2,5-Dimethylcyclopentan-1-one (CAS: 4041-09-2) is a substituted cyclic ketone often utilized as a key intermediate in the synthesis of bioactive terpenes and flavor compounds. Its structural symmetry (substitution at both


-positions) presents a unique mass spectral profile compared to mono-substituted analogs.

For researchers in drug development and metabolomics, accurate identification of this compound requires distinguishing it from isomeric forms (e.g., 2,2-dimethylcyclopentanone or ethylcyclopentanone) and resolving its own stereoisomers (cis/trans). This guide details the electron ionization (EI) fragmentation mechanics, diagnostic ion selection, and gas chromatography (GC) separation protocols necessary for high-confidence validation.

Physicochemical Profile
PropertyValueContext
Formula

Degree of Unsaturation: 2 (1 Ring + 1 Double Bond)
Exact Mass 112.0888 DaMonoisotopic peak for HRMS calibration
Stereocenters C2, C5Exists as cis (meso) and trans (racemic) diastereomers
Boiling Point ~147-149 °CSuitable for standard non-polar GC columns

Instrumentation & Methodology

To ensure reproducibility, the following protocol utilizes a standard Single Quadrupole GC-MS setup. This workflow minimizes thermal degradation and maximizes isomer resolution.

Experimental Protocol: GC-MS Acquisition

1. Sample Preparation:

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization: Not required for EI-MS; however, oximation (hydroxylamine HCl) can be used if peak tailing is excessive due to column activity.

2. Gas Chromatography Parameters:

  • Column: DB-5ms or HP-5ms (30m

    
     0.25mm 
    
    
    
    0.25µm).
    • Rationale: A low-polarity (5% phenyl) phase is essential to separate the cis and trans diastereomers based on boiling point and slight polarity differences.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1), 250 °C.

  • Oven Program:

    • Initial: 50 °C (Hold 1 min).

    • Ramp: 10 °C/min to 200 °C.

    • Final: 280 °C (Burn-out).

3. Mass Spectrometry Parameters:

  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Source Temp: 230 °C.

  • Scan Range: m/z 35 – 300.

  • Solvent Delay: 3.0 min (to protect filament).

Workflow Visualization

The following diagram outlines the logical flow from sample to validated data.

GCMS_Workflow Sample Sample Prep (100 ppm in DCM) Inlet Split Injection (250°C, 20:1) Sample->Inlet Vaporization Separation GC Separation (DB-5ms Column) Inlet->Separation Analyte Focus Ionization EI Source (70 eV) Separation->Ionization Elution Analyzer Quadrupole (m/z 35-300) Ionization->Analyzer Fragmentation Data Spectral Deconvolution Analyzer->Data Signal Process

Figure 1: Operational workflow for the separation and mass spectral analysis of dimethylcyclopentanone isomers.

Spectral Interpretation & Fragmentation Mechanics[1]

The mass spectrum of this compound is governed by the stability of the cyclic ketone and the facile


-cleavage pathways. Unlike linear ketones, the initial cleavage does not immediately result in two separate fragments; it opens the ring to form a distonic radical cation.
Primary Fragmentation Pathway ( -Cleavage)
  • Molecular Ion (

    
    ):  Observed at m/z 112 . The intensity is generally moderate (10-25%) because the cyclic structure confers some stability, but the 
    
    
    
    -branching promotes fragmentation.
  • 
    -Cleavage:  The bond between the carbonyl carbon (C1) and the 
    
    
    
    -carbon (C2 or C5) breaks. Since both positions are methylated, the cleavage is symmetric.
  • CO Elimination: The resulting acylium radical cation typically ejects a neutral Carbon Monoxide (CO) molecule (28 Da).

    • 
       Da.
      
    • This generates a radical cation at m/z 84 (

      
      ), corresponding to a dimethylcyclobutane-like or open-chain alkene radical species.
      
Secondary Fragmentation (Hydrocarbon Series)

Following the loss of CO, the remaining hydrocarbon chain fragments further:[2]

  • Loss of Methyl (

    
    ):  A peak at m/z 97  is often observed, though usually lower intensity than the ring-opening products.
    
  • Base Peak Region (m/z 55 & 69):

    • m/z 69 (

      
      ):  Formed via complex rearrangements involving hydrogen transfers and the loss of a propyl-like radical or 
      
      
      
      fragments.
    • m/z 55 (

      
      ):  A dominant hydrocarbon fragment characteristic of cyclic alkanes/ketones, formed after the ring opens and expels smaller alkene units (ethylene).
      
Diagnostic Ion Table[1]
m/zIdentityMechanism / OriginRelative Abundance (Est.)
112

Molecular Ion (Parent)15 - 30%
97

Loss of methyl group5 - 15%
84

Ring opening

CO loss
20 - 40%
69

Hydrocarbon rearrangementHigh / Base Peak
55

Alkene fragmentHigh
41

Allyl cationHigh
Mechanistic Visualization[1][8]

The following diagram illustrates the critical


-cleavage pathway that defines the spectrum.

Fragmentation_Pathway Parent Molecular Ion (m/z 112) Alpha Distonic Ion (Ring Open) Parent->Alpha Alpha-Cleavage LossMe [M - CH3] (m/z 97) Parent->LossMe Methyl Loss LossCO [M - CO] (m/z 84) Alpha->LossCO - CO (28 Da) Base Hydrocarbon (m/z 55 / 69) LossCO->Base Rearrangement - C2H4 / - CH3

Figure 2: Mechanistic pathway of Electron Ionization (EI) fragmentation for 2,5-dimethylcyclopentanone.

Stereochemical Considerations (Cis vs. Trans)

Mass spectrometry alone is often insufficient to distinguish the cis (meso) and trans (racemic) isomers of this compound, as their high-energy fragmentation patterns are nearly identical.

Differentiation Strategy:

  • Retention Time: The trans isomer typically elutes before the cis isomer on non-polar stationary phases (e.g., DB-5) due to slight differences in molecular volume and boiling point interactions.

  • Ion Ratios: While the m/z values are the same, the ratio of the molecular ion (112) to the base peak (69/55) may vary slightly between isomers due to steric strain relief in the cis isomer upon ring opening.

Recommendation: Always run a known standard mixture to establish relative retention times (RRT) for the specific column in use.

References

  • NIST Mass Spectrometry Data Center. Cyclopentanone, 2,5-dimethyl- Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69.[4] [Link]

  • PubChem. cis-2,5-Dimethylcyclopentanone Compound Summary. National Library of Medicine. [Link]

Sources

Technical Guide: UV/Visible Spectroscopy of 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV/Visible Spectrum of 2,5-Dimethylcyclopentan-1-one Content Type: Technical Reference Guide Audience: Research Scientists & Analytical Chemists

Executive Summary

This guide provides a comprehensive analysis of the electronic absorption profile of This compound (CAS 4041-09-2) . As a saturated cyclic ketone, its spectral utility lies not in high-sensitivity detection, but in structural characterization and the monitoring of reaction kinetics (e.g., aldol condensations or pheromone synthesis).

The molecule exhibits a characteristic "forbidden"


 transition in the near-UV region (280–310 nm), which is highly sensitive to solvent polarity (solvatochromism) and stereochemical conformation. This document details the theoretical basis, expected spectral data, and a self-validating experimental protocol for accurate analysis.
Theoretical Framework: The Chromophore

The UV/Vis spectrum of this compound is dominated by the carbonyl group (


). Unlike conjugated enones, this molecule lacks a 

-system conjugated with the carbonyl, resulting in a distinct, simple spectral signature.
2.1 Electronic Transitions

Two primary transitions define the spectrum:

  • 
     Transition (Vacuum UV): 
    
    • Location: < 190 nm.[1]

    • Intensity: High (

      
      ).
      
    • Relevance: Generally outside the range of standard UV-Vis spectrophotometers and obscured by solvent cutoffs.

  • 
     Transition (Near UV): 
    
    • Location: 290–300 nm (Solvent dependent).

    • Intensity: Weak (

      
      ).
      
    • Mechanism: Excitation of a non-bonding (

      
      ) electron on the oxygen atom to the anti-bonding 
      
      
      
      orbital of the carbonyl.
    • Selection Rule: Symmetry forbidden (Laporte forbidden), resulting in low molar absorptivity.

2.2 Substituent Effects (Bathochromic Shift)

While Woodward-Fieser rules typically apply to conjugated systems, alkyl substitution on saturated cyclic ketones produces predictable shifts. The addition of methyl groups at the


-positions (C2 and C5) exerts a bathochromic (red) shift  relative to the parent cyclopentanone.
  • Parent Cyclopentanone:

    
     (in hexane).
    
  • Effect of

    
    -Methyls:  Hyperconjugation stabilizes the excited state (
    
    
    
    ) more than the ground state, lowering the energy gap (
    
    
    ).
  • Result: this compound absorbs at slightly longer wavelengths (

    
    ) than unsubstituted cyclopentanone.
    
Spectral Characteristics & Data

The following data summarizes the expected spectral behavior. Note that values may vary slightly based on the cis/trans isomeric ratio of the sample.

3.1 Quantitative Parameters
ParameterValue / RangeNotes

(Non-polar)
298 – 302 nm Measured in Hexane or Cyclohexane.

(Polar)
280 – 290 nm Measured in Methanol or Water (Blue Shift).
Molar Absorptivity (

)
15 – 30 M

cm

Low intensity requires high sample concentration.
Cutoff Wavelength N/AThe molecule is transparent > 330 nm.
3.2 Solvatochromism (The "Blue Shift")

The


 transition undergoes a hypsochromic (blue) shift  in polar protic solvents.
  • Mechanism: Solvent molecules (e.g., Methanol) form Hydrogen bonds with the lone pair electrons (

    
    ) of the carbonyl oxygen.
    
  • Energy Impact: This H-bonding stabilizes the ground state (

    
     orbital) significantly, lowering its energy. The excited state (
    
    
    
    ) is less stabilized.
  • Net Effect: The energy gap (

    
    ) increases 
    
    
    
    Wavelength decreases.

Solvatochromism cluster_0 Non-Polar Solvent (Hexane) cluster_1 Polar Solvent (Methanol) n_np n Orbital (Ground) pi_np π* Orbital (Excited) n_np->pi_np Smaller ΔE (Red Shift) n_p n Orbital (Stabilized by H-Bond) pi_p π* Orbital (Excited) n_p->pi_p Larger ΔE (Blue Shift) Solvent Solvent Polarity Increases Solvent->n_p

Figure 1: Energy diagram illustrating the stabilization of the n-orbital in polar solvents, leading to a hypsochromic shift.

Experimental Protocol: Self-Validating Workflow

Due to the low molar absorptivity (


), standard trace-analysis protocols will fail. The following workflow ensures signal integrity.
4.1 Reagents & Equipment
  • Solvent: Spectroscopic grade Cyclohexane (for

    
     determination) or Methanol (for solvent studies). Do not use Acetone  (it is a ketone and will mask the signal).
    
  • Cuvettes: Quartz (required for < 300 nm). Path length: 1.0 cm.

  • Reference: Matched pure solvent blank.

4.2 Sample Preparation (Calculation for Target Absorbance)

Target Absorbance (


) = 0.5 to 1.0 AU.
Using Beer’s Law: 

  • Assume

    
    .
    
  • 
    .
    
  • Prep: Dissolve ~45 mg of this compound (MW: 112.17 g/mol ) in 10 mL of solvent.

4.3 Measurement Workflow

Protocol Start Start: Instrument Warm-up Baseline Baseline Correction (Double Beam or Zero/Zero) Start->Baseline Prep Sample Prep (0.04 M) Gravimetric Dilution Baseline->Prep Scan Scan 200 - 400 nm Speed: Medium Prep->Scan Check1 Absorbance 0.1 < A < 1.5? Scan->Check1 Dilute Adjust Concentration Check1->Dilute No (Too Low/High) Analyze Identify λmax Calculate ε Check1->Analyze Yes (Pass) Dilute->Scan

Figure 2: Operational workflow for acquiring a valid spectrum of a low-absorptivity ketone.

Structural Elucidation & Isomerism

This compound exists primarily as two diastereomers:

  • Trans-isomer (Major): Methyl groups on opposite sides of the ring plane. Thermodynamically more stable.

  • Cis-isomer (Minor): Methyl groups on the same side.

Impact on UV Spectrum: While the electronic difference is subtle, the ring puckering differs between isomers.

  • The cis isomer often exhibits a slightly more distorted ring conformation to relieve steric strain between the methyls.

  • This distortion can alter the orbital overlap integral, potentially leading to a slight broadening of the band or a minor shift (

    
     nm) and variations in 
    
    
    
    .
  • Research Tip: If your calculated

    
     deviates significantly from literature values (
    
    
    
    ), verify the isomeric ratio using GC-MS or NMR, as the purity of the specific isomer affects the "averaged" extinction coefficient.
References
  • NIST Chemistry WebBook. Cyclopentanone, 2,5-dimethyl- UV/Visible Spectrum.[2] National Institute of Standards and Technology.[2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on ketone transitions and solvent effects).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. Compound Summary: this compound.[3] National Library of Medicine.

Sources

Technical Guide: 2,5-Dimethylcyclopentan-1-one Safety & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethylcyclopentan-1-one (CAS: 4041-09-2) is a cyclic ketone utilized primarily as a chiral building block in pharmaceutical synthesis and as a high-impact organoleptic agent in flavor chemistry. While often categorized generically as a "flammable liquid," its specific handling requirements are dictated by its stereochemical lability and material compatibility profile.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a research-grade protocol for maintaining stereochemical integrity and ensuring operator safety during scale-up and synthesis.

Part 1: Physicochemical Profile & Stereochemical Considerations[1]

Effective handling requires understanding that "this compound" is rarely a single static entity. It exists as a mixture of cis and trans diastereomers, which possess distinct thermodynamic stabilities.

Table 1: Physicochemical Data
PropertyValueTechnical Note
Molecular Weight 112.17 g/mol
Boiling Point ~146.5°CHigh enough for stable reflux, low enough for distillation.
Flash Point ~45–53°C (Est.)Class II Combustible Liquid . Vapor poses ignition risk.[1][2][3]
Density ~0.90 g/mLPhase separates easily from aqueous layers.
Solubility Organic SolventsMiscible with EtOH, Et₂O; limited water solubility.
Odor Profile Sweet, Maple-likeHigh olfactory impact; fume hood mandatory to prevent lab contamination.
Stereochemical Lability (The Hidden Variable)

The compound possesses two chiral centers at the


-positions (C2 and C5).
  • Thermodynamics: The trans isomer is generally more thermodynamically stable than the cis isomer due to the ability of the methyl groups to adopt a pseudo-diequatorial conformation, minimizing 1,3-diaxial interactions.

  • Risk of Epimerization: Because the chiral centers are

    
     to the carbonyl, they are acidic (
    
    
    
    ). Exposure to even weak bases (or slightly basic glass surfaces) can catalyze enolization, leading to racemization or drift in the cis:trans ratio.

Part 2: Comprehensive Hazard Assessment

Flammability & Static Discharge

While not as volatile as acetone, the flash point places it in a range where ambient laboratory temperatures in warm climates can approach the limit.

  • Protocol: Ground all metal containers during transfer. Use conductive tubing for pump transfers >100 mL.

Material Compatibility (Critical Failure Point)

A common error in laboratory settings is the universal use of Nitrile gloves. Nitrile rubber degrades rapidly upon contact with ketones.

  • Immediate Failure: Splash contact with Nitrile leads to permeation in <5 minutes.

  • Required PPE: Butyl Rubber or Silver Shield/Laminate gloves are required for direct handling or spill cleanup.

Toxicology
  • Routes: Inhalation (vapor), Skin absorption, Ingestion.

  • Acute Effects: Mucous membrane irritation, potential CNS depression (dizziness/drowsiness) at high concentrations.

  • Chronic: Repeated exposure causes defatting of the skin (dermatitis).

Part 3: Storage & Stability Protocol (Self-Validating System)

To ensure the reagent remains viable for asymmetric synthesis, you must implement a "Self-Validating" storage workflow. This system assumes the material is unstable until proven otherwise.

Diagram 1: QC & Storage Workflow

The following workflow dictates the decision logic upon receipt of the material.

QC_Workflow cluster_legend Validation Logic Start Material Receipt (this compound) Visual Visual Inspection (Check for yellowing/turbidity) Start->Visual GCMS GC-MS Analysis (Isomer Ratio Check) Visual->GCMS Clear Purify Distillation / Drying (Remove H2O/Polymers) Visual->Purify Yellow/Cloudy KF Karl Fischer Titration (Water Content) GCMS->KF Decision Does it meet specs? KF->Decision Decision->Purify No Store Storage: Inert Gas (Ar/N2) 4°C, Dark Decision->Store Yes (>98%) Purify->GCMS Re-test Note *Yellowing indicates aldol condensation products. *Water promotes epimerization.

Figure 1: Quality Control workflow ensuring stereochemical integrity and chemical purity prior to use.

Storage Rules
  • Atmosphere: Headspace must be purged with Argon or Nitrogen. Oxygen promotes radical autoxidation; moisture promotes isomerization.

  • Container: Glass or Stainless Steel. Avoid low-density polyethylene (LDPE) as ketones can swell the plastic and leach plasticizers.

  • Temperature: Store at 2–8°C.

Part 4: Operational Handling & Synthesis

Reaction Setup (Enolate Chemistry)

When using this compound as a nucleophile (via enolate formation), the order of addition is critical to prevent "runaway" exotherms or self-condensation.

Protocol:

  • Vessel: Flame-dried glassware,

    
     atmosphere.
    
  • Base Addition: Add the base (e.g., LDA, NaH) to the solvent first, cool to -78°C (for kinetic control) or 0°C (thermodynamic), then add the ketone dropwise.

    • Why? Adding base to neat ketone creates localized "hotspots" of high concentration, leading to rapid self-aldol condensation (dimerization).

Quenching & Waste Disposal

Ketones form peroxides less readily than ethers but can still form hazardous byproducts if mixed with strong oxidizers (e.g.,


, 

).
Diagram 2: Reaction Safety & Quenching Logic

Reaction_Safety Setup Reaction Setup (Inert Atm, -78°C) Addition Reagent Addition (Dropwise, Temp Monitoring) Setup->Addition Monitor Exotherm Check (Temp > -70°C?) Addition->Monitor Pause Stop Addition Increase Cooling Monitor->Pause Yes (Spike) Proceed Complete Reaction Monitor->Proceed No (Stable) Pause->Addition Stabilized Quench Quench Protocol (NH4Cl or dilute HCl) Proceed->Quench Waste Waste Segregation (Non-Halogenated Organic) Quench->Waste

Figure 2: Operational logic for handling enolate formation, emphasizing thermal control to prevent runaway side-reactions.

Part 5: Emergency Response

Spills (>100 mL)
  • Evacuate: Remove ignition sources immediately.

  • PPE: Don Butyl Rubber gloves and a respirator with Organic Vapor (OV) cartridges.

  • Absorb: Use vermiculite or sand. Do not use combustible materials like sawdust.

  • Disposal: Seal in a vapor-tight container.

Exposure
  • Skin: Wash with soap and water for 15 minutes. Do not use alcohol/solvents to clean skin, as this increases transdermal absorption.

  • Eyes: Rinse for 15 minutes; seek ophthalmological evaluation as ketones can cause corneal clouding.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19957, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Cyclopentanone, 2,5-dimethyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

Sources

Material safety data sheet for 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Synthesis, and Handling in Pharmaceutical Research

Introduction: Beyond the Solvent

2,5-Dimethylcyclopentan-1-one (CAS: 4041-09-2) is frequently dismissed as a simple cyclic ketone or flavoring agent. However, in the context of drug development, it serves as a critical chiral scaffold . Its utility lies in its stereochemical versatility—specifically the ability to access cis (meso) and trans (racemic) diastereomers. This monograph bridges the gap between standard safety data and the practical realities of using this molecule as a building block for complex natural products (e.g., Asperparaline A) and chiral ligands.

Physicochemical Architecture

The physical behavior of this compound is dictated by its conformational mobility. Researchers must note that commercial samples are often thermodynamic mixtures of isomers.

Table 1: Core Physicochemical Data

PropertyValue / CharacteristicExperimental Relevance
CAS Number 4041-09-2Universal identifier.[1]
Molecular Formula C₇H₁₂OMW: 112.17 g/mol .[2][3]
Physical State Colorless to pale yellow liquidDiscoloration indicates oxidation.
Boiling Point 146.5 °C (at 760 mmHg)High enough for reflux, low enough for distillation.
Flash Point ~43–46 °C (Estimated)Flammable Liquid (Cat 3). Requires grounding.
Density 0.90–0.92 g/mLPhase separates on top of water.
Solubility Miscible in EtOH, Et₂O; Low in H₂OLipophilic; crosses biological membranes easily.
Stereochemistry cis- (meso) and trans- (racemic)Subject to base-catalyzed epimerization.
Hazard Characterization & Toxicology

While GHS classifications provide a baseline, the researcher must understand the mechanism of hazard. This compound acts primarily as a mucosal irritant and a central nervous system (CNS) depressant at high concentrations, typical of cyclic ketones.

3.1 Mechanistic Hazard Logic

The following diagram illustrates the progression from exposure to physiological effect, highlighting the critical intervention points.

HazardLogic Exposure Vapor Inhalation (High Volatility) Absorption Alveolar/Dermal Absorption Exposure->Absorption Metabolism Hepatic Metabolism (Reductive Pathways) Absorption->Metabolism Effect CNS Depression & Mucosal Irritation Metabolism->Effect Saturation Mitigation Engineering Controls: Fume Hood + Butyl Gloves Mitigation->Exposure Prevents

Figure 1: Toxicological pathway and mitigation logic for cyclic ketones.

3.2 Specific Hazards
  • Flammability (H226): With a flash point near 45°C, vapor-air mixtures are explosive above this temperature. Static discharge during transfer is a high-probability ignition source.

  • Skin/Eye Irritation (H315/H319): Defatting agent. Prolonged contact causes dermatitis.

  • Epimerization Risk: While not a "safety" hazard per se, the thermodynamic instability of pure isomers in the presence of trace acids/bases constitutes a "process hazard" that can ruin experimental yield.

Strategic Handling Protocols
4.1 Personal Protective Equipment (PPE) - The "Nitrile Trap"

CRITICAL WARNING: Standard Nitrile gloves provide poor protection against cyclic ketones. They degrade rapidly upon contact, leading to permeation.

  • Recommendation: Use Silver Shield/Laminate gloves for spill cleanup. For dexterity during synthesis, use double-gloved Nitrile with immediate change upon splash, or heavy-gauge Butyl Rubber .

4.2 Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen. Oxygen promotes radical formation at the α-carbon.

  • Temp: Ambient (15–25°C) is acceptable, but refrigeration (2–8°C) slows epimerization.

  • Container: Amber glass to prevent photo-initiated tautomerization.

4.3 Emergency Response Matrix
ScenarioImmediate ActionContraindication
Skin Contact Wash with soap/water for 15 min.Do NOT use alcohol/solvents (enhances absorption).
Eye Contact Flush with tepid water for 15 min.Do NOT rub eyes (corneal abrasion risk).
Fire Use Alcohol-Resistant Foam (AR-AFFF) or CO₂.Do NOT use high-volume water jet (spreads liquid).
Spill (<100mL) Absorb with vermiculite/sand.Do NOT use sawdust (combustible wick effect).
Synthesis & Application in Drug Discovery

This compound is a gateway to complex architectures. Its primary value in research is its use as a precursor for spirosuccinimides (e.g., Asperparaline A synthesis) and chiral phosphine ligands .

5.1 Synthesis Workflow (Methylation of Cyclopentanone)

The synthesis requires precise temperature control to favor the desired alkylation over polymerization.

SynthesisWorkflow Start Cyclopentanone (Precursor) Intermediate Enolate Formation (Kinetic vs Thermodynamic Control) Start->Intermediate Deprotonation (-78°C) Reagent Reagents: MeI (Methyl Iodide) + NaH/KOtBu Reagent->Intermediate Product Crude this compound (Mixture of Isomers) Intermediate->Product Alkylation Purification Fractional Distillation (Separates from mono-methyl) Product->Purification

Figure 2: Alkylation workflow. Note that kinetic control (-78°C) is required to minimize over-alkylation.

5.2 Research Applications
  • Natural Product Synthesis: Used to construct the spirosuccinimide core of Asperparaline A , a neuroactive fungal metabolite [1].

  • Chiral Ligands: The ketone is converted to chiral phosphines (PBO family) used in asymmetric hydrogenation [2].

  • Fragrance Chemistry: Acts as a precursor to "Maple Lactone," utilized in olfactory receptor research.

References
  • Tanimori, S., et al. (2000). "Synthesis of the spirosuccinimide moiety of Asperparaline A." Bioscience, Biotechnology, and Biochemistry.

  • Vedejs, E., et al. (2003). "A highly enantioselective phosphabicyclooctane catalyst..." Journal of the American Chemical Society.[4]

  • PubChem. (2025).[2][3] "Compound Summary: this compound." National Library of Medicine.[2]

  • NIST. (2023). "Cyclopentanone, 2,5-dimethyl- Phase change data." NIST Chemistry WebBook.

Sources

Thermodynamic Properties and Conformational Dynamics of 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic properties, stereochemical dynamics, and experimental methodologies for 2,5-Dimethylcyclopentan-1-one .

Technical Guide Series: Organic Ketones in Pharma & Fragrance Synthesis

Executive Summary

This compound (C


H

O, MW: 112.17 g/mol ) is a substituted cyclic ketone serving as a critical intermediate in the synthesis of chiral phosphine ligands (PBO family) and bioactive alkaloids. Its thermodynamic profile is defined by the equilibrium between its cis (meso) and trans (racemic) stereoisomers. This guide provides a definitive reference for its energetic parameters, phase equilibria, and the experimental protocols required for its characterization.

Chemical Identity & Stereochemistry

The molecule exists as two diastereomers due to the two chiral centers at positions 2 and 5. Understanding the thermodynamic stability of these isomers is prerequisite for controlled synthesis.

ParameterDetails
IUPAC Name This compound
CAS Registry 4041-09-2 (Generic), 1121-05-7 (Isomer specific variants)
Molecular Formula C

H

O
SMILES CC1CCC(C1=O)C
Key Isomers (2R,5S)-cis (Meso) (2R,5R) / (2S,5S)-trans (Racemic pair)
Conformational Analysis

Unlike cyclohexane rings which adopt rigid chair conformations, the cyclopentanone ring is flexible, oscillating between envelope (E) and twist (T) conformations.

  • Thermodynamic Preference: The trans isomer is generally thermodynamically favored (

    
     for cis
    
    
    
    trans).
  • Mechanistic Driver: In the cis isomer, both methyl groups are on the same face, leading to eclipsing interactions with the carbonyl oxygen or ring strain. The trans isomer allows the methyl groups to adopt a pseudo-diequatorial orientation in the twist conformation, minimizing 1,3-diaxial-like repulsion.

Thermodynamic Parameters

The following data synthesizes experimental values from catalytic synthesis literature with high-fidelity group-contribution estimates (Joback method) where direct calorimetric data is rare in open literature.

Phase Equilibrium & Physical Constants
PropertyValueSource/Method
Boiling Point (

)
147.0 – 149.0 °C (420–422 K)Experimental (Distillation) [1]
Refractive Index (

)
1.4279 Experimental [1]
Density (

)
~0.90 g/cm

Estimated (Structure-Analogous)
Critical Temperature (

)
676.8 KJoback Estimate [2]
Critical Pressure (

)
3.74 MPaJoback Estimate [2]
Flash Point ~43 °CPredicted (Closed Cup)
Energetics (Standard State: 298.15 K, 1 atm)
PropertySymbolValueUncertainty
Enthalpy of Formation (Gas)

-209.85 kJ/mol

2.5 kJ/mol (Est.)[1]
Gibbs Energy of Formation

-59.57 kJ/mol (Est.)[1]
Enthalpy of Vaporization

37.61 kJ/mol At

Enthalpy of Fusion

6.70 kJ/mol (Est.)
Heat Capacity (Gas)

190.9 J/(mol[1]·K) At 298 K
Vapor Pressure

The vapor pressure curve can be approximated using the Antoine Equation:



Estimated parameters for this compound:
  • A: 7.2

  • B: 1600

  • C: 200 (Note:

    
     in mmHg, 
    
    
    
    in Celsius. These are derived from homologous ketone series and should be validated via ebulliometry for process safety).

Energetics of Isomerization

For synthetic chemists, the interconversion between cis and trans forms is the critical thermodynamic variable. This process is base-catalyzed via an enolate intermediate.

Isomerization Pathway

The following diagram illustrates the thermodynamic equilibration pathway. The trans isomer sits in a deeper potential energy well.

Isomerization Cis Cis-Isomer (Kinetic Product) Enolate Enolate Intermediate (Planar Transition State) Cis->Enolate + Base (Deprotonation) Enolate->Cis + H+ (Kinetic Control) Trans Trans-Isomer (Thermodynamic Product) Enolate->Trans + H+ (Thermodynamic Control) Trans->Enolate Slow Reversibility

Caption: Thermodynamic equilibration pathway via enolization. The trans-isomer minimizes steric repulsion.

Experimental Methodologies

To validate the estimated values above, the following self-validating protocols are recommended.

Protocol: Enthalpy of Combustion ( )

Objective: Determine the precise energy content and derive


.
Method:  Isoperibol Oxygen Bomb Calorimetry.
  • Sample Prep: Purify this compound to >99.5% (GC-FID) using fractional distillation. Store under N

    
     to prevent auto-oxidation.
    
  • Calibration: Calibrate calorimeter using NIST-traceable Benzoic Acid pellets.

  • Combustion:

    • Place 1.0 g of liquid sample in a platinum crucible.

    • Pressurize bomb to 3.0 MPa with high-purity O

      
      .
      
    • Ignite and record temperature rise (

      
      ) with thermistor resolution of 
      
      
      
      K.
  • Calculation:

    
    
    Convert 
    
    
    
    to
    
    
    using
    
    
    correction.
Protocol: Vapor Pressure Determination

Method: Comparative Ebulliometry.

Ebulliometry Setup Ebulliometer Setup (Cottrell Pump Type) Vacuum Vacuum Manifold (Control P to ±0.01 kPa) Setup->Vacuum Connect Temp Precision Thermometer (Pt-100, ±0.01 K) Setup->Temp Insert Probe Data P-T Curve Generation Vacuum->Data Stepwise Pressure Reduction Temp->Data Record Boiling Temp Antoine Antoine Fit (Regression Analysis) Data->Antoine Calculate A, B, C

Caption: Workflow for determining vapor pressure parameters (Antoine Constants).

Applications in Drug Development

The thermodynamic stability of the trans-isomer is exploited in the synthesis of P-chiral phosphine ligands (e.g., for asymmetric hydrogenation catalysts).

  • Process Safety: The relatively high boiling point (147°C) and flash point (~43°C) classify it as a Class II Combustible Liquid .

  • Scale-Up: In large-scale reactors, the heat of isomerization must be accounted for if generating the ketone in situ from esters, as the equilibration is exothermic.

References

  • US Patent 2863923A. Process for the preparation of 2,5-dimethylcyclopentanone. (1958).

  • NIST Chemistry WebBook, SRD 69. Cyclopentanone, 2,5-dimethyl-. National Institute of Standards and Technology.

  • Cheméo. Chemical Properties of this compound.

  • PubChem. cis-2,5-Dimethylcyclopentanone (CID 643076).[2] National Library of Medicine.

  • Journal of Physical Chemistry. Radiationless deactivation in cyclic ketones. Vol. 77, No. 15 (1973).

Sources

2,5-Dimethylcyclopentan-1-one: Synthetic Evolution and Stereochemical Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and history of 2,5-Dimethylcyclopentan-1-one Content Type: In-depth Technical Guide / Whitepaper

Abstract This technical guide examines the chemical lineage, synthetic methodology, and biological significance of this compound (CAS 4041-09-2). Moving beyond basic definitions, we analyze the thermodynamic equilibration of its stereoisomers (cis and trans), its industrial genesis via adipate cyclization, and its modern role as a chiral building block and semiochemical. This document is structured for researchers requiring actionable protocols and mechanistic insight.

Chemical Identity & Stereochemical Architecture

This compound is a cyclic ketone characterized by two chiral centers at the


 and 

positions relative to the carbonyl group. This substitution pattern generates two distinct diastereomers:
  • The cis isomer (meso): The methyl groups are on the same face of the ring (syn).

  • The trans isomer (racemic): The methyl groups are on opposite faces (anti), existing as a pair of enantiomers

    
     and 
    
    
    
    .
Thermodynamic Stability Profile

Unlike cyclohexane systems where equatorial substituents clearly dictate stability, the cyclopentanone ring adopts a flexible "envelope" or "twist" conformation.

  • The Equilibrium: In 2,5-dialkylcyclopentanones, the trans isomer is generally the thermodynamic product, avoiding the eclipsing strain (torsional strain) present in the cis isomer. However, the energy difference is subtle (

    
    ), often leading to equilibrium mixtures (approx. 3:1 trans:cis) under basic conditions.
    
  • Scientist’s Note: In synthetic applications, rapid epimerization occurs at the

    
    -carbon in the presence of even weak bases (or active alumina), making the isolation of pure stereoisomers challenging without careful pH control.
    

Table 1: Physicochemical Profile

PropertyDataNotes
Molecular Formula

Molecular Weight 112.17 g/mol
Boiling Point 146–149 °CAt 760 mmHg
Density 0.882 g/mLAt 25 °C
Odor Profile Minty, camphoraceous, slightly fruityVaries by isomer ratio
Key Isomers cis (CAS 643-07-6), trans (CAS 32476-60-1)

Historical Genesis: The Adipate Route

The industrial discovery of this compound did not emerge from a single "eureka" moment but rather from the mid-20th-century drive to valorize aliphatic dicarboxylic acids.

The Pyrolytic Cyclization (1950s)

The definitive industrial synthesis was solidified in the late 1950s, notably described in US Patent 2,863,923 . The process involved the vapor-phase cyclization of dimethyl 2,5-dimethyladipate.[1]

  • Mechanism: The reaction proceeds via a surface-catalyzed Dieckmann-type condensation followed by decarboxylation.

  • Catalyst System: Manganese dioxide on alumina (

    
    ) or Cadmium oxide (
    
    
    
    ).
  • Conditions: High temperatures (

    
    ) were required to drive the cyclization and subsequent decarboxylation of the 
    
    
    
    -keto ester intermediate.

Technical Insight: While effective for bulk production, this method lacks stereocontrol, producing a thermodynamic mixture of isomers and requiring high energy input. It established the molecule's availability for the flavor and fragrance industry.

Natural Occurrence & Biological Significance

The Ant Pheromone Connection

In chemical ecology, this compound serves as a volatile semiochemical for Formicidae (ants).

  • Species: Plagiolepis pygmaea (and related species).

  • Function: It functions as a component of the alarm pheromone complex. When threatened, workers release a volatile cocktail from the pygidial gland to trigger dispersion or aggression in nestmates.

  • Significance: The volatility of the ketone allows for a rapid "fade-out" of the signal, preventing permanent state of alarm in the colony—a critical feature of effective alarm pheromones.

Flavor Chemistry (The Maillard Link)

While often overshadowed by its dione counterpart (Cyclotene), the monoketone is a verified volatile in roasted coffee and maple syrup. It arises from the thermal degradation of sugars and amino acids (Maillard reaction), contributing to the complex "burnt sugar" and nutty notes of roasted arabica.

Modern Synthetic Protocols

For the contemporary researcher, the high-temperature pyrolysis of adipates is obsolete. The preferred route involves the controlled hydrogenation of 2,5-dimethylcyclopent-2-en-1-one , which can be accessed via Nazarov cyclization or alkylation strategies.

Protocol: Catalytic Hydrogenation of 2,5-Dimethylcyclopent-2-en-1-one

Objective: Synthesize this compound with high yield and moderate stereocontrol.

Reagents:

  • Substrate: 2,5-Dimethylcyclopent-2-en-1-one (1.0 eq)

  • Catalyst: 5% Palladium on Carbon (Pd/C) (5 wt% loading)

  • Solvent: Methanol (anhydrous)

  • Hydrogen Gas (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve the enone substrate in anhydrous methanol (0.5 M concentration).

    • Scientist's Tip: Avoid ethyl acetate if downstream base sensitivity is a concern; methanol promotes faster kinetics here.

  • Catalyst Addition: Carefully add 5 wt% of the Pd/C catalyst.

    • Safety: Pd/C is pyrophoric when dry. Wet the catalyst with a small amount of water or add it under an argon blanket.

  • Hydrogenation: Purge the vessel with

    
     (3x) then 
    
    
    
    (3x). Pressurize to 3 atm (45 psi)
    
    
    . Stir vigorously at room temperature (
    
    
    ).
    • Monitoring: Monitor

      
       uptake. Reaction is typically complete within 2–4 hours.
      
    • Stereocontrol Note: Surface catalysis often favors cis addition of hydrogen. However, the product is an enolizable ketone. If the reaction runs too long or the catalyst is slightly basic, the product will equilibrate to the thermodynamic trans-rich mixture.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is purified via vacuum distillation (bp ~45°C at 10 mmHg) to yield the colorless liquid.

Visualization: Synthetic Pathways & Dynamics

The following diagram illustrates the evolution from the historic adipate route to the modern hydrogenation method, including the stereochemical equilibration loop.

G Adipate Dimethyl 2,5-dimethyladipate Pyrolysis Vapor Phase Pyrolysis (MnO2/Al2O3, 450°C) Adipate->Pyrolysis Trans trans-2,5-Dimethylcyclopentan-1-one (Thermodynamic Product) Pyrolysis->Trans High Temp Enone 2,5-Dimethylcyclopent-2-en-1-one Hydrog Cat. Hydrogenation (Pd/C, H2, 25°C) Enone->Hydrog Cis cis-2,5-Dimethylcyclopentan-1-one (Kinetic Product) Hydrog->Cis Syn-Addition Base Base/Acid Catalyzed Equilibration Cis->Base Base->Trans

Figure 1: Synthetic pathways contrasting the historic pyrolytic route (red) with the modern hydrogenation route (green) and the subsequent stereochemical equilibration (blue/yellow).[2][3][4][5]

References

  • US Patent 2,863,923 . Process for the preparation of 2,5-dimethylcyclopentanone. United States Patent Office, 1958.

  • Gianturco, M. A., et al.Volatile Constituents of Coffee. Nature, 1966.
  • Attygalle, A. B., et al.Ant Pheromones. Encyclopedia of Entomology, 2008. (Reference for Plagiolepis alarm pheromones).
  • PubChem Compound Summary . cis-2,5-Dimethylcyclopentanone (CID 643076).[2] National Center for Biotechnology Information. [2]

  • NIST Chemistry WebBook . Cyclopentanone, 2,5-dimethyl-. National Institute of Standards and Technology.

Sources

Technical Guide: Natural Occurrence & Analysis of 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the natural occurrence, formation mechanisms, and analytical characterization of 2,5-Dimethylcyclopentan-1-one , a potent volatile organic compound (VOC) central to the flavor profiles of thermally processed natural products.

Executive Summary

This compound (CAS: 4041-09-2) is a cyclic ketone predominantly found in nature as a product of the Maillard reaction —the non-enzymatic browning process between reducing sugars and amino acids. While structurally simple, its stereochemistry (cis vs. trans) critically influences its sensory properties, which range from sweet, caramel, and maple-like to slightly fruity.

Primary natural occurrences are linked to thermally processed matrices such as roasted coffee, cocoa, and nuts. It also appears as a trace volatile in specific plant essential oils (e.g., Salvia species). In drug development and flavor chemistry, it serves as a valuable scaffold for synthesizing complex cyclopentanoid terpenes and iridoids.

Chemical Identity & Stereochemistry

The molecule possesses two chiral centers at positions 2 and 5, leading to stereoisomers that exhibit distinct thermodynamic and sensory profiles.

PropertyData
IUPAC Name This compound
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
CAS Number 4041-09-2 (General), 4041-11-6 (Unsaturated analog)
Appearance Colorless to pale yellow liquid
Odor Profile Caramel, Maple, Sweet, Fruity
LogP ~1.5 (Lipophilic)
Stereoisomerism[5]
  • cis-Isomer (meso-like): The methyl groups are on the same side of the ring. Often the thermodynamically favored form in equilibrium due to minimized steric strain compared to the trans form in certain conformations.

  • trans-Isomer: The methyl groups are on opposite sides.

  • Relevance: In natural extracts (e.g., coffee), the ratio of cis to trans can indicate the thermal history and storage conditions, as the trans form may isomerize to the cis form over time or under specific catalytic conditions.

Natural Occurrence: Sources & Matrices

A. Thermally Processed Foods (The Maillard Origin)

The most significant "natural" occurrence of this compound is anthropogenic, resulting from the roasting of natural seeds and beans.

  • Roasted Coffee (Coffea arabica):

    • Mechanism: Formed during the roasting phase (200°C+) via the degradation of sucrose and amino acids (alanine/lysine).

    • Concentration: Trace to ppm levels. It contributes to the "caramel" and "burnt sugar" notes of medium-to-dark roasts.

    • Co-occurrence: Often found alongside its unsaturated counterpart, 2,5-dimethyl-2-cyclopenten-1-one , which is a direct precursor.

  • Cocoa & Nuts:

    • Found in roasted almonds and peanuts.

    • Essential for the "nutty" and "sweet" background aroma that balances pyrazines (earthy/roasted).

B. Botanical Sources

While rare in fresh tissue, it has been identified in the volatile fractions of specific plants, likely as a degradation product of larger terpenes or fatty acids.

  • Salvia lavandulifolia (Spanish Sage): Detected in the essential oil fraction.

  • Tobacco (Nicotiana tabacum): Present in cured tobacco leaves, likely formed during the curing (drying/heating) process.

Formation Mechanism: The Maillard Pathway

The formation of cyclopentanones from sugars is a complex cascade involving cyclization of dicarbonyl intermediates .

Mechanistic Insight[6][7]
  • Sugar Fragmentation: Hexoses (Glucose) degrade into smaller reactive units like hydroxyacetone and butanedione .

  • Aldol Condensation: These fragments undergo base-catalyzed aldol condensation to form cyclic enones (e.g., 2,5-dimethyl-2-cyclopenten-1-one).

  • Reduction: The double bond is reduced (via disproportionation or coupled redox reactions within the food matrix) to yield the saturated This compound .

Pathway Visualization

The following diagram illustrates the conversion from Glucose/Alanine to the target ketone.

MaillardPathway Glucose Glucose/Reducing Sugar SchiffBase Schiff Base Glucose->SchiffBase + Amine Amine Amino Acid (Alanine) Amine->SchiffBase Amadori Amadori Product SchiffBase->Amadori Rearrangement Deoxyosone 3-Deoxyosone (1,2-Dicarbonyl) Amadori->Deoxyosone - H2O Fragments C3/C4 Fragments (Hydroxyacetone) Deoxyosone->Fragments Retro-Aldol Cyclization Aldol Cyclization Fragments->Cyclization Condensation Unsaturated 2,5-Dimethyl-2-cyclopenten-1-one (Enone Intermediate) Cyclization->Unsaturated - H2O Target This compound (Target Molecule) Unsaturated->Target Reduction (+2H)

Caption: Formation of this compound via Maillard-driven degradation and cyclization.

Analytical Methodologies

Accurate detection requires separating the target from the complex matrix of coffee or plant oils.

A. Extraction Protocol: Simultaneous Distillation-Extraction (SDE)

Objective: Isolate volatiles from a solid matrix (e.g., ground coffee) without thermal degradation.

  • Apparatus: Likens-Nickerson apparatus.

  • Solvent: Dichloromethane (DCM) or Pentane/Ether (1:1).

  • Procedure:

    • Suspend 50g of sample in 500mL distilled water in the sample flask.

    • Add internal standard (e.g., 2-octanone or cyclohexanone).

    • Place 50mL solvent in the extraction flask.

    • Boil both flasks simultaneously for 2 hours.

    • Collect organic phase, dry over anhydrous Na₂SO₄, and concentrate to 1mL under nitrogen stream.

B. Identification: GC-MS Parameters

System: Gas Chromatography - Mass Spectrometry (e.g., Agilent 7890/5977).

ParameterSetting
Column DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min
Oven Program 40°C (2 min) → 5°C/min → 240°C (10 min)
Inlet Temp 250°C (Splitless mode)
MS Mode EI (70 eV), Scan (35-350 m/z)
Retention Index (RI) Approx. 1050-1100 on DB-5; ~1400 on DB-WAX
Key Ions (m/z) 112 (M+) , 69 (Base Peak), 55, 41

Note on Stereochemistry: To resolve cis and trans isomers, use a chiral column (e.g., Cyclosil-B). The cis isomer typically elutes earlier on non-polar phases due to its more compact "envelope" shape.

Biological Significance & Applications

Drug Development & Synthesis
  • Scaffold Utility: The 2,5-dimethylcyclopentanone ring is a core motif in iridoids (defensive terpenes in plants/insects) and prostaglandin analogs .

  • Chiral Pool: Enantiopure forms are used as starting materials for the synthesis of complex macrolides and antibiotics.

Flavor Industry[6]
  • FEMA GRAS: It is Generally Recognized As Safe (FEMA 3266) for use as a flavoring agent.

  • Usage: Added to maple syrups, caramel sauces, and coffee beverages to enhance "roasted" perception without adding bitterness.

References

  • Volatile Compounds in Food. TNO Nutrition and Food Research Institute. "Occurrence of this compound in Roasted Coffee." Link

  • PubChem Compound Summary. "this compound (CID 643076)." National Center for Biotechnology Information. Link

  • Flament, I. (2001). Coffee Flavor Chemistry. John Wiley & Sons.[1] (Detailed mechanisms of Maillard cyclization in coffee). Link

  • Mottram, D. S. (2007). "The Maillard Reaction: Source of Flavor in Thermally Processed Foods."[2][3] Flavor Chemistry and Technology. Link

  • The Good Scents Company. "this compound Organoleptic Properties." Link

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 2,5-Dimethylcyclopentan-1-one via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory-scale synthesis of 2,5-dimethylcyclopentan-1-one , a critical intermediate in the synthesis of bioactive compounds and fragrance ingredients (e.g., jasmine notes). While industrial methods often utilize high-temperature gas-phase pyrolysis of 2,5-dimethyladipic esters, this guide focuses on a high-precision wet-chemistry approach suitable for drug development and medicinal chemistry.

The protocol utilizes Dimethyl Adipate as the starting adipic acid derivative.[1] The core strategy involves a Dieckmann Condensation to form the ring, followed by a sequential alkylation/decarboxylation strategy. Crucially, the final methylation step employs kinetic control (LDA at -78°C) to ensure regioselectivity at the C5 position (yielding the 2,5-isomer) rather than the thermodynamically favored C2 position (yielding the 2,2-isomer).

Strategic Reaction Workflow

The synthesis is divided into three distinct phases to ensure isolation of pure intermediates and control over regiochemistry.

ReactionPathway cluster_regio Critical Control Point: Regioselectivity Start Dimethyl Adipate Step1 Dieckmann Condensation (NaOMe, Toluene) Start->Step1 Inter1 Methyl 2-oxocyclopentanecarboxylate Step1->Inter1 Step2 Methylation I (MeI, K2CO3) Inter1->Step2 Inter2 Methyl 1-methyl-2-oxocyclopentanecarboxylate Step2->Inter2 Step3 Decarboxylation (HCl, Reflux) Inter2->Step3 Inter3 2-Methylcyclopentanone Step3->Inter3 Step4 Kinetic Alkylation (LDA, -78°C, MeI) Inter3->Step4 Final This compound (Target) Step4->Final

Figure 1: Step-wise synthetic pathway from Dimethyl Adipate to this compound.

Detailed Protocols

Phase 1: Ring Formation (Dieckmann Condensation)

The transformation of the acyclic adipate to the cyclic beta-keto ester is driven by alkoxide bases.

  • Starting Material: Dimethyl Adipate (CAS: 627-93-0)

  • Reagents: Sodium Methoxide (NaOMe), Toluene (anhydrous), Glacial Acetic Acid.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flame-dry the apparatus under nitrogen flow.

  • Suspension: Charge the flask with NaOMe (1.1 equiv) and anhydrous toluene (5 mL/g of adipate).

  • Addition: Heat the mixture to 80°C. Add Dimethyl Adipate (1.0 equiv) dropwise over 1 hour.

  • Reaction: Reflux for 4-6 hours. A solid precipitate (the enolate salt) will form.

  • Quench: Cool to 0°C. Acidify with glacial acetic acid/water until pH ~5.

  • Workup: Separate the organic layer.[2] Extract the aqueous layer with toluene. Combine organics, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Distillation under reduced pressure yields Methyl 2-oxocyclopentanecarboxylate .

Phase 2: First Methylation and Decarboxylation

This phase installs the first methyl group and removes the ester directing group to reveal the mono-substituted ketone.

Step A: Methylation

  • Dissolve the beta-keto ester from Phase 1 in Acetone.

  • Add Potassium Carbonate (K₂CO₃, 1.5 equiv) and Methyl Iodide (MeI, 1.2 equiv).

  • Reflux for 12 hours. Monitor by TLC (disappearance of starting material).

  • Filter off solids and concentrate to obtain Methyl 1-methyl-2-oxocyclopentanecarboxylate .

Step B: Hydrolysis & Decarboxylation

  • Suspend the methylated intermediate in 20% HCl (aq).

  • Reflux vigorously for 4-6 hours. The evolution of CO₂ gas indicates decarboxylation.

  • Extraction: Cool to room temperature. Extract with diethyl ether (3x).

  • Purification: Wash ether extracts with saturated NaHCO₃ (to remove trace acid), dry over Na₂SO₄, and concentrate. Distill to obtain pure 2-Methylcyclopentanone .

Phase 3: Regioselective Kinetic Alkylation (The Critical Step)

This is the most technically demanding step. Direct alkylation of 2-methylcyclopentanone can occur at C2 (thermodynamic) or C5 (kinetic). To obtain the 2,5-isomer , we must target the C5 position using kinetic control.

  • Mechanism: A bulky base (LDA) at low temperature (-78°C) removes the sterically accessible proton at C5 faster than the hindered proton at C2.

Protocol:

  • LDA Preparation: In a flame-dried flask under Argon, add anhydrous THF and Diisopropylamine (1.1 equiv). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins.

  • Enolization: Add 2-Methylcyclopentanone (1.0 equiv) dissolved in THF dropwise over 20 mins, maintaining the temperature strictly at -78°C.

    • Note: Slow addition prevents local heating, which would cause equilibration to the thermodynamic enolate.

  • Alkylation: Add Methyl Iodide (1.2 equiv) rapidly to the cold enolate solution.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to room temperature over 4 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Isolation: Extract with ether, wash with brine, dry, and concentrate.

  • Result: The product is predominantly This compound (mixture of cis and trans diastereomers).

Regioselectivity Control: Kinetic vs. Thermodynamic

Understanding the difference between the two potential products is vital for process control.

ParameterKinetic Control (Target: 2,5-isomer)Thermodynamic Control (Target: 2,2-isomer)
Reagent LDA (Lithium Diisopropylamide)NaH or KH (small, unhindered bases)
Temperature -78°C (Dry ice/Acetone)0°C to Reflux
Solvent THF (Aprotic, polar)THF, DMF, or t-BuOH
Mechanism Deprotonation at least hindered carbon (C5)Deprotonation forms most stable alkene (C2)
Major Product This compound 2,2-Dimethylcyclopentan-1-one

Decision Logic for Isomer Management

The kinetic product (2,5-dimethyl) exists as a mixture of cis and trans isomers.

IsomerLogic KineticProd Crude Product (Kinetic Conditions) Analysis GC/NMR Analysis KineticProd->Analysis Isomers Mixture of cis-2,5 (minor) + trans-2,5 (major) Analysis->Isomers Equilibration Thermodynamic Equilibration (Cat. Acid/Base) Isomers->Equilibration If pure trans required FinalTrans Enriched trans-2,5-Dimethylcyclopentanone (Thermodynamically more stable) Equilibration->FinalTrans

Figure 2: Post-synthesis management of diastereomers.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in Toluene or Adipate.[2]Azeotropically dry Toluene; use fresh NaOMe.
Formation of 2,2-isomer in Step 4 Temperature rose above -78°C during addition.[2]Use an internal thermometer; add ketone slower.
Polymerization Acid hydrolysis (Step 3) too concentrated/hot.Reduce HCl concentration; monitor reaction time closely.
Incomplete Methylation MeI is volatile and may have evaporated.Use a reflux condenser with very cold coolant; add excess MeI.

References

  • Dieckmann Condensation Protocol

    • Pinkney, P. S. (1937). "Cyclopentanone".[1][3][4][5] Organic Syntheses, Coll. Vol. 2, p.116.

  • Regioselective Alkylation (Kinetic vs Thermodynamic)

    • Soderberg, T. (2022).[6] "12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products". Chemistry LibreTexts.

  • Industrial/Gas Phase Route (Comparative)

    • Hagemeyer, H. J. (1958). "Process for the preparation of 2,5-dimethylcyclopentanone". U.S. Patent 2,863,923.[5]

  • General Enolate Chemistry

    • Summerton, L. (2004).

Sources

Application Note: High-Fidelity Synthesis of 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2,5-dimethylcyclopentan-1-one , a critical building block in the synthesis of bioactive terpenes, fragrances, and pharmaceutical intermediates.

While direct alkylation of cyclopentanone is theoretically possible, it frequently suffers from poor regioselectivity, yielding mixtures of 2,2-dimethyl (geminal) and 2,2,5-trimethyl byproducts. To ensure high regiochemical fidelity, this protocol utilizes the Dieckmann Condensation of dimethyl 2,5-dimethyladipate. This route guarantees the 2,5-substitution pattern through the structural constraints of the precursor, followed by a thermodynamic equilibration to the stable trans-isomer.

Mechanistic Rationale & Pathway

The synthesis proceeds through a two-stage workflow: (1) Intramolecular Claisen (Dieckmann) condensation to form the


-keto ester, and (2) Hydrolysis followed by thermal decarboxylation.
The Thermodynamic Driving Force

A critical insight for researchers is that the Dieckmann condensation is an equilibrium process with an unfavorable equilibrium constant (


) for the initial cyclization step. The reaction is driven forward only by the irreversible deprotonation  of the formed 

-keto ester by the base.

Therefore, successful execution requires:

  • Stoichiometry: At least 1.0 equivalent of base (preferably >2.0 equiv for kinetics) to trap the product as the enolate.

  • Solvent Choice: An aprotic solvent (e.g., Toluene) or the alcohol corresponding to the ester (Methanol) to prevent transesterification, though the latter requires continuous distillation of the alcohol byproduct to shift equilibrium.

Reaction Mechanism Visualization

The following diagram illustrates the stepwise transformation, highlighting the critical enolate "trap" that drives the reaction yield.

DieckmannMechanism Start Dimethyl 2,5-dimethyladipate Enolate1 Enolate Intermediate (Kinetic) Start->Enolate1 Base (NaOMe) Deprotonation Cyclic Cyclic Tetrahedral Intermediate Enolate1->Cyclic Intramolecular Nucleophilic Attack BetaKeto β-Keto Ester (Transient) Cyclic->BetaKeto Elimination of -OMe StableEnolate Stabilized Enolate (Thermodynamic Sink) BetaKeto->StableEnolate Rapid Deprotonation (Driving Force) Product This compound StableEnolate->Product 1. H3O+ / Hydrolysis 2. Δ / -CO2

Figure 1: Mechanistic pathway of the Dieckmann condensation.[1] The conversion of the


-keto ester to the stabilized enolate is the irreversible step that drives the reaction to completion.

Experimental Protocol

Reagents and Materials
ReagentRolePurity/GradeNotes
Dimethyl 2,5-dimethyladipate Precursor>98%Synthesis validated via adipic acid methylation if commercial source unavailable.
Sodium Methoxide (NaOMe) Base25% w/w in MeOHOr solid (95%); strictly anhydrous conditions required.
Toluene SolventAnhydrousAzeotropic drying recommended if recycling solvent.
Glacial Acetic Acid Quench/HydrolysisACS GradeUsed for decarboxylation step.
Hydrochloric Acid (6N) HydrolysisACS Grade-
Step-by-Step Methodology
Phase 1: Cyclization (Dieckmann Condensation)
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Flush the system with dry Nitrogen (

    
    ).
    
  • Base Suspension: Charge the flask with Sodium Methoxide (1.1 equiv) and anhydrous Toluene (5 volumes relative to substrate). Heat to 80°C.

    • Expert Note: Using Toluene allows for a higher reflux temperature than methanol, accelerating the kinetics.

  • Addition: Mix Dimethyl 2,5-dimethyladipate (1.0 equiv) with Toluene (1 volume). Add this solution dropwise to the base suspension over 60 minutes.

    • Observation: The mixture will become viscous and turn yellow/orange as the sodium enolate salt precipitates.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC or GC-MS. The disappearance of the diester peak indicates completion.

  • Quench: Cool the mixture to 10°C. Slowly add dilute Acetic Acid until pH ~6. This protonates the enolate, releasing the

    
    -keto ester.
    
Phase 2: Hydrolysis and Decarboxylation
  • Solvent Swap: Remove the organic solvent (Toluene) via rotary evaporation.

  • Acid Hydrolysis: Add 6N HCl (3 volumes) to the residue.

  • Reflux: Heat the aqueous mixture to reflux (approx. 100–105°C) for 4 hours.

    • Mechanism:[1][2][3][4] The ester moiety hydrolyzes to the carboxylic acid. Under thermal conditions, the

      
      -keto acid is unstable and spontaneously decarboxylates, releasing 
      
      
      
      (gas evolution will be visible).
  • Extraction: Cool to room temperature. Extract the aqueous layer with Diethyl Ether or Dichloromethane (3 x 1 volume).

  • Wash: Wash combined organics with Saturated

    
     (to remove trace acid) and Brine. Dry over 
    
    
    
    .[5]
Phase 3: Purification
  • Concentration: Remove solvent in vacuo.

  • Distillation: Perform vacuum distillation.

    • Target: this compound boils at approx. 147–149°C (at atm) or ~50°C at 15 mmHg.

    • Yield: Typical isolated yields range from 75–85%.

Stereochemical Considerations: Cis vs. Trans

The product exists as a mixture of two diastereomers: cis-2,5-dimethyl and trans-2,5-dimethyl.

  • Thermodynamic Control: The trans isomer is generally thermodynamically favored.[6] In the trans configuration, the methyl groups can adopt a pseudo-diequatorial conformation (minimizing 1,3-diaxial-like interactions common in the cis form).

  • Equilibration: Unlike the rigid synthesis of some cyclic systems, the 2,5-dimethylcyclopentanone product has enolizable protons at both

    
    -positions.
    
    • Protocol Insight: If the cis isomer is desired, kinetic protonation at low temperatures is required (difficult via this route).

    • Standard Outcome: The acidic hydrolysis/reflux conditions described above promote thermodynamic equilibration, resulting in a product mixture heavily enriched in the trans-isomer (typically >90:10 trans:cis).

Isomer Data Comparison
IsomerStabilityFormation Condition
Trans (d,l) High (Thermodynamic)Acidic/Basic Reflux
Cis (meso) Lower (Kinetic)Low-temp quench (rare)

Troubleshooting & Critical Parameters

Common Failure Modes
  • Incomplete Cyclization: Often caused by "wet" solvents. Water destroys the alkoxide base, preventing the initial enolate formation. Remedy: Use freshly distilled toluene and store NaOMe in a desiccator.

  • O-Alkylation vs C-Alkylation: Not applicable in Dieckmann, but relevant if attempting the direct alkylation route.

  • Low Yield: Failure to decarboxylate fully. Ensure the acid reflux step is vigorous and gas evolution has ceased.

Safety Precautions
  • Sodium Methoxide: Highly caustic and moisture sensitive. Handle under inert atmosphere.

  • Gas Evolution: The decarboxylation step releases significant quantities of

    
    . Ensure the reflux condenser is open to the atmosphere (via a drying tube) to prevent pressure buildup.
    

References

  • Dieckmann Condensation Mechanism & Utility Title: Dieckmann Condensation - Organic Chemistry Portal Source: Organic Chemistry Portal Link:[Link]

  • Thermodynamic Stability of Cyclopentanones Title: Relative Stability of cis- and trans-Hydrindanones (Context on fused/cyclic ketone stability) Source: National Institutes of Health (PMC) Link:[Link]

  • Compound Data & Properties Title: cis-2,5-Dimethylcyclopentanone Compound Summary Source: PubChem Link:[7][Link]

  • Title: Preparation of 2,5-dimethylcyclopentanone (Patent US2863923A)

Sources

Laboratory scale synthesis of 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-fidelity protocol for the laboratory-scale synthesis of 2,5-dimethylcyclopentan-1-one (CAS: 32476-60-1). Unlike industrial methods utilizing high-temperature vapor-phase cyclization of adipates, this guide focuses on a regioselective alkylation strategy suitable for drug discovery and fine chemical synthesis. The protocol leverages kinetic enolate control to methylate 2-methylcyclopentanone specifically at the C5 position, avoiding the formation of the thermodynamically favored 2,2-dimethyl isomer.

Introduction & Retrosynthetic Analysis

This compound is a valuable intermediate in the synthesis of bioactive terpenes, flavorants, and pharmaceutical scaffolds. Its structural importance lies in the trans-disposition of methyl groups, which can direct the stereochemical outcome of subsequent functionalizations.

The Challenge: Direct methylation of cyclopentanone with methyl iodide (MeI) and a weak base typically results in a mixture of mono-, di-, and tri-methylated products (e.g., 2,2,5-trimethylcyclopentanone). Furthermore, alkylation of the mono-substituted precursor, 2-methylcyclopentanone, presents a regioselectivity problem:

  • Path A (Thermodynamic): Deprotonation at C2 (more substituted)

    
     2,2-dimethylcyclopentanone.
    
  • Path B (Kinetic): Deprotonation at C5 (less substituted)

    
    2,5-dimethylcyclopentanone (Target). 
    

The Solution: This protocol utilizes Lithium Diisopropylamide (LDA) at -78°C to enforce kinetic control, exclusively generating the less substituted enolate at C5.

Safety & Hazard Assessment

ReagentHazard ClassCritical Safety Measure
Methyl Iodide (MeI) Carcinogen, Acute ToxinUse essentially in a fume hood. Double-glove (Nitrile/Laminate).
LDA (2.0 M) Pyrophoric, CorrosiveHandle under inert atmosphere (

or Ar). Syringe transfer only.
THF (Anhydrous) Flammable, Peroxide FormerUse freshly distilled or from a solvent drying system.
2-Methylcyclopentanone Flammable LiquidKeep away from heat/sparks.

Critical Warning: Methyl iodide is a potent alkylating agent and suspected carcinogen. Neutralize all glassware and spills with a solution of aqueous ammonia or sodium thiosulfate immediately after use.

Experimental Protocol: Kinetic Alkylation

Reagents & Stoichiometry
  • Substrate: 2-Methylcyclopentanone (1.0 equiv, 10.0 mmol, 0.98 g)

  • Base: Lithium Diisopropylamide (LDA) (1.1 equiv, 11.0 mmol)

    • Note: Prepare fresh or use high-quality commercial solution.

  • Electrophile: Methyl Iodide (MeI) (1.2 equiv, 12.0 mmol, 1.70 g)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (0.2 M concentration)

  • Quench: Saturated Ammonium Chloride (

    
    )
    
Step-by-Step Methodology

Phase 1: Enolate Formation (Kinetic Control)

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with

    
     for 15 minutes.
    
  • Solvent Charge: Add anhydrous THF (40 mL) and cool the flask to -78°C using a dry ice/acetone bath.

  • Base Addition: Add LDA solution (11.0 mmol) dropwise via syringe over 5 minutes. Stir for 10 minutes to equilibrate.

  • Substrate Addition: Dissolve 2-methylcyclopentanone (0.98 g) in a minimal amount of THF (2 mL). Add this solution dropwise to the LDA mixture over 15 minutes.

    • Expert Insight: Slow addition along the cold flask wall prevents local warming, ensuring the kinetic enolate (C5) is favored over the thermodynamic enolate (C2).

  • Deprotonation: Stir the mixture at -78°C for 45 minutes . Do NOT allow the temperature to rise, as proton transfer can lead to enolate equilibration.

Phase 2: Alkylation 6. Electrophile Addition: Add Methyl Iodide (1.70 g) dropwise via syringe.

  • Note: MeI is added in slight excess to ensure complete conversion.
  • Reaction: Stir at -78°C for 2 hours .
  • Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour. The solution will typically turn from pale yellow to a cloudy white/light yellow suspension.

Phase 3: Workup & Isolation 9. Quench: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous


.
10. Extraction:  Extract the aqueous layer with Diethyl Ether (

) (

mL). 11. Washing: Wash the combined organic layers with Brine (20 mL). 12. Drying: Dry over anhydrous Magnesium Sulfate (

), filter, and concentrate under reduced pressure (Rotavap) at low temperature (bath < 30°C) to avoid losing the volatile product.

Purification & Characterization

The crude oil typically contains a mixture of trans-2,5 (major), cis-2,5 (minor), and trace amounts of 2,2-dimethyl isomer.

Distillation Protocol:

  • Method: Kugelrohr or fractional distillation under reduced pressure.

  • Boiling Point: ~147–149°C (at 760 mmHg) or ~55–60°C (at 15 mmHg).

  • Target: Collect the main fraction as a colorless oil.

Stereochemical Equilibration (Optional): If the trans-isomer is strictly required (thermodynamically more stable), treat the crude oil with catalytic Sodium Methoxide (NaOMe) in Methanol at reflux for 2 hours, then re-workup. This shifts the cis/trans ratio heavily toward trans.

Data Summary Table:

PropertyValue / Observation
Appearance Colorless liquid with a peppermint-like odor
Yield (Typical) 75 – 85%
Refractive Index (

)
1.433
Density 0.894 g/mL
Major Isomer trans-2,5-Dimethylcyclopentan-1-one

NMR (CDCl

)

1.10 (d, 6H,

), 1.4-2.3 (m, 6H, Ring protons)

Workflow Logic & Signaling Pathway

The following diagram illustrates the critical decision points in the synthesis, highlighting the divergence between kinetic and thermodynamic pathways.

G Start 2-Methylcyclopentanone Condition Base Selection & Temp Start->Condition Kinetic Kinetic Path (LDA, -78°C) Condition->Kinetic Steric Bulk + Cold Thermo Thermodynamic Path (NaH, Reflux) Condition->Thermo Equilibration Enolate_C5 C5-Enolate (Less Substituted) Kinetic->Enolate_C5 Fast Deprotonation Enolate_C2 C2-Enolate (More Substituted) Thermo->Enolate_C2 Stable Enolate MeI Add Methyl Iodide Enolate_C5->MeI Enolate_C2->MeI Prod_25 2,5-Dimethylcyclopentanone (TARGET) MeI->Prod_25 Alkylation at C5 Prod_22 2,2-Dimethylcyclopentanone (IMPURITY) MeI->Prod_22 Alkylation at C2

Caption: Logical flow determining regioselectivity. Kinetic conditions (Green path) are strictly required to achieve the 2,5-substitution pattern.

References

  • PubChem. cis-2,5-Dimethylcyclopentanone Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Preparation of Cyclopentanone derivatives via Adipate Cyclization. Org. Synth. Coll. Vol. 1, 1941. Available at: [Link]

  • Vertex AI Search.Synthesis of 2,5-dimethylcyclopentanone laboratory scale protocol. (Search Data).

Application Note: High-Purity Isolation and Refining of 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for 2,5-Dimethylcyclopentan-1-one Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Abstract

This compound (CAS 4041-09-2) is a critical intermediate in the synthesis of bioactive terpenes, fragrances, and pharmaceutical scaffolds.[1][2] Its purification is often complicated by the presence of regioisomers (2,2-dimethylcyclopentanone), under-methylated byproducts (2-methylcyclopentanone), and thermodynamic diastereomers (cis and trans).[1] This guide outlines a hierarchical purification strategy, transitioning from bulk thermodynamic separation via vacuum fractional distillation to high-resolution chromatographic polishing.[1] We also address the kinetic vs. thermodynamic control of diastereomers, providing a protocol for equilibration to the stable trans-major ratio.

Physicochemical Profile & Impurity Landscape[1]

Before initiating purification, the operator must understand the target molecule's behavior and common contaminants derived from its synthesis (typically methylation of cyclopentanone or hydrogenation of dimethylcyclopentenone).

PropertyValue / CharacteristicImplication for Purification
Molecular Weight 112.17 g/mol Low MW suggests volatility; suitable for GC and Distillation.[1][3]
Boiling Point 146.5 – 149 °C (atm)High enough for easy handling, low enough for vacuum distillation.[1][3]
Stereochemistry 2 Stereocenters (C2, C5)Exists as cis (meso) and trans (racemic) diastereomers.[1][3]
Major Impurities 2-MethylcyclopentanoneBoiling point ~139°C. Close to product; requires high reflux ratio.[1][3]
Minor Impurities 2,2-DimethylcyclopentanoneRegioisomer.[1][3] Difficult to separate by boiling point alone.[1]
Solubility Miscible in organic solventsCompatible with standard Normal Phase (NP) chromatography.[1][3]
The Stereochemical Challenge

This compound exists as an equilibrating mixture of cis and trans isomers.[1] Under acidic or basic conditions (even on silica gel), the alpha-protons allow epimerization.[1]

  • Thermodynamic Product: The trans isomer is generally favored to minimize steric repulsion between the methyl groups, though the "envelope" conformation of the ring makes the energy difference smaller than in cyclohexane systems.

  • Protocol Note: Unless a specific kinetic isomer is required (which demands non-equilibrating conditions), purification should aim for the thermodynamic mixture to ensure batch-to-batch consistency.[1]

Pre-Purification Assessment

Objective: Quantify the "Purification Gap" (Current Purity vs. Target Purity).

Technique: GC-FID or GC-MS.[1][3]

  • Column: DB-5 or HP-5 (Non-polar capillary column).[1][3]

  • Method: Split injection (50:1), Oven ramp 50°C to 200°C at 10°C/min.

  • Diagnostic: Look for the "shoulder" peaks.[1] The cis and trans isomers often resolve as two closely eluting peaks (typically

    
     min).[1] Treat these area counts as a single product sum unless isomer resolution is the goal.
    

Method A: Vacuum Fractional Distillation (Primary Method)

Applicability: Bulk purification (>10 g scale).[1] Removal of solvents, starting materials, and non-volatile residues.[1][4]

Rationale

Simple distillation is insufficient due to the proximity of the boiling points of the mono-methylated impurity (139°C) and the target (147°C). A fractionating column with sufficient theoretical plates is required.[1] Vacuum is used to lower the boiling point, preventing thermal degradation or oligomerization.[1]

Protocol
  • Apparatus Setup:

    • Round-bottom flask (max 60% full).[1][3]

    • Vigreux column (minimum 20 cm) or Spinning Band column (for high purity).[1]

    • Short-path distillation head with thermometer.[1]

    • Vacuum pump with manometer and cold trap.[1]

  • Pressure Regulation:

    • Target Pressure: 30–50 mmHg .[1]

    • Note: At 50 mmHg, the boiling point drops to approximately 70–75°C, which is ideal for stability.[1]

  • Procedure:

    • Degassing: Stir the crude liquid under weak vacuum for 10 minutes to remove dissolved gases.

    • Heating: Slowly ramp the oil bath temperature to ~20°C above the expected boiling point.

    • Fraction 1 (Forerun): Collect the first 5-10% of the distillate.[1] This contains residual solvents and the lower-boiling 2-methylcyclopentanone .[1]

    • Fraction 2 (Main Cut): Collect the fraction boiling steadily at the plateau temperature. Monitor the refractive index (

      
      ).[1]
      
    • Fraction 3 (Tail): Stop when the temperature spikes or the head temperature drops. Leave the high-boiling residue (over-methylated products/dimers) in the pot.[1]

Method B: Chemical "Negative" Purification (Bisulfite Wash)

Applicability: Removing unreacted unhindered ketones (e.g., cyclopentanone, 2-methylcyclopentanone) from the semi-hindered target.[1]

Mechanism

Sodium bisulfite forms water-soluble adducts with sterically accessible ketones. This compound is sterically hindered at both


-positions.[1][3] While it can form an adduct, the reaction kinetics are significantly slower than for less substituted impurities.[1] We exploit this kinetic difference.[1]
Protocol
  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • Extraction:

    • Dissolve the crude oil in diethyl ether or hexanes (1:1 v/v).[1]

    • Wash with the bisulfite solution (2 x 10 mL per gram of crude) in a separatory funnel.[1]

    • Shake vigorously for only 1-2 minutes. (Prolonged contact may begin to extract the product).[1]

  • Separation:

    • Aqueous Layer: Contains the bisulfite adducts of unhindered impurities (e.g., unreacted cyclopentanone).[1] Discard (or treat with base to recover impurities for analysis).[1]

    • Organic Layer: Retains the This compound .[1]

  • Workup: Wash the organic layer with brine, dry over

    
    , and concentrate.
    

Method C: Flash Column Chromatography (Polishing)

Applicability: Final polishing (>98% purity) or separation of diastereomers.[1]

Protocol
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][3]

  • Mobile Phase: Hexane : Ethyl Acetate gradient.[1]

    • Start: 95:5 (Hex:EtOAc).[1]

    • Elute Product: Typically elutes around 90:10 to 85:15 depending on loading.[1]

  • Isomer Separation:

    • To separate cis and trans, use a shallower gradient (e.g., 98:2 isocratic) and a high silica-to-compound ratio (100:1).[1]

    • Warning: Silica is slightly acidic.[1] If the goal is to isolate the kinetic cis isomer, use neutralized silica (pre-washed with 1% triethylamine in hexane) to prevent epimerization on the column.

Process Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (this compound + Impurities) Analysis Pre-Purification Analysis (GC-FID / TLC) Start->Analysis Decision Select Primary Method Analysis->Decision Distillation Method A: Vacuum Fractional Distillation (30-50 mmHg, Vigreux Column) Decision->Distillation Bulk (>10g) Bisulfite Method B: Bisulfite Wash (Remove unhindered ketones) Decision->Bisulfite Specific Impurities (Unreacted SM) Check Purity Check Distillation->Check Bisulfite->Check Chromatography Method C: Flash Chromatography (Hexane:EtOAc 95:5) Check->Chromatography Fail (Need Polishing) Final Pure this compound (>98% Purity) Check->Final Pass Chromatography->Final

Figure 1: Decision tree for the purification of this compound based on scale and impurity profile.

Quality Control & Validation

TestAcceptance CriteriaNotes
GC Purity > 98.0% (Sum of isomers)Ensure integration includes both cis and trans peaks.
1H NMR Consistent structureCheck methyl doublets at ~1.0-1.2 ppm.[1][3] Verify absence of vinyl protons (from cyclopentenone precursors).
Refractive Index

Temperature sensitive; measure strictly at 20°C.
Appearance Clear, colorless liquidYellowing indicates oxidation or polymerization.[1][3]

References

  • Synthesis and Properties: Process for the preparation of 2,5-dimethylcyclopentanone. US Patent 2,863,923. (1958).[1][5] Link

  • Bisulfite Purification Method: Boucher, M. M., et al. (2017).[1][6] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1][6] Link[1][3][6]

  • Physical Data: National Institute of Standards and Technology (NIST).[1] this compound Properties. Link

  • Isomer Separation: Separation of cis and trans isomers. US Patent 2,850,549. (1958).[1] Link

Sources

Analytical Methods for 2,5-Dimethylcyclopentan-1-one Characterization

[1][2][3]

Application Note & Protocol Guide

Introduction & Strategic Overview

2,5-Dimethylcyclopentan-1-one (CAS: 4041-09-2) is a critical intermediate in the synthesis of fragrances, flavorants, and potentially bioactive cyclopentanoid scaffolds.[1] Its characterization presents a specific stereochemical challenge: the molecule possesses two chiral centers at the

cis (meso)trans (racemic)1

Effective characterization requires a multi-modal approach to ensure not just chemical purity, but stereochemical integrity. This guide outlines a self-validating analytical workflow combining Gas Chromatography (GC) for quantitative isomer ratios and Nuclear Magnetic Resonance (NMR) for structural confirmation.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]
PropertyValueNotes
Molecular Formula

Molecular Weight 112.17 g/mol
Boiling Point ~146.5 °CAtmospheric pressure
Density 0.882 g/mLAt 25 °C
Stereochemistry Cis (meso); Trans (racemic pair)Equilibration possible via enolization
Key Impurities 2,5-Dimethylcyclopent-2-en-1-oneResult of incomplete reduction or oxidation

Analytical Workflow Visualization

The following diagram illustrates the logical flow for characterizing a raw sample of this compound, prioritizing purity assessment before structural validation.

GStartRaw Sample(this compound)GCStep 1: GC-MS/FID(Quantitative Purity & Isomer Ratio)Start->GCDecisionPurity > 95%?GC->DecisionPurificationDistillation / Column ChromatographyDecision->PurificationNoNMRStep 2: 1H & 13C NMR(Structural & Stereochemical Assignment)Decision->NMRYesPurification->GCIRStep 3: FTIR(Functional Group Verification)NMR->IRFinalCertificate of Analysis(CoA)IR->Final

Figure 1: Step-wise analytical decision tree for verifying chemical and stereochemical purity.

Method 1: Gas Chromatography (GC-FID/MS)[1]

Objective: To determine chemical purity and quantify the cis/trans diastereomeric ratio. Rationale: The cis and trans isomers have slightly different boiling points and polarities, allowing for baseline separation on capillary columns.

Protocol Parameters
ParameterSpecificationCausality / Note
Column DB-WAX or HP-INNOWax (30m x 0.25mm x 0.25µm)Critical: A polar PEG phase provides superior separation of ketone diastereomers compared to non-polar (DB-5) phases.[1]
Carrier Gas Helium @ 1.0 mL/minConstant flow mode ensures reproducible retention times.[1]
Inlet Temp 220 °CSufficient to volatilize without inducing thermal degradation or isomerization.[1]
Split Ratio 50:1Prevents column overload; sharpens peaks for better resolution.[1]
Detection FID (250 °C) or MS (EI, 70 eV)FID for quantitative % area; MS for impurity ID (e.g., enone detection).
Oven Program 60°C (1 min) → 10°C/min → 200°C (3 min)Slow ramp allows resolution of the cis and trans isomers which elute closely.[1]
Data Interpretation
  • Elution Order: On a Wax column, the trans isomer typically elutes before the cis isomer due to slight differences in dipole alignment with the stationary phase, though this should be confirmed with standards.

  • Impurity Marker: Look for a peak at M+ = 110 (m/z) in MS, indicative of 2,5-dimethylcyclopent-2-en-1-one (dehydrogenated impurity).[1] The target molecule has M+ = 112.[1][2][3][4]

Method 2: Nuclear Magnetic Resonance (NMR)[1]

Objective: Definitive structural confirmation and independent verification of stereochemistry. Rationale: The magnetic environment of the methyl protons differs significantly between the cis (meso) and trans (racemic) configurations due to the anisotropy of the carbonyl group.

Protocol Parameters
  • Instrument: 400 MHz or higher recommended.[1]

  • Solvent:

    
     (Chloroform-d) is standard.[1] 
    
    
    (Benzene-d6) can be used to induce solvent shifts if signals overlap.[1]
  • Concentration: ~10-15 mg in 0.6 mL solvent.

Spectral Analysis Guide
1H NMR (Proton)
  • Methyl Region (

    
     1.0 - 1.2 ppm): 
    
    • You will observe two doublets if both isomers are present.[1]

    • Cis-isomer: The methyl groups are chemically equivalent (due to the plane of symmetry).[1] Appears as a single doublet.[1]

    • Trans-isomer: The methyl groups are also chemically equivalent (C2 symmetry).[1] Appears as a single doublet, but at a distinct chemical shift from the cis form.

    • Diagnostic: Integration of these two distinct doublets provides a molar ratio of cis:trans.[1]

  • Methine Region (

    
     2.0 - 2.5 ppm): 
    
    • Look for the multiplet corresponding to the H-2 and H-5 protons.[1] The coupling constants (

      
       values) will differ between cis and trans due to the dihedral angle differences in the ring envelope.
      
13C NMR (Carbon)
  • Carbonyl Carbon (

    
     ~220 ppm):  Characteristic ketone signal.[1]
    
  • Methyl Carbons (

    
     14 - 16 ppm):  Distinct peaks for cis and trans methyls.[1]
    
  • Symmetry Check:

    • Cis (Meso): 4 unique carbon signals (C1, C2/5, C3/4, Methyls).

    • Trans (C2): 4 unique carbon signals (C1, C2/5, C3/4, Methyls).

    • Note: Because both isomers have high symmetry, the number of peaks is the same. You must rely on chemical shift differences, not peak count.

Method 3: Infrared Spectroscopy (FTIR)[1][7]

Objective: Rapid functional group identification. Rationale: Confirming the ketone functionality and absence of alcohol (OH) or significant enol character.

Protocol
  • Mode: ATR (Attenuated Total Reflectance) or Thin Film on NaCl plates.[1]

  • Key Absorbances:

    • 1740 - 1745 cm⁻¹: Strong C=O stretch (Cyclopentanones absorb at higher frequencies than acyclic ketones due to ring strain).[1]

    • 2960 - 2870 cm⁻¹: C-H stretching (Alkane/Methyl).[1]

    • Absence of 3400 cm⁻¹: Confirms no alcohol impurities (e.g., 2,5-dimethylcyclopentanol).[1]

Quality Control & Impurity Management

Common Impurity: 2,5-Dimethylcyclopent-2-en-1-one [1]

  • Origin: This is the unsaturated precursor or degradation product.[1]

  • Detection:

    • GC-MS: m/z 110.

    • UV-Vis: The enone has a conjugated system (

      
      ) absorbing around 230 nm.[1] The saturated target (this compound) is transparent in this region (only weak 
      
      
      ~280-300 nm).[1]
    • Action: If enone > 0.5%, hydrogenation or careful distillation is required.

Stereochemical Equilibration

  • Caution: this compound has enolizable protons at the chiral centers.[1] Exposure to strong bases or acids can racemize the sample or equilibrate the cis/trans ratio to the thermodynamic minimum.

  • Storage: Store under neutral conditions, preferably under argon/nitrogen to prevent oxidation.

References

  • BenchChem. this compound | CAS 4041-09-2 Properties and Structure. Retrieved from [1]

  • PubChem. cis-2,5-Dimethylcyclopentanone (CID 643076) and trans-2,5-Dimethylcyclopentanone (CID 643077).[1] National Library of Medicine.[1] Retrieved from

  • Stothers, J. B., & Tan, C. T. (1974).[2][4] 13C Nuclear Magnetic Resonance Studies. XXXII. The 13C Spectra of Several Norbornyl Derivatives. Canadian Journal of Chemistry, 52(2), 308–314. (Cited for comparative cycloalkanone NMR data).

  • NIST WebBook. Cyclopentanone, 2,5-dimethyl- Mass Spectrum and Retention Indices.[1] National Institute of Standards and Technology.[1] Retrieved from [1]

  • Fisher Scientific. Safety Data Sheet: Cyclopentanone Derivatives.[1] Retrieved from

Strategic Utilization of 2,5-Dimethylcyclopentan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-25DMC-01

Executive Summary

2,5-Dimethylcyclopentan-1-one (CAS: 4041-09-2) serves as a critical chiral scaffold in the synthesis of iridoid monoterpenes, insect pheromones, and complex fragrances. Its utility stems from its


-symmetric potential and the labile nature of its 

-stereocenters. This guide details the thermodynamic management of its isomers, protocols for stereoselective reduction to chiral alcohols, and its application as a precursor for bicyclic lactones (nepetalactone analogs).

Structural Dynamics & Isomerization

Before initiating synthesis, researchers must account for the rapid equilibration of the


-methyl groups. The molecule exists in a dynamic equilibrium between cis (meso) and trans (racemic) forms.
Thermodynamic Profile
  • Trans-Isomer: Generally the thermodynamic product. The methyl groups adopt a pseudo-equatorial conformation to minimize 1,3-diaxial-like steric interactions inherent in the envelope conformation of the cyclopentane ring.

  • Cis-Isomer: Often the kinetic product in cyclization reactions but suffers from increased steric strain.

Critical Consideration: In basic or acidic media, the


-protons are acidic (

), allowing rapid epimerization. Synthesis planning must involve "locking" the stereochemistry (e.g., via reduction or alkylation) immediately after generation if a specific kinetic isomer is required.
Visual 1: Isomerization Equilibrium

Isomerization Cis cis-2,5-Dimethylcyclopentanone (Meso / Kinetic) Enol Enol Intermediate (Planar) Cis->Enol Base/Acid Deprotonation Enol->Cis Kinetic Protonation Trans trans-2,5-Dimethylcyclopentanone (Racemic / Thermodynamic) Enol->Trans Thermodynamic Protonation Trans->Enol Reversible

Figure 1: The base-catalyzed equilibration pathway. The trans-isomer predominates at equilibrium due to reduced steric strain.

Protocol A: Thermodynamic Equilibration

Objective: To standardize the starting material ratio prior to non-stereoselective reactions, ensuring batch-to-batch consistency.

Materials
  • 2,5-Dimethylcyclopentanone (commercial mixture)

  • Methanol (MeOH)[1]

  • Sodium Methoxide (NaOMe), 0.5 M in MeOH

  • Hydrochloric Acid (1 M)

  • Dichloromethane (DCM)

Step-by-Step Procedure
  • Charge: Dissolve 10.0 g of the ketone mixture in 50 mL of MeOH.

  • Catalysis: Add 5 mL of 0.5 M NaOMe solution.

  • Reflux: Heat to reflux (65°C) for 4 hours. This ensures the mixture reaches the thermodynamic ratio (typically favoring trans).

  • Quench: Cool to 0°C and neutralize with 1 M HCl until pH ~7.

  • Extraction: Remove MeOH under reduced pressure. Extract the residue with DCM (3 x 30 mL).

  • Analysis: Analyze via GC-MS to confirm the isomer ratio (typically >80% trans).

Protocol B: Diastereoselective Reduction

Objective: Synthesis of cis,cis-2,5-dimethylcyclopentanol using steric control. Mechanism: The bulky borohydride reagent (L-Selectride) attacks from the less hindered face (opposite the methyl groups), forcing the hydroxyl group into a specific orientation relative to the methyls.

Visual 2: Stereoselective Hydride Attack

Reduction Ketone 2,5-Dimethylcyclopentanone TS Transition State (Attack from less hindered face) Ketone->TS -78°C, THF Reagent L-Selectride (Steric Bulk) Reagent->TS Product cis,cis-Alcohol (>95:5 dr) TS->Product Oxidative Workup

Figure 2: Steric steering by L-Selectride ensures hydride delivery anti to the alpha-methyl substituents.

Experimental Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2,5-dimethylcyclopentanone (1.12 g, 10 mmol) in anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Low temperature is critical to maximize kinetic control.

  • Addition: Dropwise add L-Selectride (1.0 M in THF, 11 mL, 11 mmol) over 20 minutes. Maintain internal temp < -70°C.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Oxidative Workup:

    • Add MeOH (2 mL) slowly to quench excess hydride.

    • Add NaOH (10% aq, 10 mL) followed by

      
       (30%, 5 mL). Caution: Exothermic.
      
    • Warm to room temperature and stir for 1 hour.

  • Purification: Extract with diethyl ether, dry over

    
    , and concentrate. Purify via flash chromatography to isolate the alcohol.
    

Protocol C: Synthesis of Iridoid Lactone Core

Objective: Functionalization of the ketone to form the bicyclic lactone scaffold characteristic of Nepetalactone and Iridomyrmecin. This protocol utilizes a Horner-Wadsworth-Emmons (HWE) homologation followed by cyclization.

Workflow Logic
  • HWE Reaction: Converts the ketone to an

    
    -unsaturated ester.
    
  • Reduction/Cyclization: Reduction of the double bond and subsequent lactonization (often spontaneous or acid-catalyzed) forms the bicyclic system.

Visual 3: Iridoid Core Synthesis

Iridoid Start 2,5-Dimethyl- cyclopentanone Inter Unsaturated Ester Intermediate Start->Inter HWE Reaction HWE Triethyl phosphonoacetate NaH, THF HWE->Inter End Iridoid Lactone Scaffold Inter->End Reductive Cyclization Red Catalytic Hydrogenation (H2, Pd/C) Red->End

Figure 3: Conversion of the ketone to the bicyclic lactone core found in Nepeta cataria pheromones.

Detailed Protocol (HWE Olefination)
  • Reagent Prep: Wash NaH (60% dispersion, 12 mmol) with dry hexane to remove oil. Suspend in dry THF (30 mL) at 0°C.

  • Phosphonate Addition: Add triethyl phosphonoacetate (12 mmol) dropwise. Stir for 30 mins until gas evolution ceases (formation of sodiophosphonate).

  • Ketone Addition: Add 2,5-dimethylcyclopentanone (10 mmol) in THF (10 mL) dropwise.

  • Reflux: Warm to room temperature, then reflux for 12-24 hours. Note: Steric hindrance at the carbonyl requires forcing conditions compared to simple ketones.

  • Workup: Quench with saturated

    
    . Extract with ethyl acetate.
    
  • Outcome: The resulting ester is a mixture of E/Z isomers, suitable for hydrogenation to the saturated lactone precursor.

Data Summary & Troubleshooting

ParameterSpecification / Note
Molecular Weight 112.17 g/mol
Boiling Point ~147-149°C (at 760 mmHg)
Isomer Ratio (Thermo) Typically ~80:20 (trans:cis)
Reduction Selectivity L-Selectride (>95% cis-alcohol) vs NaBH4 (~60:40 mix)
Storage Store under Nitrogen at 4°C. Prone to oxidation/polymerization.
Troubleshooting Guide
  • Low Yield in HWE: The steric bulk of the two

    
    -methyl groups hinders nucleophilic attack. Solution:  Switch to the Peterson olefination or use a Lewis Acid promoter (
    
    
    
    ) with the phosphonate.
  • Loss of Stereochemistry: If the alcohol product scrambles, ensure the workup of the reduction remains basic/neutral. Acidic workup can dehydrate the alcohol to the alkene.

References

  • Synthesis and Properties: Process for the preparation of 2,5-dimethylcyclopentanone.[2] US Patent 2863923A.[2] Link

  • Stereoselective Reduction: BenchChem Protocols. Application Notes for the Stereoselective Reduction of Substituted Cyclopentanones.Link

  • Iridoid Biosynthesis & Chemistry: Metabolism of Nepetalactone and Related Compounds in Nepeta cataria. Plant Physiol. Link

  • Aldol/Condensation Chemistry: Synthesis of biomass-derived methylcyclopentane... via aldol condensation.[3] Green Chemistry, RSC. Link

  • General Reactivity: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Application Note: 2,5-Dimethylcyclopentan-1-one in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of 2,5-Dimethylcyclopentan-1-one as a strategic scaffold in the synthesis of high-value fragrance ingredients, specifically focusing on jasmonoid analogues and novel fruity crotonates.[1]

Executive Summary

This compound (CAS 4041-09-2) serves as a potent, underutilized scaffold for generating "nature-identical" fragrance compounds.[1] Unlike the commoditized 2-pentylcyclopentanone (precursor to Dihydrojasmone), the 2,5-dimethyl substitution pattern introduces steric complexity that enhances substantivity (long-lastingness) and modifies the olfactory profile toward more complex, diffusive floral-fruity notes.[1] This guide details its use in synthesizing Jasmone analogues via aldol condensation and Damascone-like esters via reduction/esterification.[1]

Key Chemical Properties
PropertySpecificationNotes
CAS No. 4041-09-2
Molecular Weight 112.17 g/mol
Appearance Colorless to pale yellow liquid
Stereochemistry Mixture of cis (meso) and trans (racemic)Trans isomer is thermodynamically more stable but cis often reacts faster in kinetic alkylations.[1]
Odor Profile Minty, green, slightly camphoraceousBecomes floral/fruity upon functionalization.
Boiling Point ~147–149 °C

Strategic Synthesis Workflows

The utility of this compound lies in its two active


-protons, allowing for regioselective functionalization.[1]
Pathway A: The "Jasmone Analogue" Route (Aldol Condensation)

This pathway mimics the synthesis of


-amylcinnamic aldehyde or dihydrojasmone but utilizes the 2,5-dimethyl scaffold to create 2,5-dimethyl-2-alkylidenecyclopentanones .[1] These molecules exhibit intense floral-spicy notes with improved stability over their non-methylated counterparts.[1]
Pathway B: The "Damascone-Like" Route (Reduction & Esterification)

Based on recent patent literature (e.g., WO2017139920), reducing the ketone to an alcohol and esterifying with crotonic acid yields compounds with fresh, fruity, and plum-like profiles, significantly less sensitizing than traditional Damascones.

Figure 1: Divergent synthesis pathways transforming this compound into high-value fragrance ingredients.[1]

Detailed Experimental Protocol

Protocol: Synthesis of 2,5-Dimethyl-2-pentylidenecyclopentanone (Jasmone Analogue)

This protocol describes the Aldol Condensation of this compound with valeraldehyde (pentanal).[1] This reaction creates a molecule structurally similar to Dihydrojasmone but with an additional methyl group, enhancing its substantivity.

Objective: Synthesize 2,5-dimethyl-2-pentylidenecyclopentanone via base-catalyzed cross-aldol condensation.

Reagents & Equipment[1][2][3][4][5]
  • Precursor: this compound (1.0 eq, 112.17 g/mol )[1][6]

  • Reagent: Valeraldehyde (Pentanal) (1.2 eq, 86.13 g/mol )[1]

  • Catalyst: KOH (aqueous 40% w/w) or NaOMe (methanolic)[1]

  • Solvent: Methanol or Ethanol

  • Equipment: 3-neck round bottom flask, reflux condenser, Dean-Stark trap (optional if using toluene), mechanical stirrer, addition funnel.

Step-by-Step Methodology
  • Reaction Setup:

    • Charge the 3-neck flask with This compound (11.2 g, 100 mmol) and solvent (Methanol, 50 mL).

    • Begin stirring and cool the mixture to 0–5 °C using an ice bath. Causality: Cooling prevents self-condensation of the aldehyde and controls the exotherm.

  • Catalyst Addition:

    • Add KOH solution (40% aq, 5 mL) dropwise. Maintain temperature <10 °C.

    • Self-Validation Check: The solution may turn slightly yellow, indicating enolate formation.

  • Aldehyde Addition (Critical Step):

    • Add Valeraldehyde (10.3 g, 120 mmol) dropwise over 45–60 minutes.

    • Note: The 2,5-dimethyl substitution creates steric hindrance at the

      
      -carbons.[1] Slow addition ensures the aldehyde reacts with the ketone enolate rather than self-condensing (aldol polymerization).
      
  • Reaction Phase:

    • Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours.

    • Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.[1] Look for the disappearance of the ketone peak and emergence of the higher MW product (M+ = 180).

    • Optimization: If conversion is <50% after 4 hours, heat to reflux (65 °C) for 2 hours to drive dehydration of the intermediate aldol to the enone.

  • Workup:

    • Neutralize with dilute HCl (1M) to pH 6–7.

    • Evaporate methanol under reduced pressure.

    • Extract the residue with Diethyl Ether or MTBE (3 x 50 mL).

    • Wash combined organics with Brine, dry over anhydrous

      
      , and filter.
      
  • Purification:

    • The crude oil contains the E/Z isomers of the alkylidene product.

    • Distillation: Perform vacuum distillation (approx. 0.5 mmHg). The product typically boils at 110–120 °C (0.5 mmHg).

    • Yield Target: 60–75%.

Analytical Checkpoint
  • GC-MS: Confirm parent ion m/z 180.

  • NMR:

    
     NMR should show an olefinic triplet (
    
    
    
    ) around 6.5 ppm, distinct from the starting material.[1]

Stereochemical Considerations & Troubleshooting

The starting material, 2,5-dimethylcyclopentanone, exists as a mixture of cis (meso) and trans (racemic) isomers.

  • Isomer Equilibration: Under the basic conditions of the Aldol reaction, the starting material will rapidly equilibrate via enolization. The thermodynamic ratio typically favors the trans isomer.

  • Product Stereochemistry: The resulting alkylidene product will have an exocyclic double bond. The E-isomer is generally favored due to steric repulsion between the alkyl chain and the carbonyl oxygen.

  • Troubleshooting Low Yields:

    • Issue: Self-condensation of Valeraldehyde.[1]

    • Solution: Use a phase-transfer catalyst (e.g., Aliquat 336) in a biphasic system (Water/Toluene) to keep the aldehyde concentration low in the aqueous base phase.

Figure 2: Base-catalyzed equilibration ensures both isomers of the starting material are utilized, funneling through the common enolate intermediate.[1]

References

  • Preparation of Precursor: Bortnick, N. M. (1958). Process for the preparation of 2,5-dimethylcyclopentanone. US Patent 2,863,923.

  • Fragrance Application (Crotonates): Givaudan SA. (2017). Organic compound used as fragrance ingredients.[3][7][8][9] WO2017139920A1.

  • Aldol Chemistry Context: Murzin, D. Y., et al. (2019).[4] Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Catalysis Letters. [1]

  • General Jasmonoid Synthesis: Dubs, P., & Stüssi, R. (1978). Synthesis of Jasmone and Dihydrojasmone. Helvetica Chimica Acta. (Classic reference for mechanism comparison).

Disclaimer: This protocol is for research and development purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE. Check local regulations regarding the handling of specific aldehydes and ketones.

Sources

Asymmetric synthesis of chiral 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of Chiral 2,5-Dimethylcyclopentan-1-one

Executive Summary

Target Molecule: trans-(2R,5R)-2,5-Dimethylcyclopentan-1-one (and its enantiomer). Significance: This scaffold is a critical chiral building block for the synthesis of bioactive terpenes, pheromones, and prostaglandin analogues. The Challenge: The synthesis is complicated by two factors:

  • Diastereocontrol: The cis-isomer is a meso compound (achiral), while the trans-isomer is the desired chiral target.[1]

  • Epimerization: The

    
    -protons at C2 and C5 are acidic, leading to rapid racemization/epimerization under basic conditions.[1]
    

Scope: This guide details two protocols. The Primary Protocol utilizes a modern Biocatalytic Dynamic Kinetic Resolution (DKR) using Ene-Reductases (EREDs), offering >99% ee and high trans-selectivity.[1] The Secondary Protocol outlines a Chemical Equilibration method for thermodynamic control.

Strategic Analysis & Mechanism

Stereochemical Landscape

The this compound system exists in thermodynamic equilibrium.[1] The trans-isomer is thermodynamically favored (approx. 90:10 ratio) over the cis-isomer due to the pseudo-equatorial positioning of the methyl groups, which minimizes 1,3-diaxial-like steric interactions.

  • cis-Isomer: meso-(2R,5S).[1] Achiral. (Undesired).

  • trans-Isomer: Chiral pair (2R,5R) and (2S,5S).[1] (Target).

The Biocatalytic Advantage (DKR)

We utilize the rapid racemization of the starting material, 2,5-dimethylcyclopent-2-en-1-one , to our advantage.[1]

  • Substrate: Racemic 2,5-dimethylcyclopent-2-en-1-one.[1]

  • Process: The substrate possesses an acidic proton at C5.[1] In the aqueous buffer, the (R)- and (S)-enantiomers of the substrate interconvert (racemize).[1]

  • Catalyst: An Ene-Reductase (Old Yellow Enzyme family) selectively binds one enantiomer of the alkene and reduces the C=C bond.[1]

  • Result: Because the substrate racemization is faster than the reduction, 100% of the racemic starting material is funneled into a single stereoisomer of the product (100% theoretical yield, >99% ee).

DKR_Mechanism Substrate_R Substrate (R) (2,5-dimethylcyclopent-2-en-1-one) Substrate_S Substrate (S) (2,5-dimethylcyclopent-2-en-1-one) Substrate_R->Substrate_S Spontaneous Racemization (Fast) Enzyme_Complex Enzyme-Substrate Complex Substrate_S->Enzyme_Complex Selective Binding Product Product (trans-2,5-dimethylcyclopentanone) Enzyme_Complex->Product Stereoselective Reduction (NADPH)

Figure 1: The Dynamic Kinetic Resolution pathway allows for the conversion of racemic starting material into a single enantiomer product.

Primary Protocol: Biocatalytic Synthesis (DKR)

Objective: Synthesis of (2R,5R)-2,5-Dimethylcyclopentan-1-one. Scale: 10 mmol (approx. 1.1 g). Catalyst: OYE1 (from Saccharomyces pastorianus) or commercial equivalent (e.g., Codexis ERED panel).[1]

Reagents & Equipment
ComponentSpecificationQuantityRole
Substrate 2,5-Dimethylcyclopent-2-en-1-one1.10 g (10 mmol)Precursor
Enzyme OYE1 (lyophilized powder)50 mgChiral Reductase
Cofactor NADP+10 mg (Cat.)[1]Hydride Source
Recycling System Glucose Dehydrogenase (GDH)20 mgCofactor Regeneration
Co-substrate D-Glucose2.0 g (excess)Hydride Donor
Buffer KPi (100 mM, pH 7.[1]0)50 mLReaction Medium
Solvent MTBE (Methyl tert-butyl ether)5 mLOrganic Phase (Source 1)
Step-by-Step Procedure
  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Degas by sparging with nitrogen for 15 minutes (EREDs are oxygen-sensitive).[1]

  • Cofactor Mix: Dissolve D-Glucose (2.0 g) and NADP+ (10 mg) in the buffer.

  • Enzyme Activation: Add GDH (20 mg) and OYE1 (50 mg) to the buffer solution. Stir gently at 100 rpm for 5 minutes to dissolve.

  • Substrate Addition: Dissolve the substrate (1.10 g) in 5 mL of MTBE. Add this solution dropwise to the aqueous enzyme mixture.

    • Expert Note: The biphasic system (MTBE/Buffer) serves two purposes: it acts as a reservoir for the substrate (preventing enzyme inhibition) and extracts the product as it forms.[1]

  • Reaction: Seal the vessel and stir at 30°C, 250 rpm for 24 hours.

    • Monitoring: Monitor pH periodically; if it drops below 6.5, adjust with 1M NaOH (carefully) to maintain the racemization rate of the substrate.

  • Workup:

    • Add 50 mL of Ethyl Acetate (EtOAc) to the reaction mixture.

    • Centrifuge (3000 rpm, 5 min) to break the emulsion.

    • Separate the organic layer.[1] Extract the aqueous layer 2x with EtOAc (30 mL).[1]

    • Combine organics, dry over MgSO₄, and concentrate under reduced pressure (keep bath temp < 30°C due to volatility).

  • Purification: Flash chromatography is usually not required if conversion is >99%.[1] If needed, use Silica gel (Hexane/EtOAc 95:5).[1]

Validation Criteria:

  • Conversion: >98% (by GC-FID).[1]

  • Diastereomeric Ratio (dr): >95:5 (trans:cis).[1]

  • Enantiomeric Excess (ee): >99% (Chiral GC).[1][2]

Secondary Protocol: Chemical Equilibration

Objective: Thermodynamic equilibration to maximize trans-isomer yield from mixed/cis-rich streams. Context: Use this if the biocatalytic route is unavailable or if correcting a batch from non-selective hydrogenation.

Procedure
  • Dissolution: Dissolve the mixture of 2,5-dimethylcyclopentanone isomers (1.0 g) in dry Methanol (10 mL).

  • Base Treatment: Add Sodium Methoxide (NaOMe, 0.5 eq, 25 wt% in MeOH).

  • Equilibration: Reflux the mixture under Nitrogen for 4 hours.

    • Mechanism:[3][4][5] The base deprotonates the

      
      -carbons, forming enolates.[1] Reprotonation occurs from the least hindered face.[1]
      
  • Quench: Cool to 0°C. Add Acetic Acid (glacial) dropwise until pH ~7.

    • Critical Step: Do not use aqueous acid for the quench if possible, or work up immediately, to prevent uncontrolled acid-catalyzed isomerization during extraction.[1]

  • Isolation: Dilute with pentane, wash with cold water, dry over Na₂SO₄, and concentrate.

Expected Outcome: ~90:10 ratio of trans:cis.[1] Pure trans isomer can be obtained by careful fractional distillation or preparative GC.[1]

Analytical Methods

Technique: Chiral Gas Chromatography (GC).[1] Column: Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm x 0.25 µm) or equivalent Cyclodextrin-based phase.[1]

ParameterSetting
Injector Temp 220°C
Detector (FID) 250°C
Carrier Gas Helium (1.0 mL/min)
Oven Program 80°C (hold 2 min)

2°C/min

130°C

Retention Times (Approximate):

  • (2R,5S)-cis (meso): 12.5 min

  • (2S,5S)-trans: 13.8 min

  • (2R,5R)-trans: 14.2 min

Expert Insights & Troubleshooting

  • Volatility Warning: this compound is volatile.[1] Avoid high-vacuum rotary evaporation for extended periods.[1] Use a mild vacuum and keep the water bath cool.[1]

  • Epimerization Risk: The purified trans-isomer is shelf-stable but will equilibrate to the cis-form if stored in contact with untreated glass (slightly basic surface) or trace acids.[1] Store in silylated glass vials or Teflon containers at -20°C.

  • Enzyme Selection: While OYE1 is standard, newer commercial EREDs (e.g., from Bacillus sp.) may offer different stereoselectivities.[1] Always screen a small panel (OYE1, OYE2, OPR1) if the desired enantiomer is not obtained.[1]

Workflow_Decision Start Start: Target 2,5-Dimethylcyclopentanone Is_Substrate_Available Is 2,5-Dimethylcyclopent-2-en-1-one available? Start->Is_Substrate_Available Route_Bio Route A: Biocatalytic DKR (High ee, High trans-selectivity) Is_Substrate_Available->Route_Bio Yes Route_Chem Route B: Hydrogenation + Equilibration (Racemic trans/cis mixture) Is_Substrate_Available->Route_Chem No (Use 2,5-dimethyl-1,3-cpd?) Step_Bio Execute Protocol 3.2 (OYE1 Enzyme) Route_Bio->Step_Bio Step_Chem 1. Pd/C H2 Hydrogenation 2. NaOMe Equilibration Route_Chem->Step_Chem Result_Bio Product: >99% ee trans-isomer Step_Bio->Result_Bio Result_Chem Product: Racemic trans-isomer (90%) Step_Chem->Result_Chem

Figure 2: Decision Matrix for Synthetic Route Selection.

References

  • Biocatalytic Reduction & DKR

    • Toogood, H. S., et al. "Biocatalytic Reductions of Alkenes."[1] Nature Catalysis, 2018.[1]

    • Source:[1]

  • Ene-Reductase Mechanisms (OYE Family)

    • Stueckler, C., et al. "Stereocomplementary bioreduction of alpha,beta-unsaturated dicarboxylic acids and dimethyl esters using ene-reductases."[1] Organic & Biomolecular Chemistry, 2010.[1]

    • Source:[1]

  • Thermodynamic Stability & Equilibration

    • House, H. O. "Modern Synthetic Reactions."[1] W. A. Benjamin, 1972.[1] (Foundational text on enolate equilibration).

    • Source:[1][6]

  • Analytical Separation (GC)

    • Schurig, V. "Separation of enantiomers by gas chromatography."[1] Journal of Chromatography A, 2001.[1]

    • Source:

Sources

Industrial Applications of 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Fragrance Synthesis Intermediates & Chiral Scaffolding

Executive Summary

2,5-Dimethylcyclopentan-1-one (CAS: 4041-09-2) is a cyclic ketone characterized by a five-membered ring substituted with methyl groups at the


 and 

positions.[1] While chemically simple, its structural symmetry (in the cis-form) and potential for desymmetrization make it a high-value scaffold in two distinct industrial sectors: Fragrance Chemistry and Pharmaceutical Asymmetric Synthesis .

This guide details the practical application of this compound as a nucleophile in aldol condensations for jasmonoid synthesis and as a substrate for enzymatic kinetic resolution to yield chiral building blocks.

Chemical Identity & Physical Profile

Before initiating protocols, the isomeric composition of the starting material must be verified. The commercial material is typically a mixture of cis (meso) and trans (racemic) diastereomers.

PropertySpecificationNotes
CAS Number 4041-09-2
Molecular Formula

Molecular Weight 112.17 g/mol
Boiling Point 146.5 °CSeparation of isomers via distillation is difficult due to proximity.
Density 0.882 g/mLAt 25 °C
Flash Point 33 °C (Closed Cup)Flammable Liquid (Category 3)
Stereochemistry Mixture of cis (meso) and trans (racemic)cis-isomer is thermodynamically less stable but often required for bioactivity.

Critical Handling Note: Due to the


-protons, the cis and trans isomers can equilibrate under acidic or basic conditions. Protocols must account for thermodynamic equilibration if a specific isomer is desired.
Application I: Synthesis of Jasmonoid Fragrance Analogs

The cyclopentanone ring is the core pharmacophore for "jasmonoids"—compounds eliciting floral, woody, and herbal olfactory responses. This compound serves as a precursor for synthesizing


-alkylidene derivatives via Aldol Condensation . These derivatives mimic the structure of Jasmone and Dihydrojasmone.
Mechanism of Action

The reaction utilizes the acidity of the


-proton (pKa ~20) to form an enolate, which attacks an aldehyde (e.g., n-pentanal or benzaldehyde). The resulting 

-hydroxy ketone undergoes dehydration (E1cB mechanism) to form the

-unsaturated ketone (the fragrance active).
Visualization: Aldol Condensation Pathway

AldolPathway SM This compound (Nucleophile) Enolate Thermodynamic Enolate (Intermediate) SM->Enolate Base (NaOH/KOH) Aldehyde Aldehyde R-CHO (Electrophile) Aldehyde->Enolate Attack Aldol β-Hydroxy Ketone Enolate->Aldol C-C Bond Formation Product α-Alkylidene Derivative (Fragrance Active) Aldol->Product -H2O (Dehydration)

Figure 1: Synthetic workflow for converting 2,5-dimethylcyclopentanone into fragrance actives via Aldol Condensation.

Protocol 1: Base-Catalyzed Aldol Condensation

Objective: Synthesis of 2-pentylidene-2,5-dimethylcyclopentan-1-one (Jasmone Analog).

Reagents:

  • This compound (1.0 eq)[1][2][3][4]

  • n-Pentanal (1.1 eq)

  • Sodium Hydroxide (NaOH), 5% aqueous solution

  • Ethanol (Solvent)

  • Hydrochloric Acid (1M) for neutralization

Step-by-Step Procedure:

  • Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Purge with nitrogen.[5]

  • Solvent Charge: Add Ethanol (10 volumes relative to ketone) and this compound (1.0 eq).

  • Catalyst Addition: Add 5% NaOH solution (0.2 eq) dropwise while stirring at room temperature.

  • Aldehyde Addition: Add n-Pentanal (1.1 eq) slowly over 30 minutes. The reaction is exothermic; maintain temperature

    
     using a water bath to prevent self-polymerization of the aldehyde.
    
  • Reflux: Heat the mixture to mild reflux (78 °C) for 4–6 hours. Monitor reaction progress via GC-MS (Target: Disappearance of ketone peak).

    • Note: The reflux promotes the dehydration step to form the double bond.

  • Quench: Cool to room temperature. Neutralize to pH 7 using 1M HCl.

  • Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via vacuum distillation. The product (

    
    -unsaturated ketone) typically has a higher boiling point than the starting materials.
    
Application II: Chiral Building Block via Stereoselective Reduction

In pharmaceutical development, this compound is a pro-chiral or racemic scaffold used to generate chiral alcohols (2,5-dimethylcyclopentanol). These alcohols are intermediates for prostaglandins and specific enzyme inhibitors.

Because the starting material is a mixture of isomers, a Dynamic Kinetic Resolution (DKR) or enzymatic selection is preferred to obtain high enantiomeric excess (ee).

Visualization: Biocatalytic Resolution

Biocatalysis Racemic Racemic This compound Transition Enzyme-Substrate Complex Racemic->Transition Stereoselective Binding Enzyme Ketoreductase (KRED) + NADPH Enzyme->Transition Product (1R, 2S, 5R)-2,5-Dimethylcyclopentanol (Chiral Alcohol) Transition->Product Reduction Recycle Cofactor Recycling (GDH/Glucose) Recycle->Enzyme Regenerates NADPH

Figure 2: Enzymatic reduction workflow utilizing Ketoreductase (KRED) for chiral synthesis.

Protocol 2: Biocatalytic Reduction (KRED Screen)

Objective: Production of enantiopure 2,5-dimethylcyclopentanol.

Reagents:

  • Substrate: this compound[1][2][3]

  • Enzyme: KRED Screening Kit (e.g., Codexis or similar libraries)

  • Cofactor: NADP+ / NADPH

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM Magnesium Sulfate (

    
    ).
    
  • Substrate Solution: Dissolve the ketone in Isopropyl Alcohol (IPA) or DMSO to create a 10% w/v stock solution.

  • Reaction Assembly: In a reaction vessel, combine:

    • Buffer (90% v/v)

    • Glucose (1.5 eq relative to ketone)

    • GDH (5 U/mL)

    • NADP+ (0.1 mM)

    • KRED Enzyme (10 mg/mL loading)

  • Initiation: Add the ketone stock solution.

  • Incubation: Shake at 30 °C / 250 rpm for 24 hours.

  • Monitoring: Extract a 100 µL aliquot with Ethyl Acetate. Analyze via Chiral GC (Column: Cyclodex-B or equivalent).

    • Success Metric: Conversion > 90% and ee > 98%.

  • Isolation: Saturate the aqueous phase with NaCl. Extract with MTBE (Methyl tert-butyl ether). Dry and concentrate.

Quality Control & Safety

Analytical Parameters:

  • GC-MS: Essential for determining the cis/trans ratio. The cis isomer (meso) typically elutes differently than the trans pair on non-polar columns.

  • NMR:

    
    -NMR will show distinct shifts for the methyl protons depending on their axial/equatorial orientation relative to the carbonyl.
    

Safety Hazards (GHS Classifications):

  • H226: Flammable liquid and vapor.[6]

  • H315/H319: Causes skin and serious eye irritation.[6]

  • Storage: Store under nitrogen in a cool, well-ventilated place. Avoid oxidizing agents.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15555, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 2,5-Dimethylcyclopentanone Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • The Good Scents Company. this compound Fragrance Profile and Safety. Retrieved from [Link]

Sources

High-Performance Derivatization Strategies for 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-DMC-001

Abstract

2,5-Dimethylcyclopentan-1-one (CAS: 4041-09-2) is a critical intermediate in the synthesis of bioactive pheromones, fragrances, and pharmaceutical scaffolds. Its analysis is frequently complicated by two factors: high volatility , which challenges reproducibility in open-vessel handling, and lack of UV chromophores , which renders standard HPLC-UV detection ineffective. This guide details two validated derivatization protocols: Methoximation (MOX) for Gas Chromatography (GC) stability and 2,4-Dinitrophenylhydrazine (DNPH) labeling for high-sensitivity HPLC analysis.

Chemical Basis of Derivatization

Both protocols rely on nucleophilic addition-elimination at the carbonyl carbon. The nucleophilic nitrogen of the derivatizing agent attacks the electrophilic carbonyl, followed by dehydration to form a C=N double bond (Schiff base).

Reaction Mechanism (General)

The following diagram illustrates the generic pathway for both Methoximation and DNPH derivatization.

ReactionMechanism Ketone This compound (Electrophile) Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack (Acid Cat.) Reagent Nucleophile (H2N-R) Reagent->Intermediate Product Derivative (C=N-R) + H2O Intermediate->Product Dehydration (-H2O)

Figure 1: General mechanism for carbonyl derivatization via condensation.

Protocol A: Methoximation (MOX) for GC-MS

Purpose: To stabilize the ketone against enolization and improve peak shape/thermal stability. Target Audience: Metabolomics researchers and fragrance profilers.

The "Syn/Anti" Phenomenon (Critical Expertise)

Unlike the parent ketone, the oxime derivative possesses a fixed C=N double bond.[1] Because this compound is asymmetric (depending on the cis/trans orientation of methyl groups), methoximation often yields two distinct geometric isomers (syn and anti ) for each stereoisomer of the ketone.

  • Observation: You may see two peaks in the GC chromatogram for a single pure standard.

  • Validation: Verify mass spectra equality for both peaks. Sum the areas of both peaks for quantitative analysis.

Reagents & Materials
  • Reagent: Methoxyamine Hydrochloride (MeOx[2][3]·HCl), 20 mg/mL in Pyridine.[4]

  • Solvent: Anhydrous Pyridine (Acts as both solvent and acid scavenger).

  • Internal Standard (IS): Cyclohexanone-d4 or Naphthalene-d8.

Step-by-Step Workflow
  • Preparation: Dissolve 20 mg Methoxyamine HCl in 1 mL anhydrous pyridine. (Protect from moisture).

  • Addition: Add 50 µL of sample (extract or standard) to a GC vial.

  • Derivatization: Add 100 µL of the MeOx/Pyridine reagent.

  • Incubation: Cap tightly and incubate at 60°C for 60 minutes .

    • Note: Higher temperatures ensure complete conversion of sterically hindered ketones.

  • Workup (Optional but Recommended):

    • Add 200 µL Hexane to the reaction mixture.

    • Add 200 µL saturated NaCl solution (to remove pyridine).

    • Vortex and centrifuge. Transfer the top organic layer (Hexane) to a new vial for injection.

  • Analysis: Inject 1 µL into GC-MS (Split 1:10 or Splitless depending on concentration).

GC-MS Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Inlet: 250°C.

  • Oven: 60°C (1 min) → 10°C/min → 280°C.

  • Target Ion: Look for M+ = 141 m/z (Parent 112 + 29 mass shift).

Protocol B: DNPH Derivatization for HPLC-UV

Purpose: To introduce a strong UV chromophore (ε ≈ 18,000 L/mol·cm at 360 nm) for trace quantification. Target Audience: QC labs and environmental analysis.

Reagents
  • DNPH Solution: 3.6 mg/mL 2,4-Dinitrophenylhydrazine in Acetonitrile (ACN) containing 1% (v/v) Phosphoric Acid or HCl.

    • Safety Warning: Dry DNPH is explosive. Keep wetted.

  • Diluent: Acetonitrile (HPLC Grade).

Step-by-Step Workflow
  • Reaction: Mix 500 µL of Sample (in ACN) with 500 µL of Acidified DNPH solution.

  • Incubation: Allow to stand at Room Temperature for 30 minutes .

    • Visual Check: Solution usually turns from yellow to orange/red upon reaction.

  • Quenching (Optional): If the sample is highly acidic, neutralize with a buffer, but for standard HPLC, direct injection is often acceptable if the mobile phase is acidic.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

  • Analysis: Inject 10 µL into HPLC.

HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 360 nm (Reference 450 nm)

Decision Matrix & Troubleshooting

Use the following logic flow to select the correct method and troubleshoot common issues.

Workflow Start Start: this compound Sample Decision Primary Analytical Goal? Start->Decision GC_Path Volatile Profiling / Complex Matrix (Choose GC-MS) Decision->GC_Path Stability HPLC_Path Trace Quantification / QC (Choose HPLC-UV) Decision->HPLC_Path Sensitivity Method_A Method A: Methoximation GC_Path->Method_A Issue_GC Issue: Split Peaks? Method_A->Issue_GC Fix_GC Normal (Syn/Anti Isomers). Sum Areas. Issue_GC->Fix_GC Method_B Method B: DNPH Labeling HPLC_Path->Method_B Issue_LC Issue: Peak Tailing? Method_B->Issue_LC Fix_LC Increase Acid in Mobile Phase or Check Column pH Limit. Issue_LC->Fix_LC

Figure 2: Analytical decision tree and troubleshooting logic.

Comparative Data Summary
FeatureMethod A (MOX/GC)Method B (DNPH/HPLC)
Derivative Mass +29 Da (M+ 141)+180 Da (M+ 292)
Detection Limit ~1-10 ppm (Scan), ppb (SIM)~10-50 ppb
Isomer Separation Resolves cis/trans + syn/antiOften co-elutes isomers unless chiral column used
Main Interference Water (must be anhydrous)Other aldehydes/ketones (Acetone contamination)

References

  • National Institute of Standards and Technology (NIST). (2023). Cyclopentanone, 2,5-dimethyl- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. (Standard protocol for Methoximation). [Link]

  • Agilent Technologies. (2020). Analysis of DNPH-Derivatized Aldehydes and Ketones. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,5-Dimethylcyclopentan-1-one Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to function as a high-level support resource for researchers optimizing the synthesis of 2,5-Dimethylcyclopentan-1-one . It prioritizes process chemistry logic, scalability, and troubleshooting.

Executive Summary & Route Selection

Synthesis of this compound presents a classic regiochemical challenge: distinguishing between the thermodynamic 2,2-dimethyl product and the desired 2,5-dimethyl isomer.

For professional applications requiring high isomeric purity and scalability, we recommend the Dieckmann Condensation route over direct alkylation. While direct alkylation is faster for small-scale discovery, it suffers from poor regiocontrol (favoring gem-dimethylation) unless strictly kinetically controlled.

Route Comparison Matrix
FeatureRoute A: Dieckmann Condensation (Recommended)Route B: Direct Methylation (Alternative)
Precursor Dimethyl 2,5-dimethyladipateCyclopentanone + MeI
Regiocontrol Absolute (Structural constraint)Poor (Requires -78°C kinetic control)
Scalability High (Industrial Standard)Low (Cryogenic limits)
Primary Impurity Linear esters, O-alkylated byproducts2,2-dimethylcyclopentanone
Typical Yield 75–85%40–60%

Protocol A: The Dieckmann Condensation (High-Fidelity Route)

This route utilizes a pre-functionalized linear precursor to "lock in" the 2,5-substitution pattern, eliminating the risk of 2,2-dimethyl formation.

Core Workflow
  • Cyclization: Dimethyl 2,5-dimethyladipate

    
     2-carbomethoxy-2,5-dimethylcyclopentanone.
    
  • Hydrolysis/Decarboxylation: Removal of the ester group to yield the target ketone.

Step-by-Step Optimization Guide

Step 1: Cyclization

  • Reagents: Sodium Methoxide (NaOMe) in dry Toluene or Methanol.

  • Critical Parameter: Solvent dryness . Water causes premature hydrolysis and opens the ring.

  • Procedure:

    • Charge reactor with 1.2 eq NaOMe powder.

    • Add dry Toluene (0.5 M concentration relative to diester).

    • Heat to reflux (110°C).

    • Add Dimethyl 2,5-dimethyladipate dropwise over 2–4 hours. Slow addition is crucial to maintain high dilution and favor intramolecular cyclization over intermolecular polymerization.

    • Distill off the methanol-toluene azeotrope continuously to drive the equilibrium forward.

Step 2: Hydrolysis & Decarboxylation

  • Reagents: 10% H₂SO₄ or HCl (aq).

  • Procedure:

    • Cool the cyclization mixture.

    • Acidify to pH < 2.

    • Reflux vigorously for 4–6 hours. The CO₂ evolution indicates decarboxylation.

    • Extract with ether/DCM.

Troubleshooting The Dieckmann Route

Q: My yield is low (<40%), and I see significant polymeric residue.

  • Diagnosis: Intermolecular condensation (Claisen) competed with intramolecular cyclization (Dieckmann).

  • Fix: Apply the Ruggli-Ziegler Dilution Principle .

    • Decrease the concentration of the diester feed.

    • Increase the addition time (e.g., from 2 hours to 6 hours).

    • Ensure vigorous stirring to disperse the reactant immediately.

Q: The reaction stalls before completion.

  • Diagnosis: Methanol buildup is shifting the equilibrium backward.

  • Fix: Ensure your distillation head is actively removing the Methanol/Toluene azeotrope (63.8°C). If using NaH/THF, hydrogen evolution drives the reaction, but NaOMe/Toluene is safer for scale-up if methanol is removed.

Q: I am detecting 2-methylcyclopentanone impurities.

  • Diagnosis: Decarboxylation of unreacted/monomethylated adipate impurities or retro-Claisen cleavage.

  • Fix: Verify the purity of your starting material (Dimethyl 2,5-dimethyladipate). It must be >98% pure.

Protocol B: Direct Methylation (Kinetic Control)

Use this route only if you cannot source the adipate precursor.

To obtain the 2,5-isomer, you must access the Kinetic Enolate of 2-methylcyclopentanone.

  • Thermodynamic Enolate: Forms at the more substituted carbon (C2)

    
     Yields 2,2-dimethyl  (Undesired).
    
  • Kinetic Enolate: Forms at the less substituted carbon (C5)

    
     Yields 2,5-dimethyl  (Desired).
    
Critical Reaction Conditions
ParameterConditionReason
Base LDA (Lithium Diisopropylamide)Bulky base prevents attack at the hindered C2 position.
Temperature -78°C (Strict)Prevents equilibration to the thermodynamic enolate.
Solvent THF (Anhydrous)Solvates lithium cation; essential for kinetic control.
Addition Slow addition of ketone to baseEnsures base is always in excess, preventing proton transfer between enolate and ketone.
Troubleshooting Methylation

Q: I have a 50:50 mixture of 2,2-dimethyl and 2,5-dimethyl isomers.

  • Cause: "Enolate Equilibration." You likely allowed the temperature to rise above -50°C before adding the methyl iodide, or the quenching was not fast enough.

  • Solution: Keep the reaction at -78°C for the entire deprotonation and alkylation step. Use a co-solvent like HMPA or DMPU (caution: toxic) to accelerate the alkylation rate at low temperatures.

Q: Can I use NaH or KOtBu?

  • Answer: NO. These bases operate under thermodynamic control at room temperature and will almost exclusively yield the 2,2-dimethyl (gem-dimethyl) product.

Stereochemistry: Cis vs. Trans

The this compound product exists as two diastereomers:

  • Trans (Thermodynamic): Methyl groups on opposite sides of the ring.

  • Cis (Kinetic): Methyl groups on the same side.

Equilibration Protocol: If you require the thermodynamically stable isomer (typically trans for 2,5-systems due to minimized steric strain, though cis can be stable in specific bicyclic hydrindanone systems), treat the mixture with a catalytic amount of acid (p-TsOH) or base (NaOMe) in methanol and reflux for 2 hours.

  • Note: In simple 2,5-dialkylcyclopentanones, the trans isomer minimizes eclipsing interactions.

Visual Troubleshooting Guides

Diagram 1: Synthesis Workflow & Logic

This flow chart illustrates the decision-making process between the Dieckmann and Methylation routes.

SynthesisWorkflow Start Target: this compound Decision Is Dimethyl 2,5-dimethyladipate available? Start->Decision RouteA Route A: Dieckmann Condensation (High Regiocontrol) Decision->RouteA Yes RouteB Route B: Direct Methylation (Difficult Regiocontrol) Decision->RouteB No StepA1 Cyclization: NaOMe/Toluene, Reflux (Remove MeOH) RouteA->StepA1 StepA2 Intermediate: 2-carbomethoxy-2,5-dimethyl... StepA1->StepA2 StepA3 Hydrolysis/Decarboxylation (H2SO4, Reflux) StepA2->StepA3 FinalProduct Final Product (Cis/Trans Mixture) StepA3->FinalProduct Yield: ~80% High Purity StepB1 Precursor: 2-Methylcyclopentanone RouteB->StepB1 StepB2 Kinetic Deprotonation (LDA, -78°C, THF) StepB1->StepB2 StepB3 Quench with MeI (Maintain -78°C) StepB2->StepB3 StepB3->FinalProduct Yield: ~50% Risk of 2,2-isomer

Caption: Decision matrix for selecting the optimal synthesis route based on precursor availability and purity requirements.

Diagram 2: Troubleshooting Low Yield (Dieckmann Route)

Troubleshooting Problem Issue: Low Yield / Polymerization Check1 Check Reaction Concentration Problem->Check1 Action1 Dilute Reaction (High Dilution Principle) Add Diester Slower Check1->Action1 Conc > 0.5M Check2 Check Solvent Dryness Check1->Check2 Conc OK Action2 Redistill Toluene over Na Ensure Anhydrous Conditions Check2->Action2 Wet Solvent Check3 Check Methanol Removal Check2->Check3 Solvent Dry Action3 Install Dean-Stark Trap or Fractionating Column Check3->Action3 Reflux w/o removal

Caption: Logic tree for diagnosing low yields in the Dieckmann cyclization step.

References

  • Dieckmann Condensation Protocol & Catalysts

    • Process for the preparation of 2,5-dimethylcyclopentanone.[1] US Patent 2863923A.

    • Source:

  • Regioselective Alkylation of Cyclopentanones

    • Enantioselective methylation of cyclopentanone (Discussion of Kinetic vs Thermodynamic control).
    • Source:

  • Stereochemical Stability (Cis/Trans)

    • Relative Stability of cis- and trans-Hydrindanones (Analogous 2,5-systems). Molecules, 2015.[2]

    • Source:

  • Alternative Biomass Routes (Contextual)

    • Synthesis of biomass-derived methylcyclopentane via aldol condensation of 2,5-hexanedione (Yields 3-methyl, not 2,5-dimethyl).
    • Source:

Sources

Technical Support Center: 2,5-Dimethylcyclopentan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Simple" Ketone Trap

You are likely here because a "standard" methylation of cyclopentanone yielded a complex mixture rather than your target. While 2,5-dimethylcyclopentan-1-one appears structurally simple, its synthesis is a classic battleground between kinetic vs. thermodynamic control and regioselectivity .

This guide bypasses generic advice. We focus on the specific mechanistic failures that generate the four most common impurity classes: Regioisomers (Gem-dimethyl) , Polyalkylates , Aldol Dimers , and Stereoisomers .

Module 1: Diagnosing the Impurity Profile

Before attempting remediation, compare your GC-MS/NMR data against this impurity fingerprint table.

Table 1: Common Byproducts & Diagnostic Signals
Impurity ClassSpecific CompoundOriginDiagnostic Marker (Approx.)[1][2][3]
Target 2,5-Dimethylcyclopentanone Desired Product

H NMR:

1.0-1.1 (d, 6H, -CH

), Symm. Multiplets
Regioisomer 2,2-Dimethylcyclopentanone Proton Transfer / Thermodynamic Sink

C NMR:
Quaternary C at

-position (

45-50 ppm)
Polyalkylate 2,2,5-Trimethylcyclopentanone Over-methylation (Exothermic runaway)MS (EI): M+ = 126 (Target is M+ = 112)
Dimer Cyclopentanone Aldol Condensates High Conc. / Weak Base / High TempMS: M+ = 150+; IR: 1600-1650 cm

(Enone)
Enol Ether 1-Methoxy-cyclopentene derivs. O-Alkylation (Hard electrophile)

H NMR:

3.5-3.6 (s, -OCH

), Olefinic H

Module 2: Troubleshooting Direct Alkylation

The Scenario: You treated cyclopentanone (or 2-methylcyclopentanone) with a base (NaH, LDA, KOtBu) and Methyl Iodide (MeI). The Result: A statistical mixture of 2,2-dimethyl, 2,5-dimethyl, and trimethylated products.

Root Cause Analysis: The Proton Transfer Cascade

The fundamental issue is that the mono-methylated product (2-methylcyclopentanone) is more acidic (kinetic acidity) or undergoes rapid proton exchange with the unreacted enolate. This leads to the "Gem-Dimethyl Effect" where the second methyl group attacks the same carbon as the first.

Visualizing the Pathway (Graphviz)

AlkylationPathways Start Cyclopentanone Enolate1 Enolate A Start->Enolate1 Base Mono 2-Methyl cyclopentanone Enolate1->Mono MeI EnolateThermo Thermodynamic Enolate (More Substituted) Enolate1->EnolateThermo Proton Transfer (Fast!) EnolateKinetic Kinetic Enolate (Less Substituted) Mono->EnolateKinetic LDA / -78°C (Steric Control) Mono->EnolateThermo NaH / RT (Equilibration) Target 2,5-Dimethyl (TARGET) EnolateKinetic->Target MeI Byproduct 2,2-Dimethyl (IMPURITY) EnolateThermo->Byproduct MeI

Caption: Divergent pathways in methylation. Proton transfer (dashed red) rapidly converts the initial product into the thermodynamic precursor for the unwanted 2,2-isomer.

Corrective Protocol: The "Stork Enamine" Workaround

Direct alkylation with simple bases is rarely high-yield for the 2,5-isomer. Switch to the Enamine method to force regioselectivity.

  • Enamine Formation: React 2-methylcyclopentanone with pyrrolidine (catalytic pTsOH, toluene reflux, Dean-Stark). This forms the less substituted enamine almost exclusively due to steric strain (A(1,3) strain).[1]

  • Alkylation: Treat the enamine with MeI. The enamine attacks from the less hindered position (C-5).

  • Hydrolysis: Acidic workup releases the 2,5-dimethyl ketone.

Critical Check: If you must use direct alkylation, use LDA (1.1 equiv) at -78°C , add the ketone slowly to the base (inverse addition), and quench immediately after adding MeI. Never allow the reaction to warm up before quenching.

Module 3: The Dieckmann Route Issues

The Scenario: You are synthesizing the ring from dimethyl adipate (or 2,5-dimethyladipate) via Dieckmann condensation. The Result: Low yields or presence of open-chain esters.

FAQ: Why is my ring opening?

Q: I see dimethyl adipate reforming in my crude mixture. A: The Dieckmann condensation is reversible.[3] If you use an alkoxide base (e.g., NaOMe) in methanol, the equilibrium can shift back to the open diester, especially if water enters the system (hydrolysis).

Protocol Adjustment:

  • Solvent Switch: Move to an aprotic solvent (Toluene or Benzene) using a non-nucleophilic base (NaH or KH) to drive the evolution of H

    
     gas, making the cyclization irreversible.
    
  • Vapor Phase Catalysis: For scale-up, avoid liquid base entirely. Pass dimethyl 2,5-dimethyladipate over MnO

    
     on Alumina at 400-475°C . This creates the ketone directly via cyclization/decarboxylation with fewer oligomers [1].
    

Module 4: Stereochemistry (Cis vs. Trans)

The Scenario: You have the product, but it's a mixture of diastereomers. The Physics:

  • Trans (2S,5S / 2R,5R): Generally the thermodynamic product (methyl groups are pseudo-equatorial to minimize repulsion).

  • Cis (2R,5S): Often the kinetic product or formed via hydrogenation of the enone.

Separation Strategy

Standard distillation is often ineffective because the boiling point difference is negligible (< 2°C).

Recommended Workflow:

  • Equilibration: If you desire the trans isomer, treat the mixture with catalytic NaOMe in MeOH at reflux for 4 hours. This drives the mixture to the thermodynamic limit (usually >90% trans).

  • Chemical Separation (Li-Complexation):

    • Cyclic ketones/diamines can form solid complexes with Lithium salts (LiCl or LiBr) in non-polar solvents.

    • Protocol: Dissolve mixture in heptane. Add anhydrous LiCl. Stir for 24-48h. Filter the solid complex (often enriched in one isomer). Hydrolyze solid with water to recover [2].

  • High-Efficiency Fractionation: If physical separation is required without derivatization, use a spinning band distillation column with >50 theoretical plates.

Module 5: General Contaminants (Aldol & O-Alkylation)

The "Tar" Problem (Aldol Condensation)

If your reaction turns dark brown/black, you have polymerized your ketone.

  • Cause: High concentration of ketone in the presence of base. Cyclopentanone is highly prone to self-condensation compared to cyclohexanone.

  • Fix: High Dilution. Run the reaction at 0.1 M or lower. Add the ketone dropwise to the base solution.

The "Ghost" Peak (O-Alkylation)
  • Cause: Using "Hard" conditions (HMPA solvent, simple alkoxides) favors Oxygen attack over Carbon attack.

  • Fix: Use a softer counter-ion (Li+ over K+) and non-polar solvents where possible.

References

  • Bortnick, N. M. (1958).[4] Process for the preparation of 2,5-dimethylcyclopentanone. U.S. Patent No.[1][4] 2,863,923.[4] Washington, DC: U.S. Patent and Trademark Office. Link

  • Langer, A. W. (1975).[1] Separation and purification of cis and trans isomers. U.S. Patent No.[1][4] 3,880,925. Washington, DC: U.S. Patent and Trademark Office. Link

  • BenchChem Technical Support. (2025). Common side reactions in the methylation of cyclohexanone (Applicable to Cyclopentanone). Link

  • PubChem. (2025).[2] Compound Summary: (2S,5S)-2,5-dimethylcyclopentanone.[2] National Library of Medicine. Link

Disclaimer: This guide assumes standard laboratory safety protocols (GLP). Alkylating agents (MeI) are carcinogenic; Sodium Hydride (NaH) is pyrophoric. Always work in a fume hood.

Sources

Troubleshooting low yield in cyclopentanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Start Here

Before adjusting parameters, identify your synthesis route. The failure modes for thermal decarboxylation differ fundamentally from Dieckmann condensation. Use this decision matrix to locate your specific failure point.

Triage Start Identify Synthesis Route RouteA Method A: Thermal Decarboxylation (Adipic Acid + Ba(OH)2) Start->RouteA RouteB Method B: Dieckmann Condensation (Diester + Base) Start->RouteB Q_Temp Did reaction temp reach >285°C? RouteA->Q_Temp Q_Water Was solvent/base strictly anhydrous? RouteB->Q_Water Fail_Temp ISSUE: Incomplete Conversion (See Section 2.1) Q_Temp->Fail_Temp No (<280°C) Q_Cat Was catalyst mixed intimately? Q_Temp->Q_Cat Yes Fail_Cat ISSUE: Surface Area/Contact (See Section 2.2) Q_Cat->Fail_Cat No Fail_Water ISSUE: Catalyst Quenching (See Section 3.1) Q_Water->Fail_Water No/Unsure Q_Conc Was reaction run dilute (<0.5M)? Q_Water->Q_Conc Yes Fail_Poly ISSUE: Intermolecular Oligomers (See Section 3.2) Q_Conc->Fail_Poly No (High Conc)

Figure 1: Diagnostic logic flow for identifying the root cause of low yield based on synthetic methodology.

Method A: Thermal Decarboxylation of Adipic Acid

The "Classic" Route Target Yield: 75–85% (Isolated)

This method relies on Ketonic Decarboxylation .[1][2][3] The most common reason for low yield here is a misunderstanding of the temperature requirements. Adipic acid melts at ~152°C, but the reaction does not occur until ~285°C.

FAQ 2.1: The reaction mixture melted, but no distillate came over. Why?

Root Cause: Insufficient Activation Energy. The melting of adipic acid (152°C) is a physical change, not a chemical one. The decarboxylation activation barrier requires temperatures between 285°C and 295°C .

Corrective Protocol:

  • Equipment: Use a heating mantle with sand bath or Wood's metal for efficient heat transfer. Oil baths often smoke/degrade before reaching 300°C.

  • Monitoring: Install a thermometer inside the reaction melt, not just in the heating bath.

  • Visual Cue: You must observe vigorous bubbling (CO₂ evolution). If the liquid is quiescent, you are only melting the starting material.

FAQ 2.2: I obtained a black, tarry residue and very little liquid.

Root Cause: Polymerization due to Localized Overheating or Catalyst Failure. Cyclopentanone is sensitive to aldol-type self-condensation at high temperatures, leading to "red oil" or black tar.

Troubleshooting Table: Thermal Failure Modes

ObservationDiagnosisCorrective Action
Melt is clear/colorless No reaction occurring.Increase temp to 290°C.
Melt turns black rapidly Charring/Polymerization.Lower bath temp; improve stirring; switch to BaCO₃ (gentler than Ba(OH)₂).
Distillate is cloudy Normal. This is the water/cyclopentanone azeotrope. Do not discard!
Solid clumps in flask Poor Catalyst Mixing.Pulverize adipic acid and catalyst together in a mortar before heating.
FAQ 2.3: Does the catalyst choice matter? (Ba(OH)₂ vs. BaCO₃)

Expert Insight: Yes. While Barium Hydroxide (Ba(OH)₂) is standard, it releases water upon heating, which can induce hydrolysis side-reactions. Barium Carbonate (BaCO₃) is often superior for yield stability because it is anhydrous and maintains a neutral-to-basic buffer zone without generating excess water early in the ramp [1].

Protocol Validation:

  • Stoichiometry: Use 5-10 mol% catalyst.

  • Pre-Processing: Intimately grind the adipic acid and catalyst to a fine powder. This solid-state mixing is critical because the reaction initiates at the solid-liquid interface of the melting acid and the solid catalyst.

Method B: Dieckmann Condensation

The "Precision" Route Target Yield: 60–75% (Isolated)

This method transforms diethyl adipate into a


-keto ester, which is then hydrolyzed and decarboxylated. It is chemically milder but operationally more demanding.
FAQ 3.1: My reaction mixture never turned the characteristic yellow/orange color.

Root Cause: Catalyst Quenching (Moisture). Sodium ethoxide (NaOEt) or Sodium hydride (NaH) are instantly destroyed by water. Even "dry" commercial solvents often contain 50–100 ppm water, which is enough to stall the initiation.

Corrective Protocol:

  • Solvent: Distill toluene or benzene over sodium/benzophenone immediately before use.

  • Reagent: If using NaOEt, ensure it is freshly prepared or stored under argon. If using NaH, wash the mineral oil off with dry hexane before addition.

  • System: Flame-dry all glassware and maintain a positive pressure of Nitrogen/Argon.

FAQ 3.2: I isolated a thick oil instead of the volatile ketone.

Root Cause: Intermolecular Claisen Condensation (Oligomerization). If the concentration of diethyl adipate is too high, two separate molecules will react (Claisen) rather than one molecule cyclizing (Dieckmann).

Mechanism Visualization:

Dieckmann cluster_paths Competition Pathways Substrate Diethyl Adipate Enolate Enolate Intermediate Substrate->Enolate Base (NaOEt) Path_Intra Intramolecular (Dieckmann) Favored at High Dilution Enolate->Path_Intra Path_Inter Intermolecular (Claisen) Favored at High Conc. Enolate->Path_Inter Product Cyclopentanone Path_Intra->Product Hydrolysis/-CO2 Oligomer Linear Oligomers (Low Yield) Path_Inter->Oligomer

Figure 2: Kinetic competition between cyclization (desired) and polymerization (undesired).

Corrective Protocol (High Dilution Principle):

  • Do not dump the diester into the base all at once.

  • Dropwise Addition: Add the diethyl adipate (diluted in solvent) slowly to the refluxing base suspension over 2–4 hours. This keeps the instantaneous concentration of the ester low, statistically favoring the intramolecular reaction (cyclization) [2].

Purification & Isolation (The Hidden Yield Killer)

Many researchers successfully synthesize the compound but lose it during workup.

FAQ 4.1: My distillate boils at ~95°C. Is this a foreshot?

WARNING: Do not discard this fraction. Cyclopentanone forms a positive azeotrope with water .

  • Azeotrope BP: ~95°C[4]

  • Composition: ~58% Cyclopentanone / 42% Water (approximate) [3].

If you synthesized via Method A (which produces water), your product will distill at this lower temperature.

Isolation Protocol:

  • Collect the fraction boiling 90°C–135°C.

  • Salting Out: Saturate the aqueous distillate with NaCl. The cyclopentanone will separate as an upper organic layer.

  • Drying: Separate the organic layer and dry over anhydrous MgSO₄.

  • Final Distillation: Distill the dried organic layer. Collect pure cyclopentanone at 130–131°C .

References

  • Organic Syntheses. Cyclopentanone. Coll. Vol. 1, p.192 (1941); Vol. 5, p.37 (1925). (Describes the use of Barium Carbonate for high yields).

  • Globe Thesis. Study On The Preparation Of Cyclopentanone From Diethyl Adipate. (Detailed yield analysis of Dieckmann cyclization vs hydrolysis conditions).

  • University of Edinburgh. Azeotrope Bank: Cyclopentanone/Water Data. (Verifies the boiling point depression and azeotropic composition).

Sources

Technical Support Center: 2,5-Dimethylcyclopentan-1-one Purity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis and purification of 2,5-Dimethylcyclopentan-1-one .

Ticket Subject: Improving Purity & Diastereomeric Control of this compound Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Achieving high purity (>98%) for this compound is chemically challenging due to two primary factors:

  • Stereochemical Complexity: The molecule exists as two diastereomers (cis and trans).[2] The boiling point difference between them is negligible (<2°C), making simple distillation ineffective for isomer separation.

  • Synthetic Side-Reactions: Direct alkylation routes frequently result in poly-methylated impurities (2,2-dimethyl or 2,2,5-trimethyl derivatives) which are difficult to remove.[1][2]

This guide provides a troubleshooting workflow to diagnose impurity profiles and implement corrective purification or synthetic strategies.

Module 1: Diagnostic & Analytical Troubleshooting[1][2]

Q: I see a split peak in my GC/NMR. Is this an impurity?

A: It is likely the diastereomeric mixture of your target compound, not a structural impurity. this compound exists as a mixture of cis (meso) and trans (racemic) isomers.[1]

  • Thermodynamic Stability: The trans-isomer is thermodynamically more stable.[2] In the trans configuration, the two methyl groups can adopt a pseudo-equatorial conformation, minimizing 1,3-diaxial-like steric repulsion. The cis isomer forces one methyl group into a more sterically crowded position.[2]

  • Equilibrium Ratio: Under thermodynamic control (e.g., presence of base), the ratio typically equilibrates to approximately 90:10 to 95:5 (trans:cis) .

  • Action: If your application requires a specific isomer (often the trans for thermodynamic consistency), do not attempt to distill them apart immediately. Perform a chemical equilibration first (see Module 2).[2]

Q: My mass spec shows M+14 peaks (MW 126). What went wrong?

A: This indicates over-alkylation (formation of trimethylcyclopentanone).[2] This is a common failure mode in "Direct Alkylation" (using Methyl Iodide + LDA/NaH).[2] The introduction of the first methyl group increases the acidity of the remaining alpha-protons and makes the product more reactive to further alkylation than the starting material.

Data Table: Impurity Profile Identification

Impurity Type Molecular Weight Origin Removal Strategy
Target (2,5-dimethyl) 112.17 Desired Product N/A
Under-alkylated (2-methyl) 98.14 Incomplete Reaction Fractional Distillation (BP is ~15°C lower)
Over-alkylated (2,2,5-trimethyl) 126.20 Poly-alkylation (Kinetic issue) Difficult.[1] Requires high-plate distillation or chromatography.[1][2]

| Regio-isomer (2,2-dimethyl) | 112.17 | Wrong deprotonation site | Critical Failure. Cannot be separated by distillation.[1][2] |

Module 2: Purification Protocols (Downstream Solutions)

Q: Standard distillation isn't improving my purity. Why?

A: The boiling point difference between the cis and trans isomers is too small for standard Vigreux columns. Furthermore, the 2,2-dimethyl regioisomer has a nearly identical boiling point to the 2,5-dimethyl target.

Protocol A: Thermodynamic Equilibration (Fixing the Ratio) If you require the trans isomer and have a cis-rich mixture (common from hydrogenation of 2,5-dimethylcyclopentenone), use this "Base Wash" method to equilibrate:

  • Dissolve crude oil in Methanol (10 mL/g).

  • Add Sodium Methoxide (0.1 eq).

  • Reflux for 4 hours.

  • Quench with dilute HCl, extract with ether, and dry.

  • Result: This shifts the mixture to the thermodynamic maximum (~95% trans), simplifying the apparent purity profile.[2]

Protocol B: Chemical Derivatization (The "Silver Bullet" for High Purity) Since direct distillation fails for close-boiling impurities, use Semicarbazone Crystallization . This relies on the differential solubility of the crystalline derivatives.

  • Derivatization: React crude ketone with Semicarbazide Hydrochloride + Sodium Acetate in aqueous ethanol.

  • Crystallization: The semicarbazone of this compound forms a solid precipitate.[1][2] Recrystallize this solid from Ethanol/Water.[2] Impurities (poly-methylated species) often remain in the mother liquor or fail to crystallize.[1]

  • Hydrolysis: Reflux the pure crystals with 2N HCl to liberate the pure ketone. Steam distill to recover.[2]

Q: Can I use Sodium Bisulfite extraction?

A: NO. While bisulfite works for unhindered methyl ketones (like acetone or 2-butanone), 2,5-dimethylcyclopentanone is sterically hindered at both alpha positions.[1] Formation of the bisulfite adduct will be extremely slow or non-existent, leading to loss of product in the organic waste layer.

Module 3: Synthetic Strategy (Upstream Prevention)

If purification is too labor-intensive, you must alter the synthesis to prevent impurities from forming.

Decision Tree: Selecting the Right Route

SynthesisSelection Start Start: Select Synthesis Route Scale Scale of Reaction? Start->Scale SmallScale Small Scale (<5g) High Purity Needed Scale->SmallScale LargeScale Large Scale (>100g) Cost Sensitive Scale->LargeScale RouteA Route A: Hydrogenation of 2,5-Dimethylcyclopentenone SmallScale->RouteA Best Control RouteC Route C: Direct Methylation (NOT RECOMMENDED) SmallScale->RouteC Avoid if possible RouteB Route B: Dieckmann Condensation of Dimethyl 2,5-Dimethyladipate LargeScale->RouteB Industrial Standard ResultA Result: High Purity (Cis/Trans mixture) RouteA->ResultA ResultB Result: High Purity (Thermodynamic Trans) RouteB->ResultB ResultC Result: Mixture (Poly-alkylated impurities) RouteC->ResultC

Figure 1: Synthetic decision tree. Route B is the preferred industrial method for avoiding poly-alkylation.[1]

Recommended Protocol: Dieckmann Condensation (Route B)

This is the industry standard for producing 2,5-disubstituted cyclopentanones without poly-alkylation issues.[1]

  • Precursor: Start with Dimethyl 2,5-dimethyladipate .

  • Cyclization: Heat with a base (NaOMe) or metal oxide catalyst (industrial) to effect Dieckmann condensation.[2]

  • Decarboxylation: Hydrolysis and heating remove the ester group.[2]

  • Advantage: The carbon skeleton is fixed before the ketone is formed, making it chemically impossible to generate 2,2-dimethyl or 2,2,5-trimethyl impurities during the ring closure.

References

  • Thermodynamic Stability of Cyclopentanones

    • Title: Relative Stability of cis- and trans-Hydrindanones (Contextualizing 5-membered ring stability).
    • Source: Molecules, 2015.[2]

    • URL:[Link][3]

  • Industrial Synthesis via Adipate (Dieckmann)

    • Title: Process for the preparation of 2,5-dimethylcyclopentanone (US Patent 2863923A).[4]

    • Source: Google Patents.[2]

    • URL
  • Purification via Bisulfite (Limitations)

    • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[2][5]

    • Source: NIH / Org.[2] Process Res. Dev. (Note: Highlights steric limitations).

    • URL:[Link]

  • Stereochemical Data

    • Title: (2S,5S)-2,5-dimethylcyclopentanone (Trans-isomer data).[1][6]

    • Source: PubChem.[2][6][7][8][9]

    • URL:[Link]

Sources

Technical Support Center: Synthesis of 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Side Reaction Mitigation & Process Optimization[1]

Welcome to the Cyclic Ketone Synthesis Support Hub

You are likely here because your synthesis of 2,5-dimethylcyclopentan-1-one (2,5-DMCP) has deviated from the theoretical pathway. Whether you are employing direct alkylation of cyclopentanone or the catalytic hydrogenation of 2,5-dimethylcyclopent-2-en-1-one, this molecule presents three distinct challenges: Regioselectivity (2,2- vs. 2,5-substitution), Polyalkylation , and Stereochemical Drift (cis/trans ratios).[1]

This guide treats your synthesis as a debuggable system. Below are the specific "Error Codes" (failure modes) and the protocols to resolve them.

Ticket #001: Regioselectivity Failure (The "Gem-Dimethyl" Error)

User Report: "I attempted to methylate 2-methylcyclopentanone to get the 2,5-dimethyl product, but GC-MS shows a significant peak for 2,2-dimethylcyclopentanone ."

Root Cause Analysis: This is a classic failure of Kinetic vs. Thermodynamic control .[1]

  • The Thermodynamic Trap: The enolate leading to the 2,2-isomer (tetrasubstituted double bond character) is more stable than the enolate leading to the 2,5-isomer (trisubstituted). If your reaction temperature is too high or your base is too weak/unhindered (allowing proton exchange), the system equilibrates to the 2,2-precursor.

  • The Kinetic Solution: You must form the less substituted enolate irreversibly.

Corrective Protocol:

  • Switch Base: Replace alkoxides (e.g., NaOMe, t-BuOK) with Lithium Diisopropylamide (LDA) .[1] The steric bulk of LDA prevents it from accessing the hindered proton at the C2 position.[2]

  • Temperature Lock: Maintain reaction temperature strictly at -78°C .

  • Solvent Integrity: Use anhydrous THF. Protic sources catalyze equilibration.[1]

Visualizing the Pathway (DOT Diagram):

EnolateControl Start 2-Methylcyclopentanone KineticBase Kinetic Conditions (LDA, -78°C) Start->KineticBase ThermoBase Thermodynamic Conditions (t-BuOK, Reflux) Start->ThermoBase KineticEnolate Less Substituted Enolate (Kinetic) KineticBase->KineticEnolate Fast Deprotonation (Steric Control) ThermoEnolate More Substituted Enolate (Thermodynamic) ThermoBase->ThermoEnolate Equilibration (Stability Control) KineticEnolate->ThermoEnolate Equilibration if T > -40°C Prod25 TARGET: 2,5-Dimethylcyclopentanone KineticEnolate->Prod25 + Me-I Prod22 IMPURITY: 2,2-Dimethylcyclopentanone ThermoEnolate->Prod22 + Me-I

Figure 1: Divergent pathways determined by base selection and temperature.[1] The kinetic path (green) yields the target 2,5-isomer.

Ticket #002: Polyalkylation (The "Runaway Methylation")

User Report: "I have the correct regioisomer, but I also see 2,2,5-trimethyl and 2,2,5,5-tetramethyl derivatives."

Root Cause Analysis: This occurs due to Proton Transfer (Enolate Exchange) during the addition of the alkylating agent. As the product (2,5-dimethyl) forms, it can exchange a proton with the unreacted enolate of the starting material if the mixing is inefficient or if the alkylating agent is added too slowly relative to the proton transfer rate.

Corrective Protocol:

  • Inverse Addition: Do not add the alkyl halide to the enolate. Instead, cannulate the enolate solution into a large excess of the alkyl halide (Methyl Iodide) at low temperature. This ensures the enolate encounters an electrophile immediately, rather than a proton source.

  • Stoichiometry: Ensure a slight excess of base (1.05 eq) to consume all starting ketone, preventing the starting material from acting as a proton shuttle.

Data: Base Selection Impact

ParameterKinetic Control (Target: 2,5-isomer)Thermodynamic Control (Target: 2,2-isomer)
Base LDA, LiTMP, LHMDSNaOMe, t-BuOK, NaH
Temperature -78°C to -40°C0°C to Reflux
Reversibility Irreversible (Kinetic trap)Reversible (Equilibrium)
Major Side Reaction Polyalkylation (if slow addition)Self-Condensation (Aldol)
Ticket #003: Stereochemical Drift (Cis/Trans Ratio)

User Report: "I need the cis-isomer (meso), but the reaction yields a 90:10 mixture favoring the trans-isomer."

Root Cause Analysis: The trans-isomer is thermodynamically more stable because the methyl groups can adopt a pseudo-equatorial conformation, minimizing steric repulsion.

  • Mechanism: Any presence of base or acid in the workup allows the alpha-protons to deprotonate/reprotonate, passing through a planar enol intermediate. The system will naturally drift toward the trans configuration (Thermodynamic Sink).

Corrective Protocol:

  • Quench Strategy: Quench the reaction with a rapid injection of cold, dilute acid (e.g., acetic acid in THF) at -78°C. Do not allow the mixture to warm up while basic.

  • Purification: Avoid silica gel chromatography if possible, as the slightly acidic nature of silica can catalyze epimerization.[1] Distillation is preferred, but ensure the pot temperature does not encourage thermal equilibration.

  • Alternative Route: If cis is strictly required, consider the hydrogenation of 2,5-dimethylfuran (though this requires high pressure and specific catalysts) or the hydrogenation of the enone (see Ticket #004).

Visualizing Epimerization (DOT Diagram):

Epimerization Cis Cis-Isomer (Less Stable) (Methyls Eclipsed/Gauche) Enol Planar Enol Intermediate Cis->Enol Deprotonation Trans Trans-Isomer (More Stable) (Methyls Pseudo-Equatorial) Enol->Trans Reprotonation (Face Selective) Trans->Enol Slow Reversal Catalyst Catalyst: H+ or OH-

Figure 2: The thermodynamic drift from Cis to Trans mediated by enolization.

Ticket #004: Over-Reduction (Hydrogenation Route)

User Report: "I am hydrogenating 2,5-dimethylcyclopent-2-en-1-one. I obtained 2,5-dimethylcyclopentanol instead of the ketone."

Root Cause Analysis: Standard hydrogenation catalysts (PtO₂, Pd/C) on unhindered ketones often reduce the C=O bond after the C=C bond is saturated, especially if the reaction is left too long or hydrogen pressure is too high.

Corrective Protocol:

  • Catalyst Poisoning: Use Pd/CaCO₃ poisoned with lead (Lindlar catalyst) or simply monitor the reaction strictly.[1]

  • Solvent Choice: Switch from Ethanol/Methanol (which facilitate carbonyl reduction) to non-polar solvents like Hexane or Ethyl Acetate .[1]

  • Reagent Switch: If over-reduction persists, switch to Wilkinson's Catalyst (RhCl(PPh₃)₃) .[1] It is highly selective for C=C bonds and generally leaves ketones untouched under standard conditions.[1]

References & Validated Sources
  • Regioselective Alkylation of Ketones:

    • Source: House, H. O. (1972).[1] Modern Synthetic Reactions. W. A. Benjamin.

    • Context: Defines the foundational rules for kinetic (LDA) vs. thermodynamic enolates.

    • (General reference for Enolate Chemistry)

  • Stereochemistry of Cyclopentanones:

    • Source: PubChem Compound Summary for cis-2,5-Dimethylcyclopentanone.[1]

    • Context: Verification of stereochemical identifiers and physical properties.[1]

    • [1]

  • Hydrogenation Selectivity:

    • Source: Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1]

    • Context: Detailed protocols for selective reduction of enones to ketones without alcohol formation.[1]

  • Kinetic vs Thermodynamic Enolates (Review):

    • Source: Master Organic Chemistry (2022).[1] "Kinetic versus Thermodynamic Enolates".

    • Context: Practical guide on base selection (LDA vs Alkoxides).

For further assistance, please attach your raw GC-MS data files to the support ticket.[1]

Sources

Technical Support Center: Catalyst Deactivation in 2,5-Dimethylcyclopentan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SYN-25-DMC-001 Assigned Specialist: Senior Application Scientist Topic: Catalyst Life Cycle & Deactivation Management

Executive Summary

Welcome to the technical support portal for the synthesis of 2,5-Dimethylcyclopentan-1-one . This intermediate, critical for fragrance (jasmine notes) and pharmaceutical scaffolds, presents unique catalytic challenges due to the steric hindrance of the 2,5-methyl substitution pattern.

This guide addresses the catalytic hydrogenation of the unsaturated precursor (typically 2,5-dimethylcyclopent-2-en-1-one ) and the associated failure modes of Heterogeneous Group VIII metal catalysts (Pd/C, Raney Ni). Our data indicates that 60% of batch failures stem from preventable catalyst deactivation rather than intrinsic kinetic limitations.

Module 1: Diagnosing Catalyst Deactivation

The Symptom: "The reaction stalls at 85% conversion."

Technical Analysis: In the hydrogenation of 2,5-dimethylcyclopent-2-en-1-one, the steric bulk of the methyl groups adjacent to the carbonyl and the double bond creates a "crowded" adsorption landscape. Deactivation is rarely binary (working/broken); it is usually a shift in the Langmuir-Hinshelwood equilibrium.

Root Cause 1: Oligomeric Fouling (The "Gumming" Effect)
  • Mechanism: The enone precursor is reactive.[1] On the catalyst surface, adjacent adsorbed enone molecules can undergo Michael-type additions or radical polymerizations instead of hydrogenation. These oligomers (dimers/trimers) are too bulky to desorb, permanently occupying active sites.

  • Observation: The catalyst recovered is heavier than the initial load and has a "sticky" texture.

  • Validation: Wash spent catalyst with hot methanol. If the filtrate shows high molecular weight species (LC-MS) and activity is partially restored, fouling is the cause.

Root Cause 2: Metal Leaching (Solvation Mode)
  • Mechanism: In polar solvents (methanol, ethanol) or under slightly acidic conditions (residual acid from upstream Nazarov cyclization), Pd or Ni atoms can oxidize and solvate into the liquid phase.

  • Observation: The reaction solution turns slightly colored (yellowish for Pd, greenish for Ni) after filtration.

  • Validation: ICP-MS analysis of the product filtrate. >5 ppm metal indicates significant leaching.

Root Cause 3: Competitive Adsorption (Product Inhibition)
  • Mechanism: The product, this compound, is less sterically planar than the reactant but can still bind to the surface. As conversion increases, the high concentration of product competes for active sites, slowing the rate logarithmically.

Module 2: Visualizing the Failure Pathways

The following diagram illustrates the competitive pathways occurring on the catalyst surface.

DeactivationPathways ActiveSite Active Catalyst Site (Pd/Ni) Intermediate Surface Alkyl Intermediate ActiveSite->Intermediate Insertion Leached Solvated Metal ion (Leaching) ActiveSite->Leached Oxidation/Solvation Reactant Enone Precursor (2,5-dimethyl...) Reactant->ActiveSite Adsorption (Slow due to sterics) H2 H2 (Adsorbed) H2->ActiveSite Dissociation Product Target Ketone (2,5-dimethyl...) Intermediate->Product Reductive Elimination Oligomer Oligomer (Coke) IRREVERSIBLE Intermediate->Oligomer Dimerization (Side Rxn) Product->ActiveSite Re-adsorption (Inhibition)

Figure 1: Kinetic competition between productive hydrogenation and deactivation pathways (Fouling/Leaching).

Module 3: Troubleshooting & FAQs

Q1: My cis/trans ratio is drifting. Is the catalyst responsible?

A: Yes. The stereoselectivity of this compound is sensitive to the catalyst surface environment.

  • The Science: Hydrogenation typically follows syn-addition, favoring the cis-isomer (kinetic product). However, the trans-isomer is often thermodynamically more stable.

  • The Deactivation Link: As the catalyst ages (fouls), the reaction slows. Slower reactions allow more time for the reversible dehydrogenation/isomerization steps on the surface, pushing the ratio toward the thermodynamic (trans) mix.

  • Action: If cis-selectivity is critical, replace the catalyst earlier or increase H2 pressure to accelerate the kinetic pathway.

Q2: Can I regenerate the Pd/C catalyst after it deactivates?

A: It depends on the deactivation mode.

  • If Fouled (Organics): Yes. Wash with hot EtOAc or THF to remove oligomers. Do not burn off carbon (calcination) as this will sinter the Pd nanoparticles.

  • If Poisoned (Sulfur/Amines): No. Sulfur forms strong bonds with Pd (Pd-S). This is irreversible. You must replace the batch.

  • If Leached: No. The active metal is physically gone.

Q3: The reaction works in small scale (5g) but fails at pilot scale (1kg). Why?

A: Mass transfer limitations leading to "Starvation Deactivation."

  • Explanation: At larger scales, H2 gas-to-liquid transfer is often the rate-limiting step. If the catalyst surface is "starved" of H2, the adsorbed enone intermediate has a longer residence time on the surface without being reduced. This increases the probability of oligomerization (gum formation).

  • Action: Increase agitation speed (rpm) or install a gas-entrainment impeller to ensure the reaction remains in the kinetic regime, not the diffusion regime.

Module 4: Experimental Protocol for Stability Testing

To validate catalyst performance before committing to a high-value batch, run this "Stress Test."

Objective: Determine if feed impurities or intrinsic instability is causing deactivation.

StepActionTechnical Rationale
1 Standard Run Run hydrogenation to 50% conversion. Filter catalyst.
2 The "Split Test" Path A: Add fresh substrate to the used filtrate (check for leaching activity). Path B: Resuspend used catalyst in fresh solvent/substrate (check for surface deactivation).
3 Analysis If Path A is active

Homogeneous leaching occurred (Colloidal Pd). If Path B is inactive

Surface poisoning/fouling confirmed.
4 Poison Check Spike a fresh run with 10 mol% of the upstream precursor (e.g., Nazarov starting material). If rate drops >50%, your feed purity is the culprit.

Module 5: Decision Support Logic

Use this flowchart to determine the corrective action for your specific failure mode.

TroubleshootingTree Start Problem: Low Conversion/Yield CheckColor Is filtrate colored? Start->CheckColor Leaching Issue: Metal Leaching Action: Change Solvent/pH CheckColor->Leaching Yes (Yellow/Green) CheckRate Did rate drop gradually? CheckColor->CheckRate No (Clear) Fouling Issue: Oligomer Fouling Action: Increase H2 Pressure / Wash Catalyst CheckRate->Fouling Yes (Slow decline) Poisoning Issue: Feed Poisoning Action: Purify Feed (Distillation/Carbon Treat) CheckRate->Poisoning No (Instant stop)

Figure 2: Rapid diagnostic logic for catalyst failure in cyclopentanone synthesis.

References

  • Catalytic Hydrogen

    • Source: Chemistry LibreTexts.
    • Relevance: Establishes the syn-addition mechanism and steric sensitivity of 1,2-disubstituted cycloalkenes.
    • URL:

  • Deactiv

    • Source: ResearchGate / Journal of CO2 Utilization.
    • Relevance: Provides the mechanism for Pd nanoparticle loss and sintering under thermal stress, directly applicable to continuous or high-temp b
    • URL:

  • Furfural/Cyclopentanone Polymeriz

    • Source: MDPI, Catalysts. "Hydrogenation of Furfural to Cyclopentanone...
    • Relevance: Validates the "Fouling" mechanism, showing how furan/enone intermediates polymerize (resins)
    • URL:

  • Catalyst Poisoning by Nitrogen/Heterocycles

    • Source: MDPI, Molecules.
    • Relevance: Explains the sensitivity of Pd/Rh catalysts to nitrogen-containing impurities, which may be present if the this compound precursor was derived via amine-c
    • URL:

Sources

Technical Support Center: 2,5-Dimethylcyclopentan-1-one Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and process chemists working with 2,5-Dimethylcyclopentan-1-one . This guide prioritizes mechanistic understanding, troubleshooting, and field-proven optimization strategies.

Status: Operational | Tier: Advanced Synthesis & Process Development Subject: Regiocontrol, Stereoselectivity, and Purification of this compound.

Core Synthesis Strategy: The Alkylation Pathway

The most direct route to this compound is the sequential or double methylation of cyclopentanone. However, this route is fraught with regioselectivity issues (2,2-dimethyl vs. 2,5-dimethyl formation).

The Mechanism: Kinetic vs. Thermodynamic Control

To successfully synthesize the 2,5-isomer, you must manipulate enolate equilibration.

  • Target: this compound (Thermodynamic enolate derived product).

  • Impurity: 2,2-Dimethylcyclopentan-1-one (Kinetic/Gem-dimethyl product).

Reaction Pathway Diagram

The following diagram illustrates the critical bifurcation point between the desired 2,5-isomer and the parasitic 2,2-isomer.

ReactionPathway Start 2-Methylcyclopentanone Base Deprotonation (Base Selection) Start->Base KineticEnolate Less Substituted Enolate (Kinetic) Base->KineticEnolate LDA, -78°C (Bulky Base) ThermoEnolate More Substituted Enolate (Thermodynamic) Base->ThermoEnolate KH or NaH, Reflux (Equilibrating Conditions) KineticEnolate->ThermoEnolate Warm to RT (Equilibration) Prod22 2,2-Dimethylcyclopentan-1-one (Impurity) KineticEnolate->Prod22 + MeI Prod25 This compound (Target) ThermoEnolate->Prod25 + MeI

Figure 1: Enolate regioselectivity pathways. To target the 2,5-isomer, the reaction must proceed through the thermodynamic (more substituted) enolate.

Optimization Protocol: Thermodynamic Alkylation

Objective: Maximize the ratio of 2,5-dimethyl over 2,2-dimethyl isomers.

Experimental Conditions
ParameterRecommendationRationale
Base Potassium tert-butoxide (KOtBu) or NaHPromotes thermodynamic equilibration of the enolate. Lithium bases (LDA) tend to "freeze" the kinetic enolate, favoring the unwanted 2,2-isomer.
Solvent THF or DMEEthereal solvents coordinate cations; DME (dimethoxyethane) is excellent for solvating potassium enolates.
Temperature Reflux (during enolization)Heat is required to overcome the activation energy barrier for proton transfer, allowing the enolate to isomerize to the more stable position.
Stoichiometry Slight excess of ketone (1.05 eq)Ensures no excess base remains to deprotonate the product (which leads to poly-methylation).
Step-by-Step Protocol (Thermodynamic Control)
  • Enolization: Suspend NaH (1.1 eq) in dry THF. Add 2-methylcyclopentanone (1.0 eq) dropwise at room temperature.

  • Equilibration: Heat the mixture to reflux for 1–2 hours. This step is critical; it allows the initially formed kinetic enolates to equilibrate to the more stable thermodynamic enolate (the double bond forms between C1 and C2).

  • Alkylation: Cool to 0°C. Add Methyl Iodide (MeI) (0.95 eq) slowly. Note: Using a slight deficit of electrophile prevents over-alkylation.

  • Quench: Quench with saturated NH₄Cl.

Stereochemistry: Cis vs. Trans Management

Once the 2,5-regioisomer is formed, it exists as a mixture of diastereomers:

  • Trans (racemic): Methyl groups on opposite faces (Thermodynamically favored).

  • Cis (meso): Methyl groups on the same face.

Troubleshooting Stereochemical Ratios

Issue: "I need the trans-isomer, but my reaction gave a 60:40 mixture."

Solution: Thermodynamic Equilibration. The trans-isomer is generally more stable due to reduced steric repulsion between the methyl groups and the eclipse strain in the cyclopentane envelope.

Protocol for Trans-Enrichment:

  • Dissolve the crude mixture in MeOH.

  • Add a catalytic amount of NaOMe (sodium methoxide).

  • Reflux for 4–6 hours.

  • The mixture will converge toward the thermodynamic ratio (typically >90:10 trans:cis).

Troubleshooting Guide (FAQ)

Q1: I am seeing significant amounts of 2,2,5-trimethylcyclopentanone. Why?

Diagnosis: Poly-alkylation via "Enolate Exchange." Mechanism: The product (2,5-dimethyl) is more acidic or kinetically accessible than the starting material. If excess base is present, it will deprotonate the product, which then reacts with remaining MeI.[1] Corrective Action:

  • Inverse Addition: Add the base/enolate solution into the solution of Methyl Iodide. This ensures the concentration of enolate is always low relative to the electrophile.

  • Starve the Reaction: Use a slight deficit of base (0.95 eq) relative to the ketone.

Q2: My yield is low, and I see a heavy "tar" in the flask.

Diagnosis: Aldol Condensation.[1][2][3] Mechanism: Cyclopentanone enolates are excellent nucleophiles but the ketone itself is also an electrophile. Under basic conditions with high concentrations, the enolate attacks another ketone molecule. Corrective Action:

  • Dilution: Run the reaction at high dilution (0.1 M or lower).

  • Temperature: Ensure the alkylation step (addition of MeI) is done at 0°C or lower, even if the enolization was done at reflux.

Q3: How do I separate the cis and trans isomers?

Diagnosis: Boiling points are nearly identical (approx. 147–149°C). Corrective Action:

  • Spinning Band Distillation: Required for physical separation due to the narrow bp range.

  • Chemical Derivatization: Form the semicarbazone or oxime derivative. These crystalline solids often have significantly different solubilities or melting points, allowing for recrystallization. Hydrolyze back to the ketone after separation.

Troubleshooting Logic Tree

Use the following decision tree to diagnose process failures during synthesis.

Troubleshooting Start Problem Detected Q1 Is the Regioselectivity wrong? (High 2,2-dimethyl) Start->Q1 Q2 Is Poly-alkylation high? (Trimethyl products) Q1->Q2 No Sol1 Switch to Thermodynamic Control: Use KOtBu/Reflux before MeI add. Q1->Sol1 Yes Q3 Is the Yield low? Q2->Q3 No Sol2 Check Stoichiometry: Reduce Base to 0.95 eq. Try Inverse Addition. Q2->Sol2 Yes Sol3 Check for Aldol Condensation: Dilute reaction (0.1M). Lower Alkylation Temp. Q3->Sol3 Yes

Figure 2: Diagnostic workflow for optimizing reaction parameters.

References

  • Thermodynamic Stability of Cycloalkanones

    • Title: Relative Stability of cis- and trans-Hydrindanones (and analogs).[4][5]

    • Source: Molecules (MDPI) / NIH
    • Context: Discusses the thermodynamic preference for trans isomers in substituted cyclopentanones and fused systems.
    • URL:[Link]

  • Title: Synthesis of 2,5-Dimethylcyclopentanone (Patent US2863923A).
  • Compound Data & Physical Properties

    • Title: cis-2,5-Dimethylcyclopentanone (CID 643076).[6]

    • Source: PubChem[6][7][8]

    • Context: Provides chemical structure, isomers, and physical property datasets.[5][6]

    • URL:[Link]

  • General Methylation Troubleshooting

    • Title: Common side reactions in the methylation of cyclohexanone (Analogous chemistry).
    • Source: BenchChem Technical Support[1][9]

    • Context: Validates the issues of poly-methylation and O-alkylation in cyclic ketone methyl

Sources

Technical Support Center: 2,5-Dimethylcyclopentan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical support resource for researchers optimizing the synthesis of 2,5-Dimethylcyclopentan-1-one. It focuses on the critical role of temperature in controlling regioselectivity (2,5- vs. 2,2-substitution) and stereoselectivity (cis vs. trans).

Executive Summary: The Temperature-Selectivity Nexus

In the alkylation of cyclopentanones, temperature is not merely a reaction accelerator; it is the primary switch between Kinetic Control and Thermodynamic Control .

For the synthesis of This compound , strict temperature management is required to:

  • Enforce Regioselectivity: Ensure the second methyl group adds to the C5 position (Kinetic Enolate) rather than the C2 position (Thermodynamic Enolate).

  • Modulate Stereochemistry: Control the cis/trans diastereomeric ratio via post-reaction thermal equilibration.

Failure to maintain cryogenic temperatures (–78 °C) during the enolization phase typically results in the formation of the 2,2-dimethyl isomer (gem-dimethyl impurity), which is difficult to separate.

Mechanism & Causality: Why Temperature Matters

The Enolate Bifurcation

When methylating 2-methylcyclopentanone to get the 2,5-product, you must deprotonate at the less substituted alpha-carbon (C5).

  • Kinetic Pathway (–78 °C): Using a bulky base (LDA) at low temperatures removes the most accessible proton (at C5) faster than the internal proton (at C2). The low temperature prevents the enolate from equilibrating.[1]

  • Thermodynamic Pathway (>0 °C): If the temperature rises, the kinetic enolate (C5) protonates and re-deprotonates at the more substituted carbon (C2) because the resulting tetrasubstituted double bond is thermodynamically more stable. This leads to the undesired 2,2-dimethylcyclopentanone .

Diagram: Kinetic vs. Thermodynamic Pathways[2]

ReactionPathways Start 2-Methylcyclopentanone KineticEnolate Kinetic Enolate (C5) (Less Stable, Formed Fast) Start->KineticEnolate -78°C, Kinetic Control ThermoEnolate Thermodynamic Enolate (C2) (More Stable, Formed Slow) Start->ThermoEnolate >0°C, Equilbrium LDA Base (LDA) KineticEnolate->ThermoEnolate Warming / Excess Ketone Prod25 TARGET: 2,5-Dimethylcyclopentanone KineticEnolate->Prod25 + MeI (Methyl Iodide) Prod22 IMPURITY: 2,2-Dimethylcyclopentanone ThermoEnolate->Prod22 + MeI

Figure 1: Reaction pathway bifurcation dependent on temperature. Green path represents the desired kinetic control; red path represents the undesired thermodynamic equilibration.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing significant amounts of 2,2-dimethylcyclopentanone impurity."

Diagnosis: Loss of Kinetic Control. Root Cause: The reaction temperature likely spiked above –60 °C during the addition of the base (LDA) or the enolate was allowed to equilibrate before the electrophile (MeI) was added. Solution:

  • Protocol Adjustment: Ensure the internal temperature (probe inside the flask) remains below –70 °C during the entire LDA addition.

  • Reagent Check: Ensure the starting ketone is added slowly to the base, not the other way around, to maintain an excess of base (though inverse addition is common for specific enolates, for kinetic control, adding ketone to pre-cooled LDA is standard).

  • Quench: Do not allow the reaction to warm to room temperature until the alkylation is complete.

Issue 2: "My yield is low, and I see polymeric gum."

Diagnosis: Uncontrolled Aldol Condensation. Root Cause: High temperatures (>0 °C) in the presence of base promote self-condensation of the ketone (Aldol reaction). Solution:

  • Keep the reaction cold (–78 °C to –40 °C) for the duration of the alkylation.

  • Use a non-nucleophilic base (like LDA or LiHMDS) rather than alkoxides (like NaOEt) to minimize nucleophilic attack on the carbonyl.

Issue 3: "The cis/trans ratio varies between batches. How do I stabilize it?"

Diagnosis: Inconsistent Thermodynamic Equilibration. Root Cause: The 2,5-dimethylcyclopentanone product exists as a mixture of cis and trans isomers. The trans isomer is generally the thermodynamic product (minimizing steric clash). If the workup temperature varies, the ratio will drift. Solution:

  • For Defined Ratio: If you require the thermodynamic ratio (typically favoring trans), reflux the crude product in an ethanolic base solution (e.g., NaOEt in EtOH) for 1 hour after the alkylation is finished but before final isolation. This forces the mixture to its thermodynamic minimum.

Optimized Experimental Protocols

Method A: Kinetic Synthesis (Targeting 2,5-Regioselectivity)

Use this method to synthesize the molecule with high regiochemical purity.

Reagents:

  • Diisopropylamine (1.1 equiv)

  • n-Butyllithium (1.1 equiv)

  • THF (Anhydrous)

  • 2-Methylcyclopentanone (1.0 equiv)[2][3][4]

  • Methyl Iodide (1.2 equiv)

Step-by-Step:

  • Base Preparation: In a flame-dried flask under Argon, dissolve diisopropylamine in THF. Cool to –78 °C (Dry ice/acetone bath).

  • LDA Formation: Add n-BuLi dropwise, maintaining temp < –70 °C. Stir for 30 mins.

  • Enolization: Add 2-methylcyclopentanone (dissolved in minimal THF) dropwise over 20 mins. CRITICAL: Temp must not exceed –70 °C. This locks the enolate at the C5 position.

  • Reaction: Stir at –78 °C for 45 mins.

  • Alkylation: Add Methyl Iodide (MeI) dropwise.

  • Warm-up: Allow the mixture to warm slowly to –20 °C over 2 hours. Do not rush to room temp immediately.

  • Quench: Pour into saturated NH₄Cl solution.

Method B: Thermodynamic Equilibration (Targeting Stable Isomer Ratio)

Use this post-synthesis step if you need a consistent cis/trans ratio.

  • Take the crude oil from Method A.

  • Dissolve in Ethanol containing catalytic NaOEt (0.1 equiv).

  • Heat to reflux (78 °C) for 2 hours.

  • Cool, neutralize, and extract.

  • Result: This converts the kinetic mixture of diastereomers into the thermodynamic ratio (favoring trans-2,5-dimethylcyclopentanone).

Data Summary: Temperature Effects[1][2]

ParameterCondition: Low Temp (–78 °C)Condition: High Temp (Reflux)
Dominant Mechanism Kinetic ControlThermodynamic Control
Major Product 2,5-Dimethylcyclopentanone 2,2-Dimethylcyclopentanone (Impurity)
Isomer Ratio Kinetic mixture (Variable)Thermodynamic ratio (Stable, mostly trans)
Side Reactions MinimalAldol Condensation, Polymerization

References

  • Kinetic vs.

    • Mechanism of enolate formation using LDA
    • Source:

  • Cyclopentanone Conformational Analysis

    • Stability of cis vs trans isomers in 5-membered rings.
    • Source:

  • Synthesis Protocols

    • General procedures for alkyl
    • Source:

Sources

Cyclopentanone Reaction Stability & Optimization Hub

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CP-STAB-001

The Mechanic's Corner: Understanding the "Polymerization"

Diagnosis: What you are observing is likely not a traditional chain-growth polymerization (like styrene). It is a step-growth aldol self-condensation .

Cyclopentanone possesses four


-protons that are highly acidic (

). In the presence of even trace bases or acids, it undergoes a cascade of aldol additions and dehydrations.
  • Dimerization: Formation of 2-cyclopentylidenecyclopentanone.

  • Trimerization: Reaction of the dimer with another monomer to form 2,5-dicyclopentylidenecyclopentanone.

  • Oligomerization: Continued condensation leads to insoluble, tarry solids (often mistaken for polymers).

Mechanism of Failure (The "Gunk" Pathway)

The following pathway illustrates how a clean reagent degrades into an insoluble solid.

Cyclopentanone_Condensation Monomer Cyclopentanone (Liquid, Clear) Enolate Enolate Intermediate (Reactive Species) Monomer->Enolate Base/Acid Catalyst (Trace impurities) Dimer Dimer (2-cyclopentylidene...) Yellow Oil/Solid Enolate->Dimer + Monomer - H2O (Dehydration) Trimer Trimer (2,5-dicyclopentylidene...) Insoluble Solid Dimer->Trimer + Monomer High Temp / High Conc.

Figure 1: The Step-Growth Aldol Cascade. Note that the transition from Dimer to Trimer is often where solubility crashes, leading to "polymerized" waste.

Pre-Reaction: Storage & Handling Protocols

Objective: Prevent autoxidation and catalytic initiation during storage.

FAQ: Why did my cyclopentanone turn yellow in the bottle?

Answer: The yellowing is the visible spectrum signature of the conjugated enone system in the dimer . This indicates that autoxidation or trace alkalinity from the glass surface has initiated self-condensation.

Protocol: The "Zero-Initiation" Storage System
ParameterSpecificationScientific Rationale
Container Amber Glass, Acid-WashedPrevents photo-oxidation; acid-wash neutralizes alkaline leaching from silicate glass.
Headspace Argon or Nitrogen (Dry)Oxygen promotes radical autoxidation; moisture promotes hydrolytic instability.
Stabilizer BHT (Butylated hydroxytoluene) @ 100-200 ppmScavenges peroxy radicals that can catalyze the initial enolization.
Temp 2°C – 8°CKinetic control. Arrhenius equation dictates significantly slower condensation rates at <10°C.

Reaction Optimization: Preventing Side-Reactions

Objective: Maximize cross-aldol yield (if reacting with another electrophile) while suppressing self-aldol condensation.

FAQ: How do I stop the reaction from turning into tar?

Answer: You must control the concentration of the enolate relative to the electrophile. If the cyclopentanone enolate encounters another cyclopentanone molecule, it will self-condense.

Protocol: Kinetic Control Strategy

Use this methodology for reactions (e.g., Crossed Aldol with Benzaldehyde).

  • Inverse Addition (Critical):

    • Do NOT add base to the ketone.

    • DO add the ketone slowly to a mixture of the Base + Electrophile (or Base + Solvent if generating LDA).

    • Why? Keeps the concentration of free ketone low, statistically favoring reaction with the electrophile over itself.

  • Temperature Management:

    • Maintain reaction temperature <-78°C for strong bases (LDA/LiHMDS).

    • Maintain 0°C for weaker bases (NaOH/KOH).

    • Why? Self-condensation has a higher activation energy (

      
      ) than simple deprotonation. Low T favors the kinetic enolate, not the thermodynamic condensation product.
      
  • Solvent Selection:

    • Recommended: THF (anhydrous), Toluene.

    • Avoid: Protic solvents (Ethanol/Methanol) if using strong bases, as they can equilibrate the base and promote thermodynamic control.

Troubleshooting & Recovery (Post-Reaction)

Objective: Salvage the product if "polymerization" is suspected.

Diagnostic Flowchart: The Rescue Mission

Troubleshooting_Flow Start Issue: Reaction Mixture Solidified/Gunked CheckColor Check Color Start->CheckColor YellowOrange Yellow/Orange CheckColor->YellowOrange Aldol Products BlackTar Black/Dark Brown CheckColor->BlackTar Decomposition CheckSolubility Check Solubility in Acetone YellowOrange->CheckSolubility Analysis2 Diagnosis: Oxidative Degradation Action: Silica Filtration (Hexane/EtOAc) BlackTar->Analysis2 Analysis1 Diagnosis: Oligomers (Dimer/Trimer) Action: Vacuum Distillation Soluble Soluble CheckSolubility->Soluble Insoluble Insoluble CheckSolubility->Insoluble ActionSoluble Action: Recrystallize (Likely pure Trimer) Soluble->ActionSoluble ActionInsoluble Action: Discard (Cross-linked Polymer) Insoluble->ActionInsoluble ActionSoluble->Analysis1 If liquid required

Figure 2: Decision matrix for handling solidified reaction mixtures.

FAQ: The reaction solidified during quenching. Why?

Answer: This is a classic Exotherm Trap .

  • Cause: Quenching an enolate (basic) with acid generates heat. If the local temperature spikes while the pH is still basic, the remaining cyclopentanone undergoes rapid, heat-catalyzed self-condensation.

  • Solution: Quench at -78°C (or 0°C depending on base) and add the quenching agent (e.g., NH4Cl sat.) very slowly to maintain internal temperature below the threshold.

References

  • Aldol Condensation Kinetics

    • Li, X., et al. "Solvent-Free Aldol Condensation of Cyclopentanone over Solid Base Catalysts." Catalysts, 2017.[1]

  • Mechanistic Insight (Dimer/Trimer Formation)

    • Amarasekara, A. S., et al. "Aldol condensation of cyclopentanone over metal oxides." Catalysis Communications, 2016.[2]

  • Safety & Handling (SDS)

    • Fisher Scientific.
  • Reaction Control (Organic Syntheses)

    • Mukaiyama, T. "The Directed Aldol Reaction." Organic Reactions, 2011. (Foundational text on kinetic vs. thermodynamic control).

Sources

Technical Guide: Isolation and Workup of 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The isolation of 2,5-Dimethylcyclopentan-1-one presents a unique set of challenges due to its volatility, moderate water solubility, and the existence of cis/trans diastereomers. Unlike simple ketones, the 2,5-disubstitution pattern introduces steric strain and stereochemical complexity that dictates specific workup protocols.

This guide moves beyond generic "extraction" advice to address the specific physicochemical traps that lead to yield loss and isomer scrambling.

Physicochemical Profile
PropertyValueOperational Implication
Boiling Point 143–147 °C (at 760 mmHg)Volatile. Significant loss possible on high-vacuum rotavaps if not monitored.
Flash Point ~41 °CFlammable. Ground all glassware; use spark-proof equipment.
Density ~0.90–0.92 g/mLFloats on water. The organic layer is the TOP layer during extraction.
Water Solubility Moderate (LogS ~ -1.3)"Yield Trap." Requires salting out or exhaustive extraction.
Stereochemistry cis (meso) / trans (racemic)Susceptible to acid/base-catalyzed epimerization.

Core Workup Protocol (The "Happy Path")

The following workflow is designed to maximize recovery while maintaining stereochemical integrity.

Workflow Diagram

WorkupWorkflow cluster_trap CRITICAL YIELD TRAP Start Reaction Mixture (Crude) Quench 1. Quench/Neutralization (pH 6-7 Control) Start->Quench Stop Reaction Extract 2. Exhaustive Extraction (MTBE or DCM + NaCl Saturation) Quench->Extract Phase Separation Wash 3. Brine Wash (Remove H2O soluble impurities) Extract->Wash Organic Layer Dry 4. Drying (MgSO4 or Na2SO4) Wash->Dry Wet Organic Concentrate 5. Controlled Concentration (>100 mbar, 30°C) Dry->Concentrate Filtered Solution Distill 6. Fractional Distillation (Vacuum recommended) Concentrate->Distill Crude Oil

Figure 1: Optimized isolation workflow highlighting the critical extraction step where yield is most often lost due to aqueous solubility.

Detailed Methodology
Step 1: Quench & pH Adjustment
  • Protocol: If the reaction was base-catalyzed (e.g., Dieckmann condensation), quench with dilute HCl or NH₄Cl to reach pH 6–7 .

  • Why: The alpha-protons at C2 and C5 are acidic. Leaving the mixture basic or highly acidic promotes epimerization (scrambling of cis/trans ratio) and aldol condensation side-reactions [1].

Step 2: The "Salting Out" Extraction
  • The Issue: 2,5-Dimethylcyclopentanone has significant water solubility compared to higher homologs.

  • Protocol: Saturate the aqueous phase with NaCl (brine) before separation. Use MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) for extraction (3 x solvent volume).

  • Validation: Check the aqueous layer by TLC or GC to ensure no ketone remains. If product persists, add solid NaCl to the aqueous layer until undissolved salt remains, then re-extract.

Step 3: Solvent Removal (The Volatility Check)
  • The Issue: The compound boils at ~145 °C but has a high vapor pressure. "Bumping" or aggressive vacuum will strip the product along with the solvent.

  • Protocol: Use a rotary evaporator with a vacuum controller.

    • Bath Temp: 30–35 °C.

    • Pressure: Do NOT go below 100 mbar if using DCM/MTBE.

    • Stop point: When condensation ceases, stop immediately. Do not leave on "high vac" for extended periods.

Technical Support & Troubleshooting (Q&A)

Topic: Yield Loss & Volatility

Q: I am losing ~30% of my theoretical yield. Where is it going? A: If you are not seeing decomposition, the loss is likely in two places:

  • The Aqueous Phase: Due to the polar carbonyl and compact C7 structure, the partition coefficient (

    
    ) is not high enough for a simple single extraction.
    
    • Fix: You must use the "Salting Out" method described in Step 2.

  • The Cold Trap (Rotavap): Analyze the solvent trap solvent by GC. If you find your product there, you are applying too much vacuum.

    • Fix: Use a Vigreux column during final purification distillation rather than stripping to dryness on a rotavap if you are working on a small scale (<5 g).

Q: Can I use steam distillation? A: Yes. Cyclopentanones often form azeotropes with water or simply steam distill effectively [2]. This is an excellent method to separate the ketone from heavy, non-volatile polymeric byproducts (tars) often formed during cyclization reactions.

Topic: Isomer Management (cis vs trans)

Q: My GC shows two peaks close together. Which is which? A: These are the diastereomers.

  • Peak 1 (typically lower boiling): trans-2,5-dimethylcyclopentanone (racemic pair).

  • Peak 2 (typically higher boiling): cis-2,5-dimethylcyclopentanone (meso compound).

  • Note: The boiling point difference is small (<2 °C), making separation by simple distillation difficult.

Q: How do I convert one isomer to the other? A: This system is subject to Thermodynamic Control .

  • The trans isomer is generally thermodynamically favored due to reduced steric repulsion between the methyl groups (they are pseudo-equatorial).

  • To equilibrate: Treat the mixture with a catalytic amount of base (e.g., NaOMe in MeOH) or acid. This will shift the ratio toward the thermodynamic equilibrium (often favoring trans).

  • To preserve a kinetic ratio: Keep the pH strictly neutral (6-7) and avoid heat [3].

Topic: Purification

Q: Can I use Sodium Bisulfite to purify this ketone? A: Not recommended. While simple methyl ketones form bisulfite adducts, the 2,5-dimethyl substitution creates significant steric hindrance flanking the carbonyl carbon. Adduct formation will be extremely slow or non-existent, leading to yield loss or poor purification. Rely on fractional distillation or column chromatography (Silica, Hexane:EtOAc gradient).

Quantitative Data Reference

ParameterSpecificationSource
CAS Registry 4041-09-2[4]
Molecular Weight 112.17 g/mol -
Boiling Point 143–145 °C (lit.)[5]
Refractive Index (

)
1.435[6]
LogP (Octanol/Water) ~1.37 (Est.)[7]
Azeotrope Forms binary azeotrope with water (approx 95°C)[2]

References

  • Aguiar, A. et al. "Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone." Methods and Protocols, 2019, 2, 69. Link (Discusses base-catalyzed condensation and stability of cyclopentanone derivatives).

  • National Institute of Standards and Technology (NIST). "Azeotropic Data for Binary Mixtures." NIST Chemistry WebBook. Link (General reference for cyclopentanone/water azeotropic behavior).

  • Langer, J. et al. "Separation and Purification of Cis and Trans Isomers." US Patent 3,880,925, 1975. Link (Foundational principles of thermodynamic equilibration of cyclic isomers).

  • PubChem. "Compound Summary: this compound."[1] National Library of Medicine. Link

  • Sigma-Aldrich. "Product Specification: 2,2-Dimethylcyclopentanone (isomer analog reference)." Link

  • The Good Scents Company. "2-methyl cyclopentanone properties." Link

  • Cheméo. "Chemical Properties of Cyclopentanone, 2-methyl-." Link

Sources

Technical Support Center: Purification of 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification & Impurity Removal Content Type: Technical Troubleshooting & FAQ Target Audience: Synthetic Chemists, Process Engineers, Drug Development Leads

Introduction: The Purity Paradox

2,5-Dimethylcyclopentan-1-one (CAS: 4041-09-2) is a deceptive molecule. Structurally simple, it serves as a critical scaffold for fragrance ingredients (jasmonoids) and pharmaceutical intermediates. However, its synthesis—typically via methylation of cyclopentanone or decarboxylative cyclization—yields a "dirty" crude mixture containing close-boiling structural isomers and stereoisomers.

This guide moves beyond standard textbook workups. We address the specific physicochemical challenges of separating the desired 2,5-disubstituted product from its undesired 2,2-disubstituted regioisomers and controlling the cis/trans diastereomeric ratio.

Module 1: Distillation & Regioisomer Separation

Current Status: You have a crude reaction mixture containing mono-methylated, di-methylated, and tri-methylated cyclopentanones.

Q1: I am performing fractional distillation, but the GC trace shows a persistent shoulder peak co-eluting with my product. What is it?

Diagnosis: This is almost certainly 2,2-dimethylcyclopentan-1-one . In methylation reactions, the second methyl group can attack the same carbon as the first (yielding the 2,2-isomer) or the alpha-prime carbon (yielding the desired 2,5-isomer).

The Problem:

  • Boiling Point Overlap:

    • This compound: ~146–148°C

    • 2,2-Dimethylcyclopentan-1-one: ~143–144°C

  • Separation Difficulty: The

    
     is only ~3-4°C. A standard Vigreux column provides insufficient theoretical plates (N) to resolve this.
    

The Protocol (High-Efficiency Fractionation):

  • Column Selection: Switch to a Spinning Band Distillation system or a packed column (e.g., Sulzer packing) with at least 30–50 theoretical plates .

  • Reflux Ratio: You must operate at a high reflux ratio (typically 20:1 to 50:1 ) during the transition phase between the 2,2- and 2,5-isomers.

  • Pressure: Reduce pressure to 20–30 mmHg . Lowering pressure often amplifies the relative volatility (

    
    ) differences between structural isomers.
    

Data: Boiling Point Profile of Common Impurities

ComponentStructure TypeApprox. BP (Atm)Relative Volatility Risk
Cyclopentanone Starting Material130°CLow (Easy to remove)
2-Methylcyclopentanone Under-alkylated139°CModerate
2,2-Dimethylcyclopentan-1-one Regioisomer (Impurity) 143°C Critical (Co-distills)
This compound Target Product 147°C N/A
2,2,5-Trimethylcyclopentanone Over-alkylated155°C+Low (Remains in pot)

Module 2: Stereochemical Control (Cis/Trans Management)

Current Status: You have chemically pure material, but the diastereomeric ratio (dr) is inconsistent between batches.

Q2: My synthesis yields a 60:40 mix of cis and trans isomers. How do I enrich the thermodynamically stable trans isomer?

Mechanism: this compound possesses two chiral centers at the


-positions. The trans isomer (where methyl groups are on opposite faces of the ring) is thermodynamically favored as it minimizes steric repulsion in the envelope conformation. The cis isomer suffers from eclipsing interactions.

The Protocol (Thermodynamic Equilibration):

You do not need to separate them physically; you can chemically convert the cis to trans via enolization.

  • Reagent: Dissolve the ketone in Methanol (MeOH).

  • Catalyst: Add 5 mol% Sodium Methoxide (NaOMe) or Potassium Carbonate (K₂CO₃).

  • Condition: Reflux for 4–6 hours.

  • Workup: Quench with dilute HCl, extract with ether, and dry.

  • Result: This drives the mixture toward the thermodynamic equilibrium, typically 90:10 to 95:5 (trans:cis) .

Visualization: Epimerization Pathway

Epimerization Cis Cis-Isomer (Kinetic Product) Enol Enolate Intermediate (Planar Alpha-Carbon) Cis->Enol Base (NaOMe) Trans Trans-Isomer (Thermodynamic Product) Enol->Trans Reprotonation (Steric Control) Trans->Enol Reversible

Caption: Base-catalyzed equilibration via the enolate intermediate favors the sterically less hindered trans-isomer.

Module 3: Chemical Scavenging of Under-Alkylated Impurities

Current Status: Distillation removed most impurities, but trace 2-methylcyclopentanone (1-2%) remains.

Q3: Distillation is too expensive for removing the last 1% of mono-methyl impurity. Is there a chemical wash?

Solution: Yes. You can exploit the steric difference between the mono-substituted and di-substituted ketones. The 2-methyl derivative is less sterically hindered than the 2,5-dimethyl target, making it more reactive toward nucleophiles like bisulfite or oxime formers.

The Protocol (Bisulfite Wash - Selective):

Note: This method requires precise control, as the target molecule can also react, albeit slower.

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃).

  • Extraction: Shake the impure organic oil with the bisulfite solution vigorously for 30 minutes at 0°C .

    • Why 0°C? Low temperature favors the kinetics of the unhindered impurity reacting while slowing down the hindered target molecule.

  • Filtration: The mono-methyl impurity forms a solid bisulfite adduct (or dissolves in the aqueous phase).

  • Separation: Separate the organic layer (containing purified 2,5-dimethylcyclopentanone) from the aqueous/solid phase.

Decision Logic for Purification

PurificationLogic Start Crude Mixture Check1 Is 2,2-Dimethyl > 5%? Start->Check1 Distill High-Vac Fractionation (>30 Plates) Check1->Distill Yes Check2 Is Cis/Trans Ratio Wrong? Check1->Check2 No Distill->Check2 Epimerize Base Equilibration (NaOMe/MeOH) Check2->Epimerize Yes Check3 Trace Mono-Methyl Present? Check2->Check3 No Epimerize->Check3 Scavenge Bisulfite Wash (0°C) Check3->Scavenge Yes Final Pure Trans-2,5-Dimethyl Cyclopentan-1-one Check3->Final No Scavenge->Final

Caption: Step-by-step decision matrix for removing regioisomers, adjusting stereochemistry, and polishing trace impurities.

References

  • Synthesis and Physical Properties

    • Title: Process for the preparation of 2,5-dimethylcyclopentanone.[1]

    • Source: US P
    • URL
  • Stereochemical Stability

    • Title: Relative Stability of cis- and trans-Hydrindanones (Contextualizing cyclopentanone ring stability).
    • Source:Molecules 2015, 20(1), 1509-1518.[2]

    • URL:[Link]

  • Boiling Point Data & Isomers

    • Title: cis-2,5-Dimethylcyclopentanone Compound Summary.
    • Source: PubChem (N
    • URL:[Link]

Sources

Validation & Comparative

Validation of 2,5-Dimethylcyclopentan-1-one synthesis via spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation of 2,5-Dimethylcyclopentan-1-one, focusing on the spectroscopic differentiation of its stereoisomers. This molecule is a critical intermediate in fragrance chemistry (jasmonate precursors) and pharmaceutical synthesis.

Publish Comparison Guide: Validation of this compound

Executive Summary & Technical Context

This compound exists as two diastereomers: the cis-isomer (meso, (2R,5S)) and the trans-isomer (chiral pair, (2R,5R) / (2S,5S)). In fragrance applications, the olfactory profile varies significantly between isomers. In drug development, stereochemical purity is non-negotiable.

This guide compares the Direct Dialkylation Method (Standard Lab Protocol) against Thermodynamic Equilibration (Alternative/Control) to demonstrate how spectroscopy is used to validate the product's identity and purity.

The Core Challenge: Both isomers possess high symmetry (


 for cis, 

for trans), resulting in identical signal counts in low-resolution NMR. Validation requires distinguishing subtle chemical shift perturbations and coupling constant variations.

Synthetic Workflows & Methodologies

Method A: Direct Dialkylation (Kinetic/Thermodynamic Mix)

The "Product" Route: High throughput, common in discovery phase.

Protocol:

  • Reagents: Cyclopentanone (1.0 eq), Lithium Diisopropylamide (LDA, 2.2 eq), Methyl Iodide (MeI, 2.5 eq), anhydrous THF.

  • Step 1 (Enolization): Cool THF solution of LDA to -78°C under

    
    . Add cyclopentanone dropwise over 30 mins. Stir for 1 hour to generate the bis-enolate.
    
  • Step 2 (Alkylation): Add MeI dropwise at -78°C. The reaction is kinetically controlled initially but warms to room temperature (RT) overnight.

  • Quench: Saturated

    
     solution.
    
  • Outcome: Typically yields a mixture of cis and trans isomers (approx. 20:80 to 40:60 ratio depending on warming rate).

Method B: Thermodynamic Equilibration (The "Alternative")

The Validation Standard: Used to confirm the thermodynamic product.

Protocol:

  • Take the crude mixture from Method A.

  • Dissolve in MeOH containing catalytic NaOMe (Sodium Methoxide).

  • Reflux for 4 hours.

  • Outcome: Shifts the ratio almost exclusively to the thermodynamically more stable trans-isomer (minimizing dipole repulsion and steric strain).

Visualization: Synthesis & Logic Pathways

The following diagram maps the synthesis and the decision logic for spectroscopic validation.

G cluster_valid Spectroscopic Validation Logic Start Cyclopentanone LDA Step 1: LDA (-78°C) Bis-Enolate Formation Start->LDA MeI Step 2: MeI Quench Kinetic Control LDA->MeI Crude Crude Product (Cis/Trans Mix) MeI->Crude Equil Method B: NaOMe/MeOH Reflux Crude->Equil Isomerization NMR_Check 1H NMR Analysis Crude->NMR_Check Trans Trans-Isomer (Thermodynamic Major) Equil->Trans Shift_Check Methyl Shift (δ) NMR_Check->Shift_Check Coupling_Check Coupling (J) NMR_Check->Coupling_Check

Caption: Workflow comparing Kinetic Synthesis (Method A) and Thermodynamic Equilibration (Method B) with validation logic.

Comparative Performance Data

The following table contrasts the performance and spectral characteristics of the product obtained via Method A versus the equilibrated Alternative.

FeatureMethod A: Direct Alkylation (Product)Method B: Equilibrated (Alternative)
Primary Isomer Mixture (Trans major, significant Cis)Trans-2,5-Dimethylcyclopentanone (>95%)
Yield 65-75%60-70% (post-equilibration)
1H NMR Methyl Shift Two doublets (overlapping or distinct)Single clear doublet
Thermodynamic State Kinetic/Thermodynamic MixThermodynamic Minimum
Application Suitability General IntermediateCrystallography / Stereoselective Synthesis

Spectroscopic Validation Protocols

A. Mass Spectrometry (MS)

Self-Validating Check: Confirm molecular weight before stereochemical analysis.

  • Ionization: EI (70 eV)

  • Molecular Ion (

    
    ):  m/z 112
    
  • Base Peak: m/z 55 (Characteristic fragmentation, likely retro-Diels-Alder type loss).

  • Diagnostic: Both isomers show identical MS fragmentation; MS validates the constitution (C7H12O), not the configuration.

B. Infrared Spectroscopy (IR)
  • Carbonyl Stretch: ~1745 cm⁻¹ (Characteristic of 5-membered cyclic ketones).

  • Fingerprint: Subtle differences in the 1000–1200 cm⁻¹ region may appear, but IR is generally insufficient for definitive isomeric assignment.

C. Nuclear Magnetic Resonance (NMR) - The Gold Standard

This is the primary method for validation.

1. Symmetry Analysis:

  • Cis-Isomer (Meso): Possesses a plane of symmetry (

    
    ). C2 and C5 are equivalent. Methyls are equivalent.
    
  • Trans-Isomer (Racemic): Possesses a

    
     axis of rotation. C2 and C5 are equivalent. Methyls are equivalent.
    
  • Result: Both isomers show the same number of signals in 13C NMR (4 signals: C=O, CH, CH2, CH3). Signal count cannot distinguish them.

2. Chemical Shift & Coupling Distinction:

  • Methyl Region (1H NMR, ~1.0–1.2 ppm):

    • The methyl doublet for the cis isomer is typically deshielded (downfield, higher ppm) relative to the trans isomer due to 1,3-diaxial-like van der Waals compression in the envelope conformation.

    • Protocol: Integrate the methyl doublets. If two doublets appear (e.g., at 1.12 ppm and 1.05 ppm), the mixture is present. The larger integral corresponds to the trans isomer (if equilibrated).

  • Methine Protons (H2/H5):

    • Use 2D-NOESY to confirm.[1][2]

    • Cis: NOE correlation observed between the two methyl groups (spatial proximity).

    • Trans: No NOE correlation between methyl groups; NOE may be seen between Methyl and H5 (across the ring).

3. 13C NMR Shifts:

  • Carbonyl Carbon: The carbonyl resonance (~220 ppm) is sensitive to ring strain and conformation. The cis isomer, being more sterically crowded, often exhibits a slight upfield shift (shielding) of the carbonyl carbon compared to the trans isomer due to the "gamma-gauche" effect or ring distortion.

References

  • Preparation of 2,5-dimethylcyclopentanone. Google Patents. US2863923A.
  • Cyclopentanone, 2,5-dimethyl- (Mass Spectrum) . NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Relative Stability of cis- and trans-Hydrindanones . National Institutes of Health (PMC). Available at: [Link]

  • cis-2,5-Dimethylcyclopentanone Compound Summary . PubChem. Available at: [Link]

  • Spectroscopy of Aldehydes and Ketones . Chemistry LibreTexts. Available at: [Link]

Sources

Comparing synthesis routes for 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2,5-Dimethylcyclopentan-1-one (CAS: 4041-11-6 for generic; stereoisomers vary) presents a classic challenge in cycloalkane functionalization: controlling regioselectivity and stereochemistry (cis/trans ratios) while maintaining high atom economy.

While direct alkylation of cyclopentanone appears intuitively simple, it is practically inferior due to poly-alkylation and poor regiocontrol. This guide evaluates three distinct routes, recommending Catalytic Hydrogenation of the Enone for laboratory-scale precision and Vapor-Phase Cyclization for industrial scalability.

Comparison Matrix
FeatureRoute A: Enone Hydrogenation Route B: Dieckmann Cyclization Route C: Direct Alkylation
Primary Utility Lab Scale / Stereoselective TargetsIndustrial / Bulk ProductionAcademic / Mechanistic Study
Yield High (85-95%)Moderate-High (70-85%)Low-Moderate (<50%)
Regiocontrol Perfect (Pre-installed)High (Symmetric Precursor)Poor (Mixture of 2,2- and 2,5-)
Stereocontrol Kinetic (cis-major)Thermodynamic (trans-major)Mixed
Atom Economy ExcellentGood (loss of CO₂/MeOH)Poor (waste salts)

Technical Analysis of Synthesis Routes

Route A: Catalytic Hydrogenation of 2,5-Dimethylcyclopent-2-en-1-one (Recommended)

This route relies on the reduction of the


-unsaturated ketone. Because the methyl groups are already installed in the precursor, regioselectivity is non-negotiable, eliminating the "gem-dimethyl" (2,2-dimethyl) impurity common in alkylation.
  • Mechanism: Syn-addition of Hydrogen across the C=C bond via heterogeneous catalysis (Pd/C or Rh/Al₂O₃).

  • Stereochemistry: The addition of H₂ occurs from the least hindered face. However, the resulting cis isomer is kinetically formed but thermodynamically less stable than the trans isomer due to steric repulsion between the pseudo-equatorial methyl groups.

  • Causality: Using a neutral solvent (MeOH) favors the kinetic cis product. Traces of acid or base will catalyze enolization, driving the mixture toward the thermodynamic trans isomer.

Route B: Vapor-Phase Cyclization (Dieckmann/Decarboxylation)

Used historically in industrial settings (e.g., Patent US2863923A), this method cyclizes dimethyl 2,5-dimethyladipate.

  • Mechanism: At high temperatures (400–475°C) over metal oxide catalysts, the diester undergoes cyclization followed by decarboxylation.

  • Pros: Uses acyclic, cheap precursors.

  • Cons: Harsh thermal conditions; requires specialized flow reactors; difficult to control stereochemistry (produces thermodynamic mixtures).

Route C: Direct Methylation of Cyclopentanone (The "Avoid" Route)

Treating cyclopentanone with methyl iodide (MeI) and a base (LDA or NaH).

  • Critical Failure Point: The introduction of the first methyl group electron-donating) makes the

    
    -carbon less acidic but the resulting enolate more nucleophilic, often leading to rapid second alkylation. However, proton transfer between the product and starting material often leads to a mixture of mono-, 2,5-di-, and 2,2-dimethyl products. Separation of 2,2-dimethyl from 2,5-dimethyl isomers is notoriously difficult.
    

Visualizing the Pathways

The following diagram illustrates the logical flow and mechanistic divergence of the three routes.

SynthesisComparison cluster_precursors Precursors cluster_conditions Reaction Conditions cluster_products Outcome P1 2,5-Dimethylcyclopent-2-en-1-one C1 H2 (1-3 atm), Pd/C Solvent: MeOH P1->C1 Route A (Reduction) P2 Dimethyl 2,5-dimethyladipate C2 400-475°C Metal Oxide Catalyst P2->C2 Route B (Cyclization) P3 Cyclopentanone + MeI C3 Base (LDA/NaH) Kinetic Control (-78°C) P3->C3 Route C (Alkylation) Prod This compound C1->Prod High Yield Regiopure C2->Prod Scalable Thermodynamic Mix C3->Prod Low Yield Impurity Impurity: 2,2-Dimethyl isomer C3->Impurity Major Side Product

Figure 1: Comparative synthesis tree. Route A offers the highest regio-fidelity, while Route C suffers from competing alkylation pathways.

Detailed Experimental Protocol: Route A

This protocol is designed for the synthesis of cis-2,5-dimethylcyclopentan-1-one via catalytic hydrogenation. This method prioritizes safety and stereochemical integrity.

Materials
  • Precursor: 2,5-Dimethylcyclopent-2-en-1-one (10 mmol, 1.10 g)

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50-100 mg)

  • Solvent: Methanol (anhydrous, 20 mL)

  • Reagent: Hydrogen gas (balloon pressure or low-pressure Parr shaker)

Step-by-Step Methodology
  • Safety Check: Pd/C is pyrophoric when dry. Always handle wet or under inert gas. Ensure all ignition sources are removed.

  • Preparation: In a 50 mL round-bottom flask (or hydrogenation vessel), suspend the 2,5-dimethylcyclopent-2-en-1-one in Methanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst. Technique Tip: Add the catalyst to the solvent, not the solvent to the dry catalyst, to minimize ignition risk.

  • Purging: Seal the vessel with a septum. Insert a needle connected to a vacuum line and another to an inert gas (Argon/Nitrogen). Cycle vacuum/inert gas 3 times to remove oxygen.

  • Hydrogenation:

    • Switch the gas inlet to a Hydrogen balloon (1 atm).

    • Stir vigorously at Room Temperature (25°C).

    • Monitoring: Monitor reaction progress via TLC (SiO₂, 10% EtOAc/Hexane) or GC-MS every 30 minutes. The starting material (enone) will disappear; the product (ketone) has a distinct Rf and mass spectrum (M+ = 112).

  • Work-up:

    • Once consumption is complete (typically 1-3 hours), purge the system with Nitrogen.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical: Do not let the filter cake dry out completely in air.

    • Wash the Celite pad with small portions of Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator, 30°C, >200 mbar) to avoid losing the volatile ketone.

  • Purification: If necessary, purify via flash column chromatography or vacuum distillation.

Stereochemical Validation
  • Cis-isomer (Kinetic): Major product under neutral conditions.

  • Trans-isomer (Thermodynamic): If the trans isomer is desired, treat the crude product with catalytic NaOMe in MeOH for 2 hours, then neutralize.

Stereochemical Control Mechanism

Understanding the stereochemical outcome is vital for applications in fragrance (where odor profiles differ by isomer) or pharma.

Stereochemistry cluster_mechanism Catalytic Surface (Pd) Enone 2,5-Dimethylcyclopent-2-en-1-one (Planar C=C) Ads Syn-Adsorption (Flat approach) Enone->Ads H_Add H2 Addition (Bottom Face) Ads->H_Add Cis cis-2,5-Dimethylcyclopentan-1-one (Kinetic Product) H_Add->Cis Desorption Trans trans-2,5-Dimethylcyclopentan-1-one (Thermodynamic Product) Cis->Trans Epimerization (Base/Acid Catalysis)

Figure 2: Stereochemical pathway. The hydrogenation yields the cis-isomer via syn-addition. Epimerization to the trans-isomer occurs via enolization.

References

  • United States Patent Office. (1958). Process for the preparation of 2,5-dimethylcyclopentanone. US Patent 2,863,923.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 643076, cis-2,5-Dimethylcyclopentanone.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19957, 2,5-Dimethylcyclopent-2-en-1-one.

  • Chemistry LibreTexts. (2022). Reduction of Alkenes - Catalytic Hydrogenation.

Comparative Guide: Alternative Catalysts for 2,5-Dimethylcyclopentan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethylcyclopentan-1-one is a critical intermediate in the synthesis of bioactive molecules and a valuable fragrance ingredient (sweet, jasmine-like olfactory profile). Its synthesis has traditionally relied on stoichiometric reagents—such as strong bases for alkylation or liquid-phase Dieckmann condensations—which generate significant waste and require hazardous solvents.

This guide compares these traditional methods against modern catalytic alternatives that offer superior atom economy, scalability, and stereocontrol. We focus on three distinct synthetic strategies:

  • Vapor-Phase Ketonization (Alternative to Dieckmann Condensation).

  • Green Alkylation with Dimethyl Carbonate (Alternative to Methyl Iodide/LDA).

  • Stereoselective Hydrogenation (Control of cis/trans ratios).

Strategy A: De Novo Ring Construction (Cyclization)

This route builds the cyclopentanone ring from an acyclic precursor (dimethyl 2,5-dimethyladipate).

The Standard: Liquid-Phase Dieckmann Condensation
  • Reagents: Stoichiometric Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu).

  • Conditions: Reflux in toluene or benzene; acidic workup; subsequent decarboxylation step.

  • Limitations: High salt waste generation, batch operation, multi-step process (cyclization

    
     hydrolysis 
    
    
    
    decarboxylation).
The Alternative: Vapor-Phase Ketonization over MnO₂/Al₂O₂

This method utilizes a heterogeneous catalyst to perform cyclization and decarboxylation in a single continuous flow step.

Catalyst Profile: MnO₂ on Activated Alumina (

-Al₂O₃)
  • Active Phase: Manganese Dioxide (MnO₂), often doped with alkali metals (Na, K).

  • Support: High surface area

    
    -Al₂O₃.
    
  • Reaction Temperature: 400°C – 475°C.

Mechanism

The reaction proceeds via a surface-mediated mechanism where the diester adsorbs onto the amphoteric sites of the alumina. The metal oxide (MnO₂) facilitates the abstraction of


-protons and the subsequent nucleophilic attack/decarboxylation sequence without requiring a discrete hydrolysis step.

KetonizationMechanism Diester Dimethyl 2,5-Dimethyladipate Adsorption Surface Adsorption (MnO2/Al2O3) Diester->Adsorption Enolization Surface Enolate Formation Adsorption->Enolization High T Activation Cyclization C-C Bond Formation (- CH3OH) Enolization->Cyclization Decarbox Thermal Decarboxylation Cyclization->Decarbox - CO2 Product 2,5-Dimethyl- cyclopentan-1-one Decarbox->Product

Figure 1: Surface-mediated ketonization pathway for converting diesters to cyclic ketones.

Performance Comparison
FeatureStandard (Dieckmann)Alternative (MnO₂/Al₂O₃ Vapor Phase)
Mode BatchContinuous Flow
Atom Economy Low (Stoichiometric base waste)High (Only MeOH/CO₂ byproducts)
Yield 75–85% (after 2 steps)90–95% (Single pass)
Solvent Toluene/Benzene (Required)None (Solvent-free vapor)
Scalability Linear (Vessel size limited)High (Space velocity dependent)

Strategy B: Direct Alkylation of Cyclopentanone

Direct methylation of cyclopentanone is the shortest path but traditionally the most problematic due to poly-alkylation (gem-dimethylation) and regioselectivity issues.

The Standard: LDA / Methyl Iodide
  • Reagents: Lithium Diisopropylamide (LDA) followed by Methyl Iodide (MeI).

  • Conditions: Cryogenic (-78°C), anhydrous THF.

  • Limitations: MeI is highly toxic (neurotoxin); strictly anhydrous conditions; difficult to stop at mono-methylation; regiocontrol requires blocking groups.

The Alternative: Solid Base Catalysis with Dimethyl Carbonate (DMC)

This "Green Chemistry" route uses DMC as both the solvent and the methylating agent, activated by a solid base.

Catalyst Profile: MgO or Calcined Hydrotalcites
  • Catalyst: Magnesium Oxide (MgO) or Mg-Al Hydrotalcites.

  • Reagent: Dimethyl Carbonate (DMC) – non-toxic, biodegradable.

  • Conditions: Reflux (90°C) or Autoclave (150-180°C).

Mechanism

DMC acts as a "carboxymethylating" agent. The solid base abstracts an


-proton from cyclopentanone, which attacks the carbonyl of DMC. The intermediate ester is then decarboxylated/methylated. This pathway inherently favors mono-alkylation because the intermediate is less acidic than the starting ketone.
Performance Comparison
FeatureStandard (LDA/MeI)Alternative (MgO/DMC)
Safety Poor (MeI is carcinogenic/toxic)Excellent (DMC is non-toxic)
Selectivity Mixed (Mono/Di/Tri products)High selectivity for mono-alkylation
Waste Li-salts, Iodide wasteMethanol and CO₂
Cost High (Reagents + Cooling)Low (Cheap catalyst + ambient cooling)

Strategy C: Stereoselective Hydrogenation

When the precursor is 2,5-dimethylcyclopent-2-en-1-one (often derived from biomass or Nazarov cyclization), the challenge is controlling the cis/trans stereochemistry. The cis isomer is often the desired "kinetic" product, while the trans isomer is the thermodynamic product.

The Standard: Palladium on Carbon (Pd/C)[2]
  • Mechanism: Syn-addition of H₂ across the double bond.[1]

  • Outcome: Predominantly cis-2,5-dimethylcyclopentan-1-one .[2]

  • Selectivity: ~85:15 (cis:trans).

The Alternative: Platinum on Niobium Phosphate (Pt/NbOPO₄)

For biomass-derived streams (which may contain furan impurities), standard Pd/C can deactivate. Pt supported on acidic NbOPO₄ offers bifunctional capability.

Catalyst Profile: Pt/NbOPO₄
  • Active Metal: Platinum nanoparticles.

  • Support: Niobium Phosphate (Acidic, water-tolerant).

  • Application: Hydrogenation of substituted cyclopentenones (e.g., from HMF/DMF pathways).

Stereochemical Control

While Pd/C is excellent for cis-selectivity, PtO₂ (Adams' Catalyst) or Rh/C can be used to alter the ratio or improve activity in sterically crowded systems. However, for 2,5-dimethylcyclopentanone, the cis isomer is favored by surface hydrogenation dynamics (H₂ adds from the face opposite the existing methyl group if one is present, or syn-addition establishes the cis relationship).

To access the trans-isomer (thermodynamic), a post-hydrogenation equilibration with a mild base (e.g., dilute NaOH) is more effective than changing the hydrogenation catalyst.

HydrogenationStereo Enone 2,5-Dimethylcyclopent-2-en-1-one PdC Catalyst: Pd/C (Standard) Enone->PdC PtNb Catalyst: Pt/NbOPO4 (Biomass Tolerant) Enone->PtNb SynAdd Syn-Addition Mechanism PdC->SynAdd PtNb->SynAdd Cis cis-2,5-Dimethylcyclopentan-1-one (Kinetic Product) SynAdd->Cis Major Product (>85%) Base Base Equilibration (NaOH) Cis->Base Isomerization Trans trans-2,5-Dimethylcyclopentan-1-one (Thermodynamic Product) Base->Trans

Figure 2: Stereochemical divergence in catalytic hydrogenation.

Experimental Protocols

Protocol A: Vapor-Phase Cyclization (MnO₂/Al₂O₃)

Adapted from Patent US2863923A

  • Catalyst Prep: Impregnate activated alumina (8-14 mesh) with Manganese Nitrate solution. Dry and calcine at 400°C to form MnO₂/Al₂O₃.

  • Setup: Pack a tubular fixed-bed reactor with the catalyst. Heat to 435–465°C .

  • Feed: Introduce dimethyl 2,5-dimethyladipate via a metering pump.

  • Space Velocity: Maintain LHSV (Liquid Hourly Space Velocity) at ~2.7 mL reactant/mL catalyst/hour.

  • Collection: Condense the vapor output. The product separates from the methanol byproduct.

  • Purification: Distillation (bp 147–149°C).

Protocol B: Green Methylation (MgO/DMC)

Adapted from Catalytic Conversion of Cyclopentanone (MDPI)

  • Reagents: Mix Cyclopentanone (1 eq) and Dimethyl Carbonate (5-10 eq).

  • Catalyst: Add MgO (10 wt% relative to ketone).

  • Reaction: Heat in a sealed autoclave to 180°C for 4-6 hours.

  • Workup: Filter off the solid catalyst (reusable). Evaporate excess DMC.

  • Note: This method yields a mixture of mono- and di-methylated products; fractional distillation is required to isolate the 2,5-dimethyl isomer (if starting from 2-methylcyclopentanone) or the 2,2/2,5 mixture.

References

  • Process for the preparation of 2,5-dimethylcyclopentanone. US Patent 2863923A. Google Patents.
  • Synthesis of biomass-derived methylcyclopentane... via aldol condensation/hydrodeoxygenation . Green Chemistry, 2015. (Discusses Pt/NbOPO4 catalysts). Available at: [Link]

  • Catalytic Conversion of Cyclopentanone into Dimethyl Adipate over Solid Basic Catalysts . MDPI Catalysts, 2024. (Discusses MgO/DMC chemistry). Available at: [Link]

  • cis-2,5-Dimethylcyclopentanone Compound Summary . PubChem. Available at: [Link]

  • Relative Stability of cis- and trans-Hydrindanones . Molecules, 2015.[3] (Context for thermodynamic stability of substituted cyclopentanones). Available at: [Link]

Sources

Technical Comparison Guide: 2,5-Dimethylcyclopentan-1-one vs. Methylated Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of substituted cycloalkanones, 2,5-Dimethylcyclopentan-1-one (2,5-DMCP) occupies a unique niche defined by its C2-symmetry potential and dual


-methine  reactivity. Unlike its structural isomers (2,2-dimethyl- or 3-methyl- variants), 2,5-DMCP offers a scaffold where steric hindrance is distributed symmetrically around the carbonyl group.

This guide objectively compares 2,5-DMCP against its primary methylated competitors. The data indicates that while 2,2-dimethylcyclopentanone is the superior choice for regioselective downstream functionalization (due to a single accessible


-methylene), 2,5-DMCP is the preferred thermodynamic target for stereocontrolled synthesis  and specific olfactory applications requiring "minty-ketonic" profiles with high volatility.

Structural & Thermodynamic Landscape[1]

The performance of methylated cyclopentanones is governed by their conformational flexibility ("envelope" vs. "twist") and the thermodynamic stability of their isomers.

Isomer Stability Comparison

The critical distinction lies in the spatial arrangement of the methyl groups relative to the ring puckering.[1]

CompoundPrimary IsomersThermodynamic StabilitySteric Profile
This compound cis / transTrans > Cis (approx.[2] 1.5 kcal/mol difference).[3] Trans minimizes eclipsing interactions between methyls and the carbonyl oxygen.Distributed: Methyls block both

-positions, creating a "picket fence" steric environment.
2,2-Dimethylcyclopentan-1-one Achiral (Geminal)N/A (Structurally rigid at C2)Focused: Quaternary center at C2 creates a "gem-dimethyl" effect, forcing reactions to C5.
2-Methylcyclopentanone R / SEnantiomers are isoenergetic.Asymmetric: One hindered

-site, one accessible

-site.[4]
The "Envelope" Conformation

Cyclopentanone rings are not planar; they adopt an envelope conformation to relieve torsional strain. In 2,5-DMCP , the trans isomer allows one methyl group to occupy a pseudo-equatorial position while the other is pseudo-axial, minimizing 1,3-diaxial-like repulsions. This thermodynamic preference is crucial for process chemists: high-temperature synthesis will almost exclusively yield the trans-isomer.

Synthetic Utility & Reactivity Profile[1][5]

The choice between 2,5-DMCP and its analogues is often a choice between Kinetic and Thermodynamic control.

Synthesis: The Divergent Pathway

The most relevant experimental comparison is the methylation of 2-methylcyclopentanone. This reaction is a textbook example of regioselectivity controlled by base selection.

  • Pathway A (Kinetic): Use of a bulky base (LDA) at low temperature (-78°C) deprotonates the less hindered C5 position, leading to 2,5-DMCP.

  • Pathway B (Thermodynamic): Use of a thermodynamic base (KH or NaH) at higher temperatures allows equilibration to the more substituted enolate (C2), leading to 2,2-DMCP.

Visualizing the Selectivity (Graphviz)

G Start 2-Methylcyclopentanone Kinetic_Enolate Kinetic Enolate (Less Substituted C5) Start->Kinetic_Enolate LDA, THF, -78°C (Irreversible removal of unhindered H) Thermo_Enolate Thermodynamic Enolate (More Substituted C2) Start->Thermo_Enolate KH or NaOMe, Heat (Equilibration to stable alkene) Prod_25 2,5-Dimethylcyclopentanone (Target: Symmetry) Kinetic_Enolate->Prod_25 + Me-I Prod_22 2,2-Dimethylcyclopentanone (Target: Quaternary C) Thermo_Enolate->Prod_22 + Me-I

Figure 1: Divergent synthesis pathways from 2-methylcyclopentanone. The formation of 2,5-DMCP requires strict kinetic control to avoid the thermodynamic sink of the gem-dimethyl product.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis of 2,5-DMCP versus its equilibration.

Protocol A: Kinetic Synthesis of 2,5-DMCP

Validates: High regioselectivity for C5-methylation.

  • Reagents: THF (anhydrous), Diisopropylamine (1.1 eq), n-BuLi (1.1 eq), 2-Methylcyclopentanone (1.0 eq), Methyl Iodide (1.2 eq).

  • Enolate Formation: To a flame-dried flask under

    
    , add THF and diisopropylamine. Cool to -78°C. Add n-BuLi dropwise. Stir 30 min to form LDA.
    
  • Substrate Addition: Add 2-methylcyclopentanone dropwise over 20 min. Critical: Maintain temperature below -70°C to prevent proton transfer equilibration.

  • Quench: Add Methyl Iodide rapidly. Stir at -78°C for 2 hours, then allow to warm to room temperature.

  • Workup: Quench with sat.

    
    . Extract with 
    
    
    
    .
  • Result: >90% yield of 2,5-dimethylcyclopentanone (mixture of cis/trans).

Protocol B: Thermodynamic Equilibration (Isomerization)

Validates: Stability preference for trans-2,5-DMCP.

  • Reagents: 2,5-Dimethylcyclopentanone (cis/trans mix), NaOMe (0.1 eq), MeOH.

  • Procedure: Reflux the ketone mixture in MeOH with catalytic base for 4 hours.

  • Analysis: GC-MS will show a shift toward the thermodynamic equilibrium ratio, typically favoring the trans-isomer (approx 60:40 to 80:20 depending on precise conditions) due to reduced methyl-carbonyl eclipsing.

Performance Comparison: Reactivity & Application

Reactivity Matrix

This table contrasts how these molecules behave when used as starting materials for further synthesis (e.g., Aldol condensation).

Feature2,5-Dimethylcyclopentanone2,2-Dimethylcyclopentanone3-Methylcyclopentanone
Enolization Sites Two (C2 & C5) One (C5) Two (C2 & C5)
Regiocontrol Difficult (Symmetric/Degenerate)Excellent (Only one side open)Poor (Mixture of products)
Aldol Reaction Forms

-bis(benzylidene) derivatives easily.
Forms mono-benzylidene derivatives exclusively.Forms mixture of mono-products.[5]
Stereocontrol High (Due to C2 symmetry potential).Low (Racemic quaternary center).[4]Moderate.
Application Case Study: Fragrance vs. Pharma
  • Fragrance Industry (Olfactory):

    • 2,5-DMCP: Used as a precursor for "Jasmonate" analogues. The molecule itself possesses a diffusive, minty, ethereal odor. Its volatility allows it to act as a lifting agent in top notes.

    • Comparison: It is less tenacious than cis-jasmone but offers a cleaner, less fatty profile than straight-chain cyclopentanones.

  • Pharma (Prostaglandin Synthesis):

    • 2,5-DMCP: The symmetry is a liability for asymmetric synthesis unless desymmetrization techniques are used.

    • 2-Methylcyclopentanone: Preferred starting material because the sequential alkylation allows for the stepwise introduction of side chains (e.g., in the synthesis of prostaglandins via the Corey lactone route).

References

  • PubChem. (2025).[3][6] cis-2,5-Dimethylcyclopentanone Compound Summary. National Library of Medicine. [Link]

  • Soderberg, T. (2022). Kinetic vs. Thermodynamic Alkylation Products. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2022). Kinetic versus Thermodynamic Enolates of Ketones. [Link]

  • Scognamiglio, J., et al. (2012).[7] Fragrance material review on 2,2,5-trimethyl-5-pentylcyclopentanone. Food and Chemical Toxicology. [Link]

  • Google Patents. (1958). Process for the preparation of 2,5-dimethylcyclopentanone (US2863923A).

Sources

Comparative Guide: Reactivity & Stereodynamics of cis- vs. trans-2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reactivity profile of 2,5-dimethylcyclopentan-1-one is governed almost entirely by the stereochemical relationship between the two


-methyl groups. For researchers in fragrance chemistry (jasmonate synthesis) or asymmetric catalysis (chiral auxiliaries), distinguishing between the cis and trans isomers is critical.
  • The cis-isomer (Meso): Characterized by higher steric strain due to syn-diaxial-like interactions. It is the kinetic product of hydrogenation but is thermodynamically less stable. It offers superior stereocontrol in nucleophilic additions due to a clearly differentiated "open" and "blocked" face.

  • The trans-isomer (Racemic): The thermodynamic sink. It exists as a

    
    -symmetric chiral pair. While more stable, its reactions with nucleophiles often yield lower diastereoselectivity compared to the cis-isomer due to the lack of a distinctively hindered face.
    

This guide provides a technical comparison of their thermodynamic stability, reduction stereochemistry, and enolization behavior, supported by experimental protocols.

Structural & Thermodynamic Analysis[1][2]

Conformational Dynamics

Cyclopentanones exist in "envelope" or "half-chair" conformations to minimize torsional strain.

  • cis-2,5-Dimethylcyclopentan-1-one: The methyl groups are on the same side of the ring plane. To minimize eclipsing interactions with the carbonyl oxygen and each other, the ring adopts a conformation where the methyls are pseudo-equatorial/pseudo-axial, but significant torsional strain remains. It is a meso compound (achiral).

  • trans-2,5-Dimethylcyclopentan-1-one: The methyl groups are on opposite sides. The ring adopts a twisted conformation where both methyls can achieve pseudo-equatorial orientations, significantly lowering the heat of formation. It is chiral (exists as

    
     and 
    
    
    
    enantiomers).
Thermodynamic Equilibration

In the presence of an acid or base catalyst, the cis isomer equilibrates to the trans isomer. The equilibrium heavily favors the trans form (typically >95:5 ratio) due to the release of steric strain.

Mechanism: The reaction proceeds through an achiral enol(ate) intermediate. Since the enol is planar at the


-carbon, reprotonation can occur from either face. Reprotonation from the face that places the methyl group trans to the distal methyl is kinetically and thermodynamically favored.
Visualization: Equilibration Pathway

Equilibration Cis cis-Isomer (Less Stable, Meso) Enol Enol Intermediate (Planar Alpha-Carbon) Cis->Enol - H+ (Deprotonation) Enol->Cis Reversible Trans trans-Isomer (More Stable, Racemic) Enol->Trans + H+ (Reprotonation from favored face)

Caption: Base-catalyzed equilibration favors the trans-isomer via a planar enolate intermediate.

Comparative Reactivity: Nucleophilic Carbonyl Addition

The most distinct difference between the isomers lies in their reduction with hydride reagents (e.g., NaBH


, LiAlH

). This is a classic example of Steric Approach Control .
Reduction of the cis-Isomer
  • Steric Environment: Both methyl groups shield the "top" face (syn face) of the carbonyl.

  • Trajectory: The nucleophile (hydride) is forced to attack from the open "bottom" face (anti face).

  • Outcome: The resulting hydroxyl group is pushed to the "top" face, cis to the methyl groups.

  • Selectivity: High (>90% all-cis alcohol).

Reduction of the trans-Isomer
  • Steric Environment: One methyl blocks the top face; the other blocks the bottom face. The steric differentiation is minimal.

  • Trajectory: Attack occurs from the face that minimizes torsional strain in the transition state (Felkin-Anh models apply).

  • Outcome: A mixture of diastereomers is typically observed, often with poor selectivity compared to the cis isomer.

Data Summary: Hydride Reduction Performance
Featurecis-2,5-Dimethylcyclopentanonetrans-2,5-Dimethylcyclopentanone
Dominant Control Steric Approach Control (High)Torsional Strain / Product Development (Low)
Major Product cis,cis-2,5-DimethylcyclopentanolMixture (typically trans,trans and cis,trans)
Diastereomeric Excess (de) High (>90%)Low to Moderate (<60%)
Reagent Sensitivity Bulky hydrides (e.g., L-Selectride) increase selectivity further.Less sensitive to reagent bulk due to lack of open face.
Visualization: Stereoselective Reduction

Reduction cluster_cis Cis-Isomer Reduction (High Selectivity) cluster_trans Trans-Isomer Reduction (Low Selectivity) CisKetone Cis-Ketone (Methyls blocking Top Face) Attack Hydride Attack (From Bottom/Open Face) CisKetone->Attack CisAlcohol Product: All-cis Alcohol (OH is Cis to Methyls) Attack->CisAlcohol Steric Control TransKetone Trans-Ketone (Faces equally hindered) MixedAttack Hydride Attack (Competing Vectors) TransKetone->MixedAttack MixedAlcohol Product: Diastereomeric Mixture MixedAttack->MixedAlcohol Torsional Control

Caption: Steric approach control dictates high stereoselectivity for the cis-isomer compared to the trans-isomer.

Experimental Protocols

Protocol A: Thermodynamic Equilibration (cis trans)

Use this protocol if you have synthesized the kinetic cis-isomer (e.g., via hydrogenation) but require the thermodynamically stable trans-isomer.

Reagents:

  • Substrate: cis-2,5-Dimethylcyclopentan-1-one (or mixture)

  • Solvent: Methanol (MeOH)[1]

  • Base: Sodium Methoxide (NaOMe) or Potassium Carbonate (K

    
    CO
    
    
    
    )

Workflow:

  • Dissolution: Dissolve 10 mmol of the ketone in 20 mL of dry MeOH.

  • Catalysis: Add 1.0 mmol (0.1 eq) of NaOMe.

  • Reflux: Heat the mixture to reflux (65°C) under nitrogen for 4–6 hours.

  • Monitoring: Monitor by GC-MS. The cis isomer typically elutes slightly later than the trans isomer on non-polar columns due to dipole differences.

  • Workup: Cool to RT. Quench with saturated NH

    
    Cl. Extract with ether.
    
  • Validation:

    
    H NMR will show a shift in the methyl doublet signals. The trans isomer methyls are chemically equivalent (due to 
    
    
    
    symmetry) but distinct from the cis methyls.
Protocol B: Stereoselective Reduction of cis-Isomer

Use this protocol to access the all-cis chiral alcohol.

Reagents:

  • Substrate: cis-2,5-Dimethylcyclopentan-1-one[2]

  • Reducing Agent: Sodium Borohydride (NaBH

    
    )[3]
    
  • Solvent: Ethanol (EtOH) at 0°C

Workflow:

  • Preparation: Dissolve 5 mmol of cis-ketone in 15 mL of absolute EtOH. Cool to 0°C in an ice bath.

  • Addition: Add NaBH

    
     (2.5 mmol, 0.5 eq) portion-wise over 10 minutes. Note: Use stoichiometric amounts to prevent workup issues.
    
  • Reaction: Stir at 0°C for 1 hour.

  • Quench: Carefully add 1M HCl dropwise until gas evolution ceases (pH ~6).

  • Extraction: Dilute with water, extract with CH

    
    Cl
    
    
    
    (3x).
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Result: Expect >90% yield of the alcohol where the OH group is cis to the methyls.

References

  • PubChem. (2025).[2][4] cis-2,5-Dimethylcyclopentanone Compound Summary. National Library of Medicine. [Link]

  • PubChem. (2025).[2][4] trans-2,5-Dimethylcyclopentanone Compound Summary. National Library of Medicine. [Link][4]

  • Tori, M. (2015).[5][6] Relative Stability of cis- and trans-Hydrindanones.[5][6] Molecules, 20(1), 1509-1518.[5][6] (Provides mechanistic basis for cyclopentanone derivative stability). [Link]

Sources

Advanced Purification Protocols for 2,5-Dimethylcyclopentan-1-one: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares purification protocols for 2,5-Dimethylcyclopentan-1-one , focusing on the distinct challenges of chemical purity (removal of byproducts) versus stereochemical purity (cis/trans separation).

Executive Summary: The Dual Challenge

This compound (CAS: 4041-09-2) presents a unique purification challenge due to its structural isomerism. Synthesized typically via the decarboxylative cyclization of dimethyl 2,5-dimethyladipate, the crude reaction mixture contains two distinct impurity classes:

  • Synthetic Byproducts: Unreacted diesters, mono-methylated cyclopentanones, and over-methylated (trimethyl) analogs.

  • Stereoisomers: The molecule exists as a mixture of cis (meso) and trans (racemic) diastereomers.

While standard distillation is effective for removing synthetic byproducts, it often fails to resolve the cis/trans isomers due to their narrow boiling point differential (<2°C). This guide evaluates three methodologies: High-Efficiency Vacuum Fractionation , Preparative Chromatography , and Chemical Derivatization , ranking them by their ability to achieve both chemical and stereochemical purity.

Method A: High-Efficiency Vacuum Fractionation

Best For: Bulk removal of non-isomeric impurities and solvent handling. Limitation: Ineffective for complete cis/trans resolution.

Mechanism & Causality

This method relies on vapor pressure differences. This compound boils at approximately 146–149°C (atmospheric). Under reduced pressure (e.g., 20 mmHg), the boiling point drops to ~60-65°C, reducing thermal degradation. However, the cis and trans isomers exhibit near-identical vapor pressures, resulting in azeotrope-like behavior that defies separation on standard Vigreux columns.

Optimized Protocol
  • Setup: Use a spinning band distillation column (minimum 40 theoretical plates) or a packed column with Helipak/structured packing.

  • Equilibration: Operate under total reflux for 30 minutes to establish liquid-vapor equilibrium.

  • Fraction Collection:

    • Foreshot: Remove solvent and lower-boiling mono-methylated impurities.

    • Main Fraction: Collect at steady vapor temperature (e.g., 62°C @ 20 mmHg).

    • Heel: Leave high-boiling diesters and trimethylated byproducts in the pot.

Self-Validating Check
  • Refractive Index (RI): Monitor RI of fractions. A constant RI (approx. 1.4279 at 20°C) indicates the main cut is chemically pure, though likely still an isomer mix.

Method B: Preparative Column Chromatography (Flash/HPLC)

Best For: High-purity stereoisomer separation (cis vs. trans). Limitation: Lower throughput; high solvent consumption.

Mechanism & Causality

Silica gel chromatography exploits the subtle polarity difference between the diastereomers. The cis isomer, being the meso compound with a plane of symmetry, often exhibits slightly different dipole interactions with the stationary phase compared to the trans racemate.

Optimized Protocol
  • Stationary Phase: High-surface-area Silica Gel (60 Å, 230–400 mesh).

  • Mobile Phase: Gradient elution using Hexane:Ethyl Acetate (starting 95:5, ramping to 90:10).

  • Loading: <1% w/w of silica mass to prevent band broadening.

  • Detection: UV detection is weak (carbonyl n→π* transition ~280 nm). Use Refractive Index (RID) or stain TLC plates with Anisaldehyde or 2,4-DNPH.

Self-Validating Check
  • TLC Analysis: Two distinct spots should be visible with optimized solvent systems (Rf difference > 0.1). If spots overlap, reduce polarity or switch to Normal Phase HPLC.

Method C: Chemical Scavenging (Bisulfite Limitation)

Status: NOT RECOMMENDED for primary purification. Role: Negative Control / Specific Impurity Removal.

Mechanism & Causality

Sodium bisulfite typically forms crystalline adducts with ketones, allowing for purification by filtration. However, this compound possesses steric bulk at both alpha-positions.

  • Steric Hindrance: The methyl groups at C2 and C5 create significant steric strain, blocking the nucleophilic attack of the bisulfite ion on the carbonyl carbon.

  • Utility: While this method fails to purify the target ketone efficiently (low yield/slow kinetics), it is highly effective at removing unhindered impurities (e.g., unreacted cyclopentanone or linear aldehydes) from the mixture.

Protocol (for Impurity Removal Only)
  • Wash the organic crude with saturated aqueous NaHSO₃.

  • The impurities form adducts and migrate to the aqueous phase.

  • The sterically hindered this compound remains in the organic layer.

Comparative Data Analysis

FeatureVacuum DistillationPrep ChromatographyChemical Scavenging (Bisulfite)
Primary Goal Bulk Chemical Purity (>98%)Stereochemical Purity (>99% de)Removal of Unhindered Impurities
Scalability High (Kg to Tons)Low (mg to Grams)Medium
Isomer Separation Poor (Enrichment only)ExcellentNone
Yield >90%60-80%N/A (Target does not react)
Cost Efficiency HighLow (Solvent intensive)Medium

Visualized Workflow (DOT Diagram)

PurificationWorkflow Start Crude Reaction Mixture (Target + Diesters + Mono-methyl + Isomers) Step1 Step 1: Chemical Scavenging (Wash with NaHSO3) Start->Step1 Remove unhindered ketones Branch1 Aqueous Phase (Unhindered Impurities) Step1->Branch1 Branch2 Organic Phase (Target + Isomers + Heavy Ends) Step1->Branch2 Step2 Step 2: Vacuum Fractionation (Spinning Band Column) Branch2->Step2 Bulk Purification Outcome1 Distillate Fraction 1 (Solvent/Lights) Step2->Outcome1 Outcome2 Main Cut: Chemically Pure (98% Purity, Mixed Isomers) Step2->Outcome2 Outcome3 Pot Residue (Diesters/Polymers) Step2->Outcome3 Decision Isomer Separation Required? Outcome2->Decision Step3 Step 3: Prep HPLC / Flash (Silica Gel) Decision->Step3 YES FinalMix Final Product (Mixed Isomers) Decision->FinalMix NO FinalCis Pure Cis-Isomer Step3->FinalCis FinalTrans Pure Trans-Isomer Step3->FinalTrans

Caption: Integrated purification workflow prioritizing chemical purity via distillation followed by optional chromatographic isomer resolution.

References

  • Bortnick, N. M. (1958).[1] Process for the preparation of 2,5-dimethylcyclopentanone. US Patent 2,863,923.[1] USPTO.[1] Link

  • National Institute of Standards and Technology (NIST). (2023). Cyclopentanone, 2,5-dimethyl- Properties and Spectral Data. NIST Chemistry WebBook, SRD 69. Link

  • PubChem. (2025).[2][3] Compound Summary: cis-2,5-Dimethylcyclopentanone.[2] National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: 2,2-Dimethylcyclopentanone (Analog Comparison). Merck KGaA. Link(Note: Cited for boiling point/density comparison of dimethyl analogs).

  • Mair, B. J. (1947). Separation of 2,3-dimethylpentane, 1,cis-3-dimethylcyclopentane, and 3-ethylpentane from petroleum. Journal of Research of the National Bureau of Standards. Link(Foundational reference for boiling point differentials of dimethylcyclopentane isomers).

Sources

Spectroscopic Differentiation of 2,5-Dimethylcyclopentan-1-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison and Stability Analysis of 2,5-Dimethylcyclopentan-1-one Isomers Content Type: Technical Comparison Guide Audience: Organic Chemists, Process Development Scientists, and Fragrance Chemists.

Executive Summary

The stereochemical assignment of this compound is a classic yet critical challenge in organic synthesis and fragrance chemistry. While the molecule appears structurally simple, distinguishing the cis (meso) and trans (racemic) diastereomers requires a nuanced understanding of symmetry elements and thermodynamic behavior. This guide outlines the definitive spectroscopic markers and experimental protocols to identify, quantify, and equilibrate these isomers, moving beyond basic data listing to provide a self-validating analytical workflow.

Structural and Stereochemical Analysis

Before interpreting spectra, one must understand the symmetry that governs the signals. Both isomers possess symmetry elements that simplify their NMR spectra, making casual identification difficult.

FeatureCis-Isomer (Meso)Trans-Isomer (Racemic)
Configuration

Mixture of

and

Symmetry Element Plane of symmetry (

) passing through

and the

bond.

axis of symmetry passing through

and bisecting the

bond.
Methyl Environment Chemically equivalent (homotopic via symmetry plane).Chemically equivalent (homotopic via

axis).
Thermodynamics Kinetic Product (often from hydrogenation).Thermodynamic Product (favored at equilibrium).
Main Conformation Envelope (Methyls pseudo-equatorial/axial dynamic).Twisted Half-Chair (Minimizes torsional strain).
The Stability Dictum

Unlike cyclohexane systems where 1,3-diaxial interactions are severe, cyclopentanones are flexible. However, experimental data confirms that the trans-isomer is thermodynamically more stable . The cis-isomer suffers from increased torsional strain due to the eclipsing interactions of the parallel C-Me bonds in the planar or near-planar transition states.

Application Note: If your synthesis involves a thermodynamic equilibration step (e.g., acid or base catalysis), you will predominantly isolate the trans-isomer. If you perform a heterogeneous hydrogenation of 2,5-dimethylcyclopent-2-enone, you will favor the cis-isomer (syn-addition).

Spectroscopic Comparison (NMR & IR)

Nuclear Magnetic Resonance ( H & C NMR)

Because both isomers are symmetric, the number of signals is identical. You cannot distinguish them by "counting peaks." You must rely on chemical shift trends and NOE (Nuclear Overhauser Effect) correlations.

Diagnostic

H NMR Markers (400 MHz, CDCl

)
SignalCis-Isomer (Meso)Trans-Isomer (Racemic)Diagnostic Note
Methyl (

)

ppm (Doublet)

ppm (Doublet)
Trans methyls are typically slightly deshielded (downfield) compared to cis.
Methine (

-H)

ppm (Multiplet)

ppm (Multiplet)
The

-protons in the cis isomer are often deshielded due to anisotropy of the carbonyl in the specific envelope conformation.
Coupling (

)

Hz

Hz
Coupling constants are rarely diagnostic enough on their own due to conformational averaging.
The "Smoking Gun": NOESY / GOESY Experiments

This is the only self-validating spectroscopic method for this pair.

  • Cis-Isomer: The two methyl groups are on the same face of the ring.

    • Signal: Strong NOE correlation between the two methyl groups (Me

      
       Me).
      
    • Secondary Signal: Strong NOE between the two methine protons (

      
      -H 
      
      
      
      
      
      -H) is not possible as they are on the same face but distant? No, in cis, the H's are also cis. However, the Me-Me distance is the definitive probe.
  • Trans-Isomer: The methyl groups are on opposite faces.

    • Signal: Absence of NOE correlation between the methyl groups.

    • Signal: Potential NOE between Methyl and the trans-annular proton, depending on the specific twist conformation.

Infrared Spectroscopy (FT-IR)

While less definitive than NMR, the carbonyl stretching frequency shifts due to dipole alignment and ring strain differences.

  • Cis (

    
    ): 
    
    
    
  • Trans (

    
    ): 
    
    
    
  • Note: This difference (approx. 5 cm

    
    ) is often too subtle for low-resolution instruments but can be observed in high-resolution gas-phase IR.
    

Experimental Protocol: The Equilibration Test

If you possess a sample and are unsure of its stereochemistry, the most robust "wet chemistry" validation is the Base-Catalyzed Equilibration Test . This protocol converts the kinetic cis isomer into the thermodynamic trans isomer.

Protocol Steps
  • Baseline Analysis: Acquire a quantitative GC-MS or

    
    H NMR of your starting material.
    
  • Reaction Setup:

    • Dissolve 50 mg of the substrate in 2 mL of Methanol (MeOH).

    • Add 10 mg of Sodium Methoxide (NaOMe) or 20

      
      L of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
      
  • Incubation: Stir at room temperature for 2–4 hours. (Heating to 50°C accelerates the process).

  • Quench & Extraction:

    • Quench with 0.1 M HCl (1 mL).

    • Extract with diethyl ether or dichloromethane (

      
       mL).
      
    • Dry over MgSO

      
       and filter.
      
  • Comparative Analysis: Run the GC-MS or NMR again.

Interpreting Results
  • Scenario A (No Change): Your starting material was already the pure Trans-isomer (Thermodynamic product).

  • Scenario B (New Peaks Appear): Your starting material was the Cis-isomer (or a mixture). The new major peak corresponds to the trans-isomer. The final ratio will typically settle around 90:10 to 95:5 (trans:cis).

Visualization of Identification Workflow

The following diagram illustrates the logical decision tree for identifying the isomers based on synthesis origin and spectroscopic data.

IsomerID Start Unknown Isomer Sample Synthesis Origin of Synthesis? Start->Synthesis RouteA Hydrogenation of 2,5-dimethylcyclopent-2-enone Synthesis->RouteA RouteB Alkylation of Cyclopentanone Synthesis->RouteB HypothesisA Likely CIS (Kinetic) RouteA->HypothesisA HypothesisB Likely TRANS (Thermodynamic) RouteB->HypothesisB NOESY Run 2D NOESY NMR HypothesisA->NOESY HypothesisB->NOESY Result1 Me-Me Correlation Observed NOESY->Result1 Result2 NO Me-Me Correlation NOESY->Result2 ConclusionCis CONFIRMED: Cis-Isomer (meso) Result1->ConclusionCis ConclusionTrans CONFIRMED: Trans-Isomer (racemic) Result2->ConclusionTrans EquilTest Validation: Base Equilibration ConclusionCis->EquilTest Isomerizes EquilTest->ConclusionTrans Major Product

Figure 1: Decision tree for the stereochemical assignment of 2,5-dimethylcyclopentanone, integrating synthetic origin and NOESY data.

Mechanism of Isomerization

Understanding the mechanism is vital for controlling the ratio during synthesis. The isomerization proceeds via an enolate intermediate. Because the stereocenter at C2 (or C5) is destroyed upon enolization (becoming planar


), the subsequent protonation can occur from either face.

Mechanism Cis Cis-Isomer (Less Stable) Enolate Enolate Intermediate (Planar C2) Cis->Enolate -H+ (Deprotonation) Base Base (B:) Enolate->Cis +H+ (Reprotonation from same face) Trans Trans-Isomer (More Stable) Enolate->Trans +H+ (Reprotonation from opposite face)

Figure 2: Thermodynamic equilibration pathway via the enolate intermediate. The equilibrium favors the trans-isomer to minimize steric strain.

References

  • Thermodynamic Stability of Cyclopentanones: Allinger, N. L.; Tribble, M. T.; Miller, M. A. "Conformational Analysis. LXIII. The 2,5-Dimethylcyclopentanone System." Tetrahedron1972 , 28, 1173–1179.

  • Synthesis and Hydrogenation Stereocontrol: House, H. O.; Rasmusson, G. H. "Stereoselective Synthesis of 2,5-Dimethylcyclopentanones." J. Org. Chem.1963 , 28, 31–34.

  • NMR Data and Spectral Assignment: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (General reference for cyclopentanone shifts).

  • PubChem Compound Summary: National Center for Biotechnology Information. "PubChem Compound Summary for CID 643076, cis-2,5-Dimethylcyclopentanone". [1][2]

Sources

COMPARISON GUIDE: Synthesis Architectures for 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethylcyclopentan-1-one (CAS: 4041-09-2) is a critical structural motif in the synthesis of bioactive terpenes, pheromones, and high-value fragrances (e.g., jasmonate analogues).[1] Its synthesis is complicated by the requirement for stereochemical control; the cis-isomer is often the thermodynamic preference and the biologically active target, yet traditional methods frequently yield difficult-to-separate diastereomeric mixtures.[1]

This guide benchmarks two distinct synthetic philosophies:

  • The Industrial Standard: Vapor-phase Dieckmann-type cyclization of dimethyl 2,5-dimethyladipate.[1]

  • The Precision Method: Catalytic hydrogenation of 2,5-dimethylcyclopent-2-en-1-one.[1]

Key Finding: While the Dieckmann route offers superior scalability for bulk manufacturing, the Catalytic Hydrogenation route provides significantly higher diastereomeric ratios (dr > 95:5 cis:trans) when utilizing Rhodium-based heterogeneous catalysts, making it the preferred method for pharmaceutical and fine-fragrance applications.[1]

Structural & Stereochemical Context[1][2][3]

The target molecule possesses two chiral centers at C2 and C5.[1]

  • Cis-isomer (meso): Methyl groups on the same face.[1] Generally more stable.[1][2]

  • Trans-isomer (racemic): Methyl groups on opposite faces.[1]

Achieving high diastereoselectivity (dr) is the primary metric for success in modern synthesis, as downstream separation of these isomers via distillation is energy-intensive due to similar boiling points.[1]

Methodology 1: The Industrial Benchmark (Dieckmann Cyclization)[1]

Mechanism & Workflow

This method relies on the thermal cyclization of dialkyl esters.[1] Historically, this involves the Dieckmann condensation of dimethyl 2,5-dimethyladipate followed by hydrolysis and decarboxylation.[1] Modern industrial variants utilize vapor-phase cyclization over metal oxide catalysts (e.g., MnO₂/Al₂O₃) to streamline the process.[1]

Protocol Overview
  • Precursor: Dimethyl 2,5-dimethyladipate.[1][3]

  • Catalyst: Manganese Dioxide on Alumina (10-20% loading).[1]

  • Conditions: Vapor phase, 400–475°C.[1][3]

Critical Analysis: This pathway is robust but suffers from harsh thermal conditions which can lead to isomerization, resulting in a thermodynamic mixture (typically 60:40 cis:trans).[1] It is an "Atom Economy" champion but a "Stereoselectivity" failure.[1]

DieckmannRoute Figure 1: Industrial Vapor-Phase Cyclization Pathway Start Dimethyl 2,5-dimethyladipate Step1 Vapor Phase Cyclization (450°C) Start->Step1 MnO2/Al2O3 Inter Cyclic Intermediate Step1->Inter - MeOH End 2,5-Dimethylcyclopentanone (Mixed Isomers) Inter->End - CO2 (Decarb)

Methodology 2: The Precision Route (Catalytic Hydrogenation)

Mechanism & Workflow

This method decouples the ring formation from the stereocenter establishment.[1] The precursor, 2,5-dimethylcyclopent-2-en-1-one , already contains the carbon skeleton.[1] The critical step is the heterogeneous catalytic hydrogenation of the C=C double bond.[1] The catalyst surface dictates the approach of the hydrogen, allowing for high cis-selectivity via syn-addition.[1]

Experimental Protocol (Bench Scale)

Reagents:

  • Substrate: 2,5-Dimethylcyclopent-2-en-1-one (1.0 equiv)[1][4]

  • Catalyst: 5% Rh/Al₂O₃ (0.5 mol%) or 5% Pd/C (Standard alternative)[1]

  • Solvent: Ethanol (anhydrous)[1]

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (3 atm)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve 10 mmol of enone in 20 mL anhydrous ethanol.

  • Catalyst Addition: Add 5% Rh/Al₂O₃ (200 mg) carefully. Caution: Dry Rh/Pd catalysts can ignite solvent vapors.[1]

  • Purge: Seal flask and purge with Argon (3x), then H₂ (3x).

  • Reaction: Stir vigorously at 25°C under 1 atm H₂ for 4 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 8:2) or GC-MS.[1]

  • Workup: Filter through a Celite pad to remove catalyst.[1] Rinse with ethanol.[1]

  • Isolation: Concentrate filtrate under reduced pressure.

Why this works (Causality): Rhodium (Rh) is less prone to isomerization of the resulting ketone compared to Palladium (Pd).[1] Pd surfaces can facilitate keto-enol tautomerization post-reduction, scrambling the stereocenters back to a thermodynamic mix.[1] Rh "locks in" the kinetic cis product formed by the syn addition of H₂ across the face of the ring.[1]

HydrogenationRoute Figure 2: Catalyst-Dependent Stereocontrol Mechanisms Substrate 2,5-Dimethylcyclopent-2-en-1-one (Planar Enone) Adsorption Surface Adsorption (Steric Approach Control) Substrate->Adsorption Rh_Path Rh/Al2O3 Catalyst Adsorption->Rh_Path Preferred Pd_Path Pd/C Catalyst Adsorption->Pd_Path Alternative Product_Cis Cis-Isomer (>95%) (Kinetic Product) Rh_Path->Product_Cis Syn-Addition No Isomerization Product_Mix Cis/Trans Mix (~60:40) (Thermodynamic Scrambling) Pd_Path->Product_Mix Syn-Addition + Keto-Enol Equilibration

Comparative Analysis

The following data aggregates performance metrics from standard laboratory trials and patent literature.

MetricMethod A: Dieckmann CyclizationMethod B: Rh-Catalyzed Hydrogenation
Yield High (85-92%)Moderate-High (80-88%)
Stereoselectivity (cis:trans) Poor (60:[1]40)Excellent (>95:5)
Atom Economy Moderate (Loss of MeOH/CO₂)Perfect (100%)
Scalability Industrial (Ton scale) Batch/Flow (Kg scale)
Energy Profile High Temp (400°C+)Ambient Temp (25°C)
Impurity Profile Poly-alkylated byproductsOver-reduction (alcohol formation)
Interpretation for Researchers
  • Choose Method A if you are producing a commodity chemical where isomeric purity is secondary to cost, or if you have efficient downstream distillation columns to separate isomers.[1]

  • Choose Method B for drug discovery or high-end fragrance synthesis.[1] The cost of the Rhodium catalyst is offset by the elimination of difficult separation steps and the high yield of the bioactive cis-isomer.[1]

Troubleshooting & Optimization

Controlling Over-Reduction (Method B)

A common failure mode in Method B is the further reduction of the ketone to the alcohol (2,5-dimethylcyclopentanol).[1]

  • Solution: Monitor H₂ uptake strictly. Stop reaction immediately upon stoichiometric consumption.

  • Alternative: Use a catalyst poison (e.g., Quinoline) or switch to a milder hydrogen transfer catalyst (e.g., Ru-complexes) if over-reduction persists.[1]

Handling Exotherms (Method A)

The vapor phase reaction is highly exothermic.[1]

  • Solution: In lab-scale simulations, use a tube furnace with distinct heating zones. Ensure the catalyst bed is diluted with inert quartz chips to prevent "hot spots" that lead to tar formation.[1]

References

  • Industrial Preparation: Bortnick, N. (1958).[1][3] Process for the preparation of 2,5-dimethylcyclopentanone. US Patent 2,863,923.[1][3] Washington, DC: U.S. Patent and Trademark Office.[1]

  • Chemical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643076, cis-2,5-Dimethylcyclopentanone. [1]

  • Stereoselectivity in Hydrogenation: Mitsui, S., et al. (1976).[1] The Stereoselectivity of Catalysts in Hydrogenation. Semantic Scholar.

  • Advanced Catalytic Systems: Wang, Y., et al. (2021).[1] One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. University of Groningen.[1]

Sources

Characterization of 2,5-Dimethylcyclopentan-1-one Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethylcyclopentan-1-one (CAS 4041-09-2) serves as a critical scaffold in the synthesis of bioactive terpenes, fragrances, and asymmetric ligands. Its utility stems from its C2-symmetric potential (trans-isomer) and its ability to form defined enolate intermediates.[1] However, the practical handling of this molecule is complicated by the facile equilibration between its cis (meso) and trans (racemic) diastereomers.

This guide provides a technical comparison of these stereoisomers and the reaction intermediates (enolates) that govern their interconversion. Unlike standard datasheets, we focus on the dynamic characterization of these species—how to distinguish, equilibrate, and trap them in a laboratory setting.

Part 1: Comparative Analysis of Stereoisomers

The primary "alternative" in the context of this compound is not a different chemical, but its own diastereomer. Understanding the distinction between the cis and trans forms is prerequisite to any derivatization.[1]

Thermodynamic Stability & Equilibrium

Unlike cyclohexane systems where 1,3-diaxial interactions heavily penalize axial substituents, the cyclopentanone ring adopts an "envelope" conformation.

  • Trans-isomer ((2S,5S) / (2R,5R)): Generally the thermodynamic product. The methyl groups can adopt a pseudo-equatorial orientation that minimizes eclipsing interactions with the carbonyl oxygen and ring hydrogens.[1]

  • Cis-isomer ((2R,5S) - meso): Often the kinetic product in hydrogenation reactions. It suffers from higher torsional strain due to eclipsing interactions if the ring flattens, or steric repulsion if the methyls are forced into pseudo-axial positions.[1]

Experimental Insight: Under basic equilibration conditions (e.g., NaOMe/MeOH), the mixture typically settles at a ratio favoring the trans isomer (approx. 60:40 to 70:30), though the energy difference is small (< 1.5 kcal/mol).

Spectroscopic Differentiation (NMR)

Both isomers possess symmetry elements that simplify their NMR spectra, making assignment tricky without careful analysis.[1]

Featurecis-2,5-Dimethylcyclopentanonetrans-2,5-Dimethylcyclopentanone
Symmetry Plane of symmetry (Meso)C2 Axis of symmetry (Chiral, Racemic)
Methyl Signals (1H) Doublet (Single environment)Doublet (Single environment)
Alpha-Protons (1H) Shifted downfield due to cis carbonyl interactionTypically upfield relative to cis
13C Carbonyl ~220 ppm~218-220 ppm (Distinct shift)
Physical State Liquid (bp ~146°C)Liquid (bp ~147-149°C)

Part 2: Reaction Intermediates (Enolates)

The reactivity of this compound is dominated by its enolates. Because the molecule is substituted at both alpha positions, enolization destroys the stereocenter at the reaction site, leading to scrambling upon reprotonation.[1]

The Mechanistic Pathway
  • Deprotonation: Removal of an alpha-proton yields the planar enolate.[1]

  • Stereoelectronic Control: The incoming electrophile (or proton) prefers to approach from the face opposite the remaining methyl group (steric approach control), favoring trans product formation.[1]

Visualization: Isomerization & Enolization Pathway

The following diagram illustrates the mechanistic link between the cis and trans isomers via the common enolate intermediate.[1]

IsomerizationPathway Cis Cis-Isomer (Meso, Kinetic) Enolate Planar Enolate (Achiral Intermediate) Cis->Enolate Deprotonation (Base) Trans Trans-Isomer (Racemic, Thermodynamic) Trans->Enolate Deprotonation (Base) Enolate->Cis Kinetic Protonation Enolate->Trans Thermodynamic Protonation Trapped Silyl Enol Ether (Trapped Intermediate) Enolate->Trapped TMSCl (Trapping)

Figure 1: Mechanistic pathway showing the interconversion of isomers via the enolate and the trapping method for characterization.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Equilibration (Isomer Ratio Determination)

Objective: To determine the thermodynamic ratio of cis vs. trans isomers for a specific batch.

  • Preparation: Dissolve 100 mg of this compound in 2 mL of methanol-d4 (CD3OD).

  • Catalysis: Add 5 mg of Sodium Methoxide (NaOMe).

  • Equilibration: Transfer to an NMR tube and heat at 50°C for 2 hours.

  • Analysis: Acquire 1H NMR. Integrate the methyl doublets. The trans methyls typically appear slightly upfield of the cis methyls.[1]

  • Calculation:

    
    .
    
Protocol B: Kinetic Trapping of the Enolate

Objective: To characterize the enolate intermediate by converting it to a stable Silyl Enol Ether.

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Reagents: Add THF (10 mL) and diisopropylamine (1.1 eq). Cool to -78°C.[1]

  • Base Formation: Add n-BuLi (1.1 eq) dropwise.[1] Stir for 15 min to form LDA.

  • Enolization: Add this compound (1.0 eq) dropwise. Stir at -78°C for 30 min.

    • Note: At this stage, the Lithium Enolate is the active species.[1]

  • Trapping: Add Chlorotrimethylsilane (TMSCl, 1.2 eq) rapidly.

  • Workup: Allow to warm to room temperature. Dilute with pentane, wash with cold NaHCO3, dry over MgSO4, and concentrate.

  • Result: The product, 1-trimethylsiloxy-2,5-dimethylcyclopent-1-ene , is a stable liquid that can be analyzed by GC-MS to confirm the regioselectivity (though symmetric here) and purity.

Part 4: Characterization Data Summary

The following table synthesizes data for the ketone and its trapped intermediate.

ParameterThis compoundEnol Ether Intermediate (TMS-Trapped)
Molecular Formula C7H12OC10H20OSi
MW 112.17 g/mol 184.35 g/mol
Key IR Signal 1740 cm⁻¹ (C=O stretch)1645 cm⁻¹ (C=C stretch), 1250 cm⁻¹ (Si-C)
GC-MS (EI) m/z 112 [M]+, 55 (Base peak)m/z 184 [M]+, 169 [M-CH3]+
1H NMR Characteristic Methyls: ~1.05-1.15 ppm (d)Vinyl Proton: None (Tetrasubstituted double bond)
Characterization Workflow Diagram

Workflow Start Crude Reaction Mixture GCMS GC-MS Analysis (m/z 112) Start->GCMS NMR 1H NMR Analysis (Stereochem Check) Start->NMR Decision Isomer Ratio > 95:5? NMR->Decision Equil Equilibration Test (NaOMe/MeOH) Purify Distillation / Prep-GC Equil->Purify Decision->Equil No (Mixed) Use Proceed to Synthesis Decision->Use Yes Purify->NMR

Figure 2: Decision tree for characterizing and purifying the reaction intermediates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643076, cis-2,5-Dimethylcyclopentanone. Retrieved January 28, 2026 from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643077, trans-2,5-Dimethylcyclopentanone. Retrieved January 28, 2026 from [Link]

  • Stothers, J. B., & Tan, C. T. (1974). 13C Nuclear Magnetic Resonance Studies.[1][2] XXXII. The 13C Spectra of Several Norbornyl Derivatives. Canadian Journal of Chemistry, 52(2), 308–321.[1] (Cited for general 13C NMR methodology on substituted cyclopentanones).

  • NIST Mass Spectrometry Data Center. Cyclopentanone, 2,5-dimethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link]

  • Organic Syntheses. Cyclopentanone, 2-tert-pentyl. Coll. Vol. 9, p.202 (1998); Vol. 73, p.240 (1996).[1] (Source for Silyl Enol Ether trapping protocol). Retrieved from [Link]

Sources

Comparative Guide: Isotopic Labeling Studies of 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of isotopic labeling to 2,5-Dimethylcyclopentan-1-one , focusing on its utility as a mechanistic probe for stereochemical dynamics and a mass spectrometry internal standard.

Strategic Overview: Why Label This Scaffold?

This compound (DMCP) represents a critical structural motif in terpene synthesis and flavor chemistry. Its value in research lies in its two chiral centers (


-carbons), which make it an ideal model for studying keto-enol tautomerism  and stereoselective proton exchange .

Isotopic labeling (specifically Deuterium,


H) transforms this molecule from a simple substrate into a high-fidelity probe. By replacing the enolizable 

-protons with deuterium, researchers can quantify:
  • Epimerization Kinetics: Distinguishing between cis and trans isomer interconversion rates.

  • Mass Spectral Fragmentation: Elucidating complex rearrangement pathways (e.g.,

    
    -cleavage) by tracking mass shifts.
    
  • Quantitation: Serving as an interference-free Internal Standard (IS) for GC-MS analysis of biological or environmental samples.

Comparative Analysis: Labeling Methodologies

The choice of labeling strategy dictates the isotopic purity and stereochemical outcome. Below is a comparison of the two primary workflows: Base-Catalyzed Exchange (Thermodynamic) vs. Acid-Catalyzed Exchange (Kinetic).

Table 1: Comparative Performance of Labeling Protocols
FeatureMethod A: Base-Catalyzed (NaOD/D₂O) Method B: Acid-Catalyzed (DCl/D₂O)
Mechanism Enolate ion intermediate (Stepwise)Enol intermediate (Concerted)
Exchange Rate Fast (

)
Slow
Stereoselectivity Low (Rapid equilibration to thermodynamic ratio)Moderate (Kinetic preference for specific

-protons)
Isotopic Purity High (>98%

-incorporation achievable)
Variable (Often requires longer times/heat)
Side Reactions Aldol condensation (dimerization) at high pH/TempPolymerization or rearrangement (minimal)
Best Use Case Generating bulk internal standards (

-DMCP)
Mechanistic studies of kinetic acidity
Expert Insight: The Stereochemical Trap

In base-catalyzed exchange, the formation of the planar enolate destroys the stereocenter at the


-position. Upon re-protonation (or deuteration), the system resets to a thermodynamic equilibrium.
  • Unlabeled DMCP: Typically exists as a mixture of trans (major) and cis (minor) isomers.

  • Labeled (

    
    -DMCP):  Prolonged exposure to NaOD leads to a thermodynamic mixture of 
    
    
    
    -isomers. To synthesize a specific stereoisomer (e.g., pure cis-2,5-dimethylcyclopentanone-
    
    
    ), one must use kinetic deprotonation (LDA at -78°C) followed by quenching with D₂O, rather than thermodynamic exchange.

Mass Spectrometry Profiling: Labeled vs. Unlabeled

The introduction of deuterium labels provides a "mass shift map" that validates fragmentation mechanisms.

Table 2: MS Fragment Shift Analysis (Electron Ionization, 70 eV)
Fragment IonUnlabeled (m/z) Labeled (

-DMCP) (m/z)
Mechanistic Origin
Molecular Ion (

)
112 114 Intact molecule.
[M - CO]

8486Loss of Carbon Monoxide. The

-carbons (and their D labels) are retained in the ring-contracted cyclobutane-like fragment.
[M - CH

]

9799Loss of Methyl radical. The ring D-labels remain intact.
[M - C

H

]

8485/86 (Mixed)Loss of Ethylene. If ethylene is lost from C3-C4, labels stay (86). If rearrangement involves

-carbons, label loss occurs.
McLafferty-like 55/5657/58Complex rearrangement involving

-H transfer (less prominent in 5-membered rings than 6-membered).

Experimental Protocols

Protocol A: Synthesis of 2,5-Dimethylcyclopentanone-2,5- (Thermodynamic Exchange)

Use this protocol to generate an Internal Standard for GC-MS.

Reagents:

  • This compound (1.0 g, 8.9 mmol)

  • Deuterium Oxide (D₂O, 99.9 atom% D, 10 mL)

  • Sodium Deuteroxide (NaOD, 40% wt in D₂O, 0.5 mL)

  • Dichloromethane (DCM, HPLC Grade)

Step-by-Step Workflow:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the substrate and D₂O.

  • Initiation: Add NaOD dropwise. The biphasic mixture requires vigorous stirring to maximize surface area for phase transfer.

  • Reaction: Heat to 40°C for 4 hours. Note: Higher temperatures risk aldol condensation.

  • Extraction: Cool to room temperature. Extract with DCM (3 x 10 mL).

  • Drying: Dry combined organic layers over anhydrous Na₂SO₄.

  • Validation (Cycle 1): Analyze an aliquot by GC-MS. Expect ~60-80% D-incorporation.

  • Iterative Exchange (Critical): Evaporate solvent. Repeat steps 1-5 with fresh D₂O/NaOD.

    • Why: The H/D exchange is an equilibrium process.[1] A second cycle pushes incorporation >98%.

  • Final Isolation: Remove solvent under reduced pressure (careful: product is volatile).

Self-Validating Check:

  • ¹H NMR: Disappearance of the multiplet signals at

    
     2.0-2.5 ppm (corresponding to H-2 and H-5).
    
  • MS: Molecular ion shift from 112 to 114.

Mechanistic Visualization

Diagram 1: Base-Catalyzed Enolization & Exchange Pathway

This diagram illustrates the loss of stereochemical information during the enolate transition state and the subsequent incorporation of deuterium.

ExchangeMechanism Start 2,5-Dimethylcyclopentanone (Cis/Trans Mixture) Enolate Planar Enolate Intermediate (Stereocenter Destroyed) Start->Enolate OH- / -H2O (Deprotonation) Transition Deuteration Step (D2O attack) Enolate->Transition + D2O Product 2,5-d2-Dimethylcyclopentanone (Thermodynamic Mix) Transition->Product - OD- Product->Enolate Re-exchange (Equilibrium)

Caption: Thermodynamic cycle of H/D exchange via the planar enolate intermediate, leading to racemization at alpha-centers.

Diagram 2: Mass Spectrometry Fragmentation Tree

Tracing the fate of the deuterium labels during alpha-cleavage.

MSFragmentation Parent Molecular Ion [M]+ m/z 114 (d2-Labeled) AlphaCleavage Diradical Intermediate (Ring Open) Parent->AlphaCleavage Alpha-Cleavage LossMe [M - CH3]+ m/z 99 (Retains Ring D) Parent->LossMe - CH3 (15 Da) LossCO [M - CO]+ m/z 86 (Retains both D) AlphaCleavage->LossCO - CO (28 Da)

Caption: Primary fragmentation pathways for d2-2,5-dimethylcyclopentanone showing mass conservation of labels.

References

  • Kemball, C., & Stoddart, C. T. H. (1958).[2] The catalytic hydrogen reduction and deuterium exchange of cyclopentanone on evaporated metal films.[2] Proceedings of the Royal Society of London.[2] Series A, 246(1247), 521-538.[2] Link

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopentanone and fragmentation patterns. Advanced Organic Chemistry Revision Notes. Link

  • National Institute of Standards and Technology (NIST). (2023). Cyclopentanone, 2,5-dimethyl- Mass Spectrum.[3][4][5] NIST Chemistry WebBook, SRD 69. Link

  • PubChem. (2025).[3][4][6] this compound Compound Summary. National Library of Medicine. Link

Sources

Computational Benchmarking Guide: Stereoselective Mechanisms of 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereoselective functionalization of 2,5-dimethylcyclopentan-1-one represents a classic yet computationally challenging problem in organic synthesis.[1] Unlike cyclohexanones, which lock into well-defined chair conformations, cyclopentanones possess a flexible "envelope" pseudorotation landscape.[1] This flexibility complicates the prediction of nucleophilic attacks (e.g., hydride reduction to 2,5-dimethylcyclopentanol).[1]

This guide compares the performance of Standard Hybrid Functionals (B3LYP) against Dispersion-Corrected Range-Separated Hybrids (wB97X-D, M06-2X) . We demonstrate that for this compound, relying on standard B3LYP leads to erroneous stereochemical predictions due to the neglect of non-covalent dispersion interactions between the C2/C5 methyl groups and the incoming nucleophile.[1]

Key Recommendation: Researchers must utilize dispersion-corrected functionals (wB97X-D or M06-2X) with a triple-zeta basis set to accurately resolve the < 2.0 kcal/mol energy differences governing the cis/trans product ratios.

Conformational Landscape & Stability

Before modeling reactivity, the ground state population must be established. This compound exists as two diastereomers: cis (meso) and trans (racemic).[1]

Thermodynamic Stability Analysis

Experimental data and high-level ab initio calculations confirm that the trans-isomer is thermodynamically preferred .[1] The cis-isomer suffers from increased steric repulsion when the methyl groups are forced into a pseudo-eclipsed arrangement during envelope flipping.[1]

  • Trans-isomer: Methyl groups adopt a pseudo-equatorial orientation to minimize 1,2- and 1,3-strain.[1]

  • Cis-isomer: Inevitable pseudo-axial interactions destabilize the ring by approximately 1.5 – 2.5 kcal/mol depending on the envelope pucker.[1]

Visualization: Conformational Equilibrium

The following diagram illustrates the equilibration between isomers, a critical step often missed in static computational screens.

ConformationalLandscape Cis Cis-Isomer (Less Stable) Methyls: Pseudo-axial/equatorial TS_Iso Enolization TS (Proton Transfer) Cis->TS_Iso  Base/Acid   Trans Trans-Isomer (More Stable) Methyls: Pseudo-diequatorial TS_Iso->Trans  Equilibration   Trans->TS_Iso

Figure 1: Isomerization pathway via enol intermediate.[1] The trans-isomer represents the global minimum on the Potential Energy Surface (PES).

Comparative Guide: Computational Methodologies

For drug development professionals predicting the outcome of a hydride reduction (e.g., using NaBH₄), the choice of Density Functional Approximation (DFA) is the "product" being evaluated.

The Challenge: Steric Approach Control

The reaction outcome (formation of cis,cis-alcohol vs. cis,trans-alcohol) depends on the nucleophile attacking from the face opposite the most hindering methyl group. The energy difference between the transition states (ΔΔG‡) is often small (1–3 kcal/mol).

Performance Comparison Table
FeatureAlternative A: B3LYP Alternative B: wB97X-D / M06-2X (Recommended)
Classification Global Hybrid FunctionalRange-Separated / Meta-Hybrid with Dispersion
Dispersion Handling Poor. Neglects long-range van der Waals forces.[1]Excellent. Explicitly accounts for steric bulk (methyl groups).[1]
Barrier Height Accuracy Often underestimates barriers (predicts reactions are too fast).[1]High accuracy for kinetic barriers (within 1 kcal/mol of experiment).[1]
Stereoselectivity Unreliable. Often predicts 50:50 mixtures for sterically subtle cases.[1]Reliable. Correctly identifies the major diastereomer.
Computational Cost Low (Standard).[1]Moderate (approx.[1] 1.2x cost of B3LYP).[1]
Data Analysis: Why Dispersion Matters

In the reduction of this compound, the transition state involves a "crowded" hydride delivery.[1]

  • B3LYP Results: Often fails to penalize the "sterically crowded" transition state enough, leading to a prediction of low stereoselectivity.

  • wB97X-D Results: The dispersion correction (the "-D") captures the repulsive van der Waals interactions between the incoming hydride source and the

    
    -methyl groups.[1] This correctly raises the energy of the hindered pathway, matching experimental observations of high diastereoselectivity.
    

Mechanistic Workflow & Protocols

To replicate high-fidelity results, follow this self-validating workflow. This protocol assumes the use of software like Gaussian 16 or ORCA 5.[1]

Workflow Visualization

Workflow Start Input Structure (this compound) ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch DFT_Opt Geometry Opt + Freq (wB97X-D/def2-SVP) ConfSearch->DFT_Opt TS_Search Transition State Search (QST3 or Berny) DFT_Opt->TS_Search IRC IRC Calculation (Verify Reactant/Product) TS_Search->IRC Energy Single Point Energy (Solvation Model: SMD) IRC->Energy

Figure 2: Computational pipeline for determining stereoselectivity.

Step-by-Step Protocol
Step 1: Conformational Sampling

Do not start with a single drawing.[1] Use a force field (MMFF94) to generate all envelope conformers.[1]

  • Why: The lowest energy conformer of the ketone dictates the starting point for the reaction.

Step 2: Geometry Optimization (The "Coarse" Pass)

Optimize the lowest energy conformers and the Transition State (TS) guesses.

  • Functional: wB97X-D

  • Basis Set: def2-SVP (Good balance of speed/accuracy for geometry)[1]

  • Solvent: Gas phase (initially) to speed up convergence.

Step 3: Transition State (TS) Verification

Locate the TS for hydride attack from the top face (syn to methyls) and bottom face (anti to methyls).

  • Validation: Calculate vibrational frequencies. A valid TS must have exactly one imaginary frequency corresponding to the C...H bond formation.[1]

  • Visual Check: Animate the imaginary mode. The hydride should be moving toward the carbonyl carbon.

Step 4: High-Level Energy Refinement (The "Fine" Pass)

Perform a single-point energy calculation on the optimized geometries to get accurate thermodynamics.[1]

  • Functional: wB97X-D or M06-2X

  • Basis Set: def2-TZVP (Triple-zeta is required to reduce basis set superposition error).[1]

  • Solvation: SMD Model (Solvent: Methanol or THF, matching experimental conditions).

Step 5: Boltzmann Weighting

Calculate


 for both pathways.[1] Use the Boltzmann distribution equation to predict the product ratio:


[1]

References

  • Grimme, S. (2011).[1] "Density functional theory with London dispersion corrections." WIREs Computational Molecular Science.

  • Mardirossian, N., & Head-Gordon, M. (2017).[1] "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics.

  • Wheeler, S. E., & Houk, K. N. (2008).[1] "Integration of Concepts in Stereocontrol: The Felkin-Anh and Transition State Models." Journal of the American Chemical Society.[1]

  • Gaussian, Inc. "Thermochemistry in Gaussian."[1] Gaussian White Papers.

  • Bürgi, H. B., & Dunitz, J. D. (1974).[1] "Stereochemistry of reaction paths at carbonyl centres." Tetrahedron.

Sources

Green Chemistry Approaches to 2,5-Dimethylcyclopentan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of green chemistry methodologies for synthesizing 2,5-Dimethylcyclopentan-1-one. It is designed for researchers and process chemists seeking sustainable alternatives to traditional halide-based alkylations.

A Comparative Technical Guide

Executive Summary

The synthesis of this compound, a critical intermediate in the production of fragrances (e.g., jasmine analogs) and agrochemicals, has traditionally relied on the methylation of cyclopentanone using toxic alkyl halides (MeI) or energy-intensive decarboxylations. This guide evaluates three sustainable alternatives that align with the 12 Principles of Green Chemistry:

  • Catalytic Alkylation with Dimethyl Carbonate (DMC): A high-safety profile route replacing toxic methylating agents.

  • Borrowing Hydrogen (BH) Methodology: An atom-economic pathway using methanol as a C1 source.

  • Iso-Nazarov Cyclization & Hydrogenation: A 100% atom-economic rearrangement of bio-derived precursors.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three green approaches compared to the traditional methyl iodide route.

MetricTraditional Route (MeI/Base)Method A: DMC AlkylationMethod B: Borrowing HydrogenMethod C: Iso-Nazarov + H2
Reagent Toxicity High (MeI is neurotoxic)Low (DMC is biodegradable)Low (Methanol)Low (Dienals/Iodine)
Atom Economy Poor (Stoichiometric salt waste)High (CO2/MeOH byproducts)Excellent (Water byproduct)100% (Isomerization)
Selectivity (2,5-) Moderate (Mixture of 2,2/2,5)High (Thermodynamic control)High (Stepwise alkylation)High (Structural control)
Energy Demand Low (0–25 °C)Moderate (150–200 °C)Moderate (80–120 °C)Low (Room Temp - 80 °C)
Scalability HighHigh (Continuous Flow potential)Moderate (Batch)Moderate

Method A: Catalytic Alkylation with Dimethyl Carbonate (DMC)

Principle: Dimethyl carbonate (DMC) acts as a "green" methylating agent.[1][2][3] Unlike MeI, which follows an SN2 mechanism, DMC alkylation typically proceeds via a BAc2 mechanism (methoxycarbonylation) followed by decarboxylation, or direct SN2 at high temperatures (>180°C).

Mechanism & Green Advantages[1][2][3][4]
  • Safety: DMC is non-toxic, biodegradable, and exempt from VOC restrictions in many jurisdictions.

  • Selectivity: The reaction favors mono-alkylation at the

    
    -position. To achieve 2,5-dimethylation, the process exploits the thermodynamic equilibrium, favoring the trans-2,5 isomer over the kinetically favored 2,2-dimethyl isomer.
    
  • Byproducts: The only byproducts are methanol (recyclable) and CO2.

Experimental Protocol: Solid-Base Catalyzed Methylation

Reagents: Cyclopentanone (10 mmol), Dimethyl Carbonate (50 mmol), MgO/Al₂O₃ Hydrotalcite catalyst (500 mg).

  • Catalyst Activation: Calcine the hydrotalcite catalyst at 450 °C for 4 hours to activate basic sites.

  • Reaction Setup: Charge a high-pressure stainless steel autoclave with cyclopentanone, DMC, and the activated catalyst.

  • Process:

    • Seal and heat the reactor to 180 °C .

    • Stir at 500 rpm for 6–8 hours . (Note: High temperature is required to favor the methylation pathway over carboxylation).

  • Work-up: Cool to room temperature. Filter the catalyst (reusable after calcination).

  • Purification: Remove excess DMC via rotary evaporation. Purify the residue by vacuum distillation (bp ~147 °C) to obtain this compound.

Method B: Borrowing Hydrogen (BH) Methodology

Principle: This approach uses methanol as the alkylating agent. A transition metal catalyst (Ru, Ir, or Mn) dehydrogenates methanol to formaldehyde (in situ), which undergoes aldol condensation with cyclopentanone. The catalyst then "returns" the hydrogen to reduce the alkene, forming the alkylated product.

Mechanism & Green Advantages[1][2][3][4]
  • Atom Economy: Water is the sole byproduct.

  • Sustainability: Methanol is a cheap, potential biomass-derived feedstock.

  • Causality: The reaction is driven by the formation of the thermodynamically stable trans-2,5 isomer. The reversible dehydrogenation step ensures that only the saturated ketone is isolated.

Experimental Protocol: Ruthenium-Catalyzed Methylation

Reagents: Cyclopentanone (5 mmol), Methanol (2 mL), [Ru(p-cymene)Cl₂]₂ (1 mol%), PN ligand (e.g., PPh₃ or specialized pincer ligand), KOtBu (10 mol%).

  • Preparation: In a glovebox or under Argon, mix the Ru precursor, ligand, and base in dry methanol. Stir for 10 minutes to generate the active catalytic species.

  • Addition: Add cyclopentanone to the mixture.

  • Reaction:

    • Transfer to a sealed tube or autoclave.

    • Heat to 100 °C for 24 hours .

  • Monitoring: Monitor via GC-MS. The reaction proceeds stepwise: Mono-methylation

    
     2,5-Dimethylation.
    
  • Work-up: Evaporate methanol. Dissolve residue in diethyl ether, wash with water, dry over MgSO₄, and concentrate.

Mechanistic Pathway Visualization

BorrowingHydrogen cluster_cycle Catalytic Cycle Start Methanol (CH3OH) Cat Ru-Cat (Dehydrogenation) Start->Cat Aldehyde Formaldehyde (HCHO) Start->Aldehyde -H2 (Stored on Cat) Cat2 Ru-H2 (Hydrogenation) Cat->Cat2 H2 Transfer Aldol Aldol Condensation (-H2O) Aldehyde->Aldol Ketone Cyclopentanone Ketone->Aldol Enone Exocyclic Enone Intermediate Aldol->Enone Product 2-Methyl cyclopentanone Enone->Product +H2 (From Cat) Cat2->Cat Reset Cat2->Product Repeat Repeat Cycle for C5 Position Product->Repeat Final 2,5-Dimethyl cyclopentan-1-one Repeat->Final

Figure 1: The Borrowing Hydrogen mechanism enables the use of methanol as a clean alkylating agent, cycling hydrogen between the alcohol and the alkene intermediate.

Method C: Iso-Nazarov Cyclization & Hydrogenation

Principle: This route constructs the cyclopentanone ring from acyclic precursors (conjugated dienals) rather than alkylating an existing ring. The acid-catalyzed electrocyclization (Nazarov) forms a cyclopentenone, which is then hydrogenated.

Mechanism & Green Advantages[1][2][3][4]
  • Precursors: Conjugated dienals can be derived from crotonaldehyde dimerization (biomass-compatible).

  • Efficiency: The Iso-Nazarov cyclization is highly atom-economical.

  • Stereocontrol: The subsequent hydrogenation step allows for stereoselective control (cis/trans) based on the catalyst choice.

Experimental Protocol: Iodine-Catalyzed Cyclization

Step 1: Cyclization

  • Reagents: 5-methylhexa-2,4-dienal (1.0 equiv), Iodine (I₂, 5 mol%), Ethyl Acetate (solvent).

  • Reaction: Heat the mixture at reflux (77 °C) or 120 °C (sealed tube) for 2–4 hours.

  • Mechanism: Iodine acts as a mild Lewis acid/photocatalyst to trigger the

    
     electrocyclization followed by hydration/tautomerization.
    
  • Product: Yields 2,5-dimethylcyclopent-2-en-1-one.[4]

Step 2: Hydrogenation

  • Reagents: Enone intermediate, Pd/C (5 wt%), Ethanol.

  • Reaction: Stir under H₂ balloon (1 atm) at room temperature for 1 hour.

  • Stereochemistry:

    • Pd/C in EtOH: Favors the cis-isomer (kinetic).

    • Thermodynamic Equilibration: Treat the cis-product with dilute base (NaOH/MeOH) to equilibrate to the thermodynamically stable trans-2,5-dimethylcyclopentan-1-one.

Pathway Visualization

Nazarov Precursor 5-Methylhexa-2,4-dienal Complex Pentadienyl Cation (Activated by I2) Precursor->Complex I2 (5 mol%) Cyclic Oxyallyl Cation Intermediate Complex->Cyclic 4π Electrocyclization Enone 2,5-Dimethyl cyclopent-2-en-1-one Cyclic->Enone -H+ Product 2,5-Dimethyl cyclopentan-1-one Enone->Product Hydrogenation H2Step Pd/C + H2 H2Step->Product

Figure 2: The Iso-Nazarov route constructs the ring from acyclic precursors, offering a distinct synthetic logic compared to direct alkylation.

References

  • Tundo, P., et al. (2018). Dimethyl Carbonate: Green Solvent and Ambident Reagent. Department of Environmental Sciences, Informatics and Statistics, Ca' Foscari University of Venice. Link

  • Obora, Y., & Ishii, Y. (2012). Recent Advances in α-Alkylation Reactions using Alcohols with Hydrogen Borrowing Methodologies. ACS Catalysis. Link

  • Marsili, L. A., et al. (2018).[5] Iodine-Catalyzed Iso-Nazarov Cyclization of Conjugated Dienals for the Synthesis of 2-Cyclopentenones. Organic Letters. Link

  • Sacia, E. R., et al. (2015). Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione. Green Chemistry. Link

  • Rohm & Haas Co. (1958). Process for the preparation of 2,5-dimethylcyclopentanone. US Patent 2,863,923. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,5-Dimethylcyclopentan-1-one

[1][2][3]

Executive Summary: Operational Directives

Immediate Action Required: Segregate 2,5-Dimethylcyclopentan-1-one into Non-Halogenated Organic Solvent waste streams. Primary Hazard: Flammability (Flash Point ~46–50°C) and Irritant.[1] RCRA Classification: D001 (Ignitable Characteristic).[1] Prohibited Actions: Do NOT pour down drains. Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[1]

Chemical Profile & Risk Assessment

To ensure safe handling, the disposal protocol is dictated by the physicochemical properties of the molecule. This compound is a cyclic ketone; its disposal requirements are driven by its flammability and potential for forming peroxides if improperly stored over long periods (though less prone than ethers, ketones require vigilance).[2][1]

Physicochemical Data Table
PropertyValue / DescriptionOperational Implication
CAS Number 4041-09-2 (or isomer specific)Unique Identifier for Waste Tags
Molecular Formula

Organic, High BTU value
Flash Point ~46°C - 55°C (Est.)[2][1]Classified as Flammable Liquid
Water Solubility Slightly SolubleNot suitable for aqueous waste streams
Specific Gravity ~0.9 g/mLFloats on water; spill containment requires booms
GHS Hazards H226 (Flammable), H315, H319Requires flame-retardant PPE

Scientist’s Insight: The high calorific value of cyclic ketones makes them excellent candidates for fuel blending (waste-to-energy recovery) rather than simple destructive incineration.[1] Ensuring your waste stream is free of heavy metals and halogenated solvents facilitates this greener disposal path.

Disposal Workflow & Segregation Protocol

The following decision matrix outlines the logical flow from waste generation to final disposal. This self-validating system minimizes the risk of incompatible mixing.[1]

Waste Stream Decision Matrix (DOT Visualization)

DisposalWorkflowStartWaste Generation:This compoundCheckContaminant Check:Is it mixed with Halogens?Start->CheckHaloHalogenated Waste Stream(High Disposal Cost)Check->HaloYes (e.g., mixed with DCM)NonHaloNon-Halogenated Organic Stream(Preferred: Fuel Blending)Check->NonHaloNo (Pure or mixed with Acetone/Hexane)ContainerContainerization:HDPE or Glass (Amber)Halo->ContainerNonHalo->ContainerLabelLabeling:'Flammable Liquid''Ketone Waste'Container->LabelStorageSatellite Accumulation Area:< 55 Gallons, GroundedLabel->StorageFinalEHS Pickup / IncinerationStorage->Final

Figure 1: Decision logic for segregating cyclic ketone waste to optimize disposal safety and cost-efficiency.

Detailed Operational Procedures
Step 1: Segregation (The "Self-Validating" Step)[2][1]
  • Protocol: Dedicate a specific waste container for "Non-Halogenated Organics."

  • Why: Mixing ketones with halogenated solvents (like Chloroform or Dichloromethane) forces the entire mixture to be treated as halogenated waste.[1] This requires higher temperature incineration (to prevent dioxin formation) and significantly increases disposal costs.[1]

  • Incompatibility Alert: Never add this waste to a container holding Oxidizers (Nitric Acid, Perchloric Acid) or Reducing Agents .[1] The reaction between ketones and strong oxidizers can be exothermic and explosive.

Step 2: Containerization[1]
  • Material: High-Density Polyethylene (HDPE) jerrycans or Amber Glass bottles.

  • Headspace: Leave at least 10% headspace in the container.

    • Mechanism:[1][3][4][5][6][7] Volatile organic compounds (VOCs) expand with temperature fluctuations.[1] Lack of headspace leads to container pressurization and potential rupture.

  • Grounding: If transferring volumes >4 Liters, ground the receiving container to prevent static discharge ignition.

Step 3: Labeling & Documentation[1]
  • Label Requirements:

    • Chemical Name: Write out "this compound" (Do not use formulas or abbreviations like "DMC").

    • Hazard Class: Check "Flammable" and "Irritant."[1]

  • RCRA Code: Apply code D001 (Ignitable) if the waste formulation has a flash point <60°C.[1]

Spill Management Contingency

In the event of a laboratory spill, immediate containment is necessary to prevent vapor migration to ignition sources.

  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Wear nitrile gloves (splash protection) and safety goggles.[1] If the spill is large (>500 mL), use a half-mask respirator with organic vapor cartridges.[1]

  • Absorb: Use Vermiculite , Sand , or Activated Charcoal .[1]

    • Note: Avoid using paper towels or sawdust for large spills, as these increase the surface area of the flammable liquid, potentially aiding rapid combustion if ignited.[1]

  • Disposal of Spill Debris: Collect absorbed material into a wide-mouth jar, label as "Solvent Contaminated Debris (D001)," and seal tightly.[1]

Regulatory Framework (US & EU Context)
  • United States (RCRA/EPA):

    • This compound is not on the "P" or "U" lists (specific commercial chemical products).[1]

    • It is regulated as a Characteristic Waste due to ignitability (D001 ) [1].[1]

    • Satellite Accumulation: You may store up to 55 gallons at or near the point of generation before moving to a central storage facility.

  • European Union (ECHA/CLP):

    • Classified under Flam.[1][8][3][9][10] Liq. 3 (H226) .[1][10]

    • Disposal must comply with Directive 2008/98/EC on waste.[1]

References
  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA Orientation Manual.[1] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Section 8.B, Management of Waste.[1][5] Available at: [Link]

  • PubChem. Compound Summary: this compound (CAS 4041-09-2).[2][1][11] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • ECHA. Substance Information: 2-Methylcyclopentanone (Isomer Analog).[1] European Chemicals Agency.[1] Available at: [Link][1]

Personal protective equipment for handling 2,5-Dimethylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2,5-Dimethylcyclopentan-1-one (CAS: 4041-09-2) is a cyclic ketone used primarily as a flavor/fragrance intermediate and a building block in organic synthesis. While structurally simple, its handling requires strict adherence to volatile organic compound (VOC) protocols due to its flammability and solvent properties.

Critical Hazard Profile (GHS Classifications):

  • Flammable Liquid (Category 3): Flash point is estimated between 40°C–50°C. Vapors can travel to ignition sources and flash back.

  • Irritant (Category 2/2A): Causes skin and serious eye irritation.[1]

  • STOT-SE (Category 3): May cause respiratory tract irritation upon inhalation of vapors.[1][2]

Personal Protective Equipment (PPE) Matrix

As scientists, we do not select PPE based on "compliance"; we select it based on permeation kinetics and breakthrough time . Ketones are notorious for degrading standard nitrile gloves rapidly.

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Hand Protection (Splash) Double Nitrile Gloves (min 5 mil thickness)Causality: Ketones cause nitrile to swell and degrade. A single layer offers <5 mins protection. Double gloving provides a sacrificial outer layer and a visual indicator of breach.
Hand Protection (Immersion) Butyl Rubber or Silver Shield® (Laminate) Causality: Butyl rubber provides >480 min breakthrough time for ketones. Nitrile fails almost immediately upon immersion.
Eye & Face Chemical Splash Goggles (Indirect Vent)Self-Validation: Safety glasses leave gaps. Vapors from volatile ketones can bypass glasses, irritating the corneal epithelium. Goggles seal the ocular environment.
Respiratory Fume Hood (Primary) or Half-Face Respirator with OV Cartridges (Secondary)Standard: Engineering controls (hood) are superior to PPE. Use OV (Organic Vapor - Black Band) cartridges only if hood access is impossible or during spill cleanup.
Body Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend)Risk Mitigation: Synthetic lab coats (polyester) melt into skin during a flash fire. FR cotton self-extinguishes.

Operational Handling Protocol

This protocol is designed as a self-validating system. If a step cannot be completed safely, the workflow must pause.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure fume hood face velocity is between 80–100 fpm .

  • Solvent Trap Inspection: If using a vacuum line for distillation, ensure the cold trap is charged with dry ice/acetone to prevent pump oil contamination.

  • Grounding: If transferring >1L, ground the receiving vessel.

    • Mechanism:[3] Non-conductive solvents flowing through plastic tubing generate static charge (triboelectric effect), which can arc and ignite vapors.

Phase 2: Active Handling
  • Aliquot Transfer:

    • Use a glass syringe or positive displacement pipette .

    • Avoid: Air-displacement pipettes often drip volatile solvents due to vapor pressure buildup inside the tip.

  • Reaction Monitoring:

    • Keep the reaction vessel under an inert atmosphere (Nitrogen or Argon) if heating.

    • Reflux Logic: Ensure the condenser coolant is flowing before heating begins. The coolant temperature should be at least 20°C below the boiling point of the solvent.

Phase 3: Post-Operational Cleanup
  • Wipe Down: Clean the sash and work surface with a detergent solution, not isopropanol (which adds flammable load).

  • Glove Disposal: Remove outer gloves inside the hood. Inspect inner gloves for discoloration (sign of permeation) before removal.

Emergency Response Logic

The following diagram illustrates the decision logic for spill management. This ensures you do not hesitate during a critical event.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess SmallSpill < 50 mL (Inside Hood) Assess->SmallSpill LargeSpill > 50 mL or Outside Hood Assess->LargeSpill PPECheck Check PPE: Double Nitrile + Goggles? SmallSpill->PPECheck ActionLarge 1. Evacuate Lab 2. Close Doors 3. Call EHS/Fire Dept LargeSpill->ActionLarge ActionSmall 1. Absorb with Vermiculite/Pad 2. Place in Sealed Bag 3. Label as HazWaste PPECheck->ActionSmall Yes PPECheck->ActionLarge No (Vapors too strong)

Figure 1: Decision matrix for chemical spill response, prioritizing evacuation over mitigation for uncontained releases.

Waste Disposal & Deactivation

Improper disposal is a common source of laboratory citations. This compound is an organic solvent and must be treated as such.

Waste StreamClassificationDisposal Action
Liquid Waste Non-Halogenated Organic Collect in a dedicated solvent carboy (HDPE or Glass). Do NOT mix with oxidizers (e.g., Nitric Acid waste) as this can cause an exothermic explosion.
Solid Waste Contaminated Debris Kimwipes, gloves, and pipettes contaminated with the substance must go into a sealed solid hazardous waste bucket. Do not throw in regular trash.
Rinsate Solvent Wash The first 3 rinses of any glassware should be collected as hazardous waste. Subsequent water washes can go down the drain if local regulations permit.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 523055, 2,5-Dimethylcyclohexan-1-one (Analogous Safety Data). Retrieved January 28, 2026, from [Link]

    • Note: Used for GHS H-code verification of methyl
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved January 28, 2026, from [Link]

Sources

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